6-chloro-1H-indazole-5-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCZLCJIAHDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293547 | |
| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312008-67-5 | |
| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312008-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 6-chloro-1H-indazole-5-carbonitrile. Due to the absence of publicly available experimental spectra, this guide leverages high-quality predicted NMR data, interpreted and validated through rigorous comparison with experimentally determined spectra of structurally analogous indazole derivatives. This document serves as a valuable resource for the structural elucidation and quality control of this compound in research and development settings. We present a thorough interpretation of the chemical shifts and coupling constants, a detailed experimental protocol for acquiring such data, and a foundational understanding of the NMR characteristics of substituted indazoles.
Introduction: The Significance of this compound and the Role of NMR
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of this compound, featuring both a halogen and a nitrile group, makes it a versatile intermediate for the synthesis of a diverse range of potential therapeutic molecules. Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, revealing the electronic environment of each proton and carbon atom. This information is critical for confirming the identity of a synthesized compound, assessing its purity, and understanding its chemical properties. This guide will delve into the specific NMR signatures of this compound.
Predicted NMR Data for this compound
In the absence of peer-reviewed, experimentally derived NMR data for this compound, we present predicted spectral data generated from a reliable computational model. These predictions are based on extensive databases of known chemical shifts and coupling constants.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1 .
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (NH) | ~13.5 - 14.5 | br s | - |
| H-3 | ~8.3 | s | - |
| H-4 | ~8.0 | s | - |
| H-7 | ~7.8 | s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed in Table 2 .
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~122 |
| C-4 | ~128 |
| C-5 | ~105 |
| C-6 | ~138 |
| C-7 | ~112 |
| C-7a | ~141 |
| CN | ~117 |
Spectral Interpretation and Rationale
The predicted chemical shifts are influenced by the electronic effects of the substituents on the indazole ring. The interpretation of these shifts is supported by experimental data from related indazole derivatives.
¹H NMR Spectrum Interpretation
-
N-H Proton (H-1): The proton on the nitrogen of the indazole ring is expected to be highly deshielded and appear as a broad singlet in the downfield region of the spectrum (~13.5 - 14.5 ppm). This significant downfield shift is characteristic of acidic protons involved in hydrogen bonding with the DMSO-d₆ solvent.
-
Aromatic Protons (H-3, H-4, and H-7):
-
H-3: This proton is on the pyrazole ring and is typically observed as a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.
-
H-4 and H-7: These protons are on the benzene ring and are expected to appear as singlets due to the substitution pattern. The electron-withdrawing effects of the chloro and cyano groups will cause these protons to be deshielded and resonate at lower field. The precise assignment of H-4 and H-7 would typically be confirmed by 2D NMR experiments such as NOESY.
-
¹³C NMR Spectrum Interpretation
-
Aromatic Carbons: The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the chloro and cyano groups.
-
C-6: The carbon atom directly attached to the electronegative chlorine atom is expected to be significantly deshielded, resulting in a downfield chemical shift.
-
C-5: The carbon bearing the cyano group will also experience a distinct chemical shift.
-
C-3a, C-7a: These are the bridgehead carbons where the pyrazole and benzene rings are fused.
-
-
Nitrile Carbon (CN): The carbon of the cyano group typically resonates in the 115-120 ppm region of the ¹³C NMR spectrum.
Structural Representation and NMR Correlations
The following diagram illustrates the structure of this compound and the numbering convention used for NMR assignments.
Figure 1. Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its high boiling point.
-
Sample Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.
Workflow for Structural Verification
The following diagram outlines a systematic workflow for the structural verification of this compound using NMR spectroscopy.
Figure 2. A stepwise workflow for the synthesis and NMR-based structural confirmation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. By presenting high-quality predicted data and a thorough interpretation grounded in the established principles of NMR spectroscopy and comparison with related structures, this document serves as an essential reference for scientists engaged in the synthesis and utilization of this important heterocyclic compound. The detailed experimental protocol and workflow further enhance its practical value in a laboratory setting.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-chloro-1H-indazole-5-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the analysis of 6-chloro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical development and organic synthesis, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] As a Senior Application Scientist, this document moves beyond rote protocols to explain the underlying principles and causal relationships that inform expert methodological choices. We will explore the complete analytical workflow, from the physicochemical properties of the analyte that dictate our strategy, through to detailed experimental protocols and the interpretation of mass spectral data. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
A Priori Considerations: Understanding the Analyte
Before any instrument is powered on, a thorough understanding of the target molecule is paramount. This foundational knowledge dictates every subsequent decision in method development.
Chemical Structure and Properties:
This compound is a small organic molecule with the chemical formula C₈H₄ClN₃ and a monoisotopic mass of 177.0148 Da.[1] Its structure consists of a bicyclic indazole core, substituted with a chloro group and a nitrile group.
-
Indazole Core: The presence of the nitrogen-containing heterocyclic ring makes the molecule amenable to protonation, suggesting that positive-ion electrospray ionization (ESI) will be an effective ionization strategy.[2][3]
-
Polarity: The nitrile (C≡N) group and the N-H bond in the indazole ring introduce polarity, making the compound suitable for reversed-phase liquid chromatography (RPLC).
-
Isotopic Signature: The chlorine atom is a key feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of roughly one-third of the monoisotopic (M) peak. This signature is a powerful diagnostic tool for confirming the presence of the analyte.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | [1] |
| Monoisotopic Mass | 177.0148 Da | [1] |
| Key Functional Groups | Indazole, Nitrile, Chloro |
The Analytical Workflow: From Sample to Spectrum
A robust and reliable analysis is built upon a logical and well-optimized workflow. Each step is designed to prepare the analyte for the most sensitive and specific detection possible. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small-molecule quantitation due to its high sensitivity and selectivity.[4][5]
Caption: High-level workflow for LC-MS/MS analysis.
Sample and Mobile Phase Preparation
Rationale: Proper sample preparation is critical to ensure data quality and protect the LC-MS system. The goal is to fully dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
Protocol:
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create working standards at appropriate concentrations (e.g., 1 µg/mL for initial method development).
-
Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.
Expert Insight: The addition of 0.1% formic acid to the mobile phases is a standard practice that serves a dual purpose: it acidifies the mobile phase to promote analyte protonation ([M+H]⁺) in the ESI source, leading to enhanced signal intensity, and it improves chromatographic peak shape for many compounds.[6]
Liquid Chromatography (LC) Method
Rationale: Chromatographic separation is essential to separate the analyte from potential impurities and matrix components, ensuring that a pure compound enters the mass spectrometer at any given time. A standard starting point for a small polar molecule is a C18 reversed-phase column with a simple gradient.[6]
Recommended LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry with good resolving power for small molecules. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion from solvent effects. |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 min, hold, then re-equilibrate. | A generic gradient to elute compounds across a range of polarities.[6] |
Mass Spectrometry (MS) Method
Rationale: A high-resolution mass spectrometer (HRMS) like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for this analysis.[7][8] This provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments. ESI is a "soft" ionization technique, meaning it imparts minimal energy during the ionization process, which typically results in an abundant molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺) with little to no in-source fragmentation.[3][9][10]
Recommended MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The indazole nitrogens are basic and readily accept a proton. |
| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable electrospray. |
| Source Temp. | 120 °C | Assists in desolvation of droplets. |
| Desolvation Temp. | 350 °C | Evaporates solvent from the ESI droplets to release gas-phase ions. |
| MS1 Scan Range | m/z 50-500 | A wide enough range to observe the precursor ion and potential low-mass impurities. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmenting precursor ions. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of both low-energy (stable) and high-energy fragments in a single run. |
Data Interpretation: Decoding the Mass Spectra
MS1 Spectrum: Confirming the Precursor Ion
The first step in data analysis is to identify the protonated molecule, [M+H]⁺.
-
Expected Monoisotopic Mass: 177.0148 Da
-
Expected [M+H]⁺ Ion: m/z 178.0226
A key confirmation is the presence of the chlorine isotope pattern.
-
A+2 Peak: An ion at m/z 180.0197 should be observed.
-
Intensity Ratio: The peak at m/z 180 should be approximately 32% of the intensity of the peak at m/z 178, which is characteristic of a single chlorine atom.
MS/MS Spectrum: Structural Elucidation through Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion (m/z 178.0) and analyzing the resulting product ions. The fragmentation of nitriles and heterocyclic systems follows predictable chemical logic. A common fragmentation pathway for aromatic nitriles involves the loss of HCN (27 Da) or the CN radical (26 Da).[11]
Proposed Fragmentation Pathway:
The protonated this compound is a stable starting point for collision-induced dissociation (CID). The most likely fragmentation events involve the loss of small, stable neutral molecules.
Caption: Predicted fragmentation of this compound.
Key Predicted Fragments:
| m/z (Calculated) | Formula of Ion | Proposed Neutral Loss | Rationale |
| 178.0226 | [C₈H₅ClN₃]⁺ | - | Precursor Ion ([M+H]⁺) |
| 151.0141 | [C₇H₄ClN]⁺ | HCN | Loss of hydrogen cyanide from the nitrile and an adjacent ring proton. |
| 150.0294 | [C₈H₅Cl]⁺ | N₂ | Expulsion of neutral nitrogen from the indazole ring, a common fragmentation for N-N bonded heterocycles. |
| 116.0216 | [C₇H₄N]⁺ | Cl | Subsequent loss of the chlorine radical from the m/z 151 fragment. |
Expert Insight: The relative abundance of these fragments will depend on the collision energy applied. A higher collision energy will favor the formation of smaller fragment ions. The presence and accurate mass of these fragments provide exceptionally high confidence in the structural identification of the analyte.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the analysis of this compound using LC-MS/MS. By grounding our methodology in the fundamental physicochemical properties of the analyte, we have developed a robust workflow from sample preparation to data interpretation. The use of high-resolution mass spectrometry coupled with tandem MS provides unambiguous identification through accurate mass measurement, isotopic pattern confirmation, and characteristic fragmentation signatures. This expert-driven approach, which emphasizes the "why" behind each experimental choice, ensures that researchers can develop and validate reliable analytical methods for this and structurally similar compounds in a drug development or research environment.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. nebiolab.com [nebiolab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. mdpi.com [mdpi.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Technical Guide to Determining the Solubility of 6-chloro-1H-indazole-5-carbonitrile for Drug Discovery Applications
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Solubility, in particular, stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide focuses on 6-chloro-1H-indazole-5-carbonitrile, a representative heterocyclic molecule, to provide researchers, medicinal chemists, and drug development professionals with a comprehensive framework for assessing solubility. Recognizing that publicly available data for novel compounds is often scarce, this document pivots from a simple data sheet to a detailed methodological guide. It provides the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary to characterize the solubility of this compound and other novel chemical entities in dimethyl sulfoxide (DMSO) and other relevant organic and aqueous systems.
Introduction: The Imperative of Solubility
The journey of a drug candidate from bench to bedside is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Of these, aqueous solubility is a master variable. Poor solubility can lead to a cascade of costly and time-consuming issues, including:
-
Underestimation of biological activity in screening assays.
-
Erratic and unreliable structure-activity relationships (SAR).
-
Poor absorption and low bioavailability.
-
Difficulties in formulation development.
This compound serves as an excellent case study. Its structure—a fused heterocyclic indazole core, an electron-withdrawing chloro group, and a polar carbonitrile moiety—presents a nuanced profile that requires careful experimental evaluation. This guide provides the necessary tools to perform that evaluation with scientific rigor.
Physicochemical Profile and Predicted Solubility
A molecule's structure is the blueprint for its physical behavior. An initial in silico or theoretical assessment can provide valuable hypotheses to guide experimental work.
Molecular Structure: this compound
-
Formula: C₈H₄ClN₃
-
Molecular Weight: 177.59 g/mol
-
Core Scaffold: 1H-indazole, a bicyclic aromatic heterocycle. The 1H-tautomer is generally the more thermodynamically stable form compared to the 2H-indazole.[1]
-
Key Functional Groups:
-
Indazole NH: Acts as a hydrogen bond donor.
-
Pyrazole Nitrogens: Act as hydrogen bond acceptors.
-
Nitrile (C≡N): A polar group that can act as a hydrogen bond acceptor.
-
Chloro (Cl): An electron-withdrawing group that increases lipophilicity.
-
Predicted Solubility Behavior: Based on the principle of "like dissolves like," we can formulate initial hypotheses:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): High solubility is expected. DMSO is an excellent solvent capable of disrupting crystal lattice energy and forming strong hydrogen bonds with the indazole NH group.[2] Its polar nature will effectively solvate the nitrile group.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the molecule's key functional groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The molecule's overall polarity, driven by the indazole core and nitrile group, will limit its interaction with non-polar solvents.
-
Aqueous Media (e.g., Phosphate-Buffered Saline, PBS): Low solubility is anticipated. While the molecule possesses polar functional groups, the rigid, aromatic bicyclic core contributes significantly to its lipophilicity. The chloro-substituent further enhances this characteristic. Low aqueous solubility is a common challenge for drug-like molecules and is a primary reason for conducting the rigorous testing outlined below.[3]
The Central Role of DMSO in Compound Management
Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage drug discovery, and for good reason. Its ability to dissolve an exceptionally wide range of organic compounds makes it the default choice for creating high-concentration stock solutions for compound libraries.[2][4]
Key Properties of DMSO:
-
High Polarity and Aprotic Nature: Makes it a powerful solvent for both polar and non-polar compounds.[2]
-
Miscibility: It is miscible with water and a vast array of organic solvents.[2]
-
Low Volatility: Its high boiling point (189 °C) minimizes evaporation from microplates during storage and handling.[4]
Despite its utility, researchers must be aware of potential artifacts. Compounds can sometimes precipitate when a concentrated DMSO stock is diluted into an aqueous buffer for a biological assay. This is why determining a compound's solubility in the final aqueous assay buffer is a critical step, leading to the distinction between kinetic and thermodynamic solubility.
Experimental Determination of Solubility
Accurate solubility measurement requires robust, well-defined protocols. It is essential to distinguish between two key types of solubility: thermodynamic and kinetic.
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of its solid, most stable crystalline form.[5][6] This measurement is time-consuming but is considered the "gold standard," crucial for pre-formulation and late-stage discovery.[3]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a solution (typically a DMSO stock) is rapidly added to an aqueous buffer.[3][7] The resulting value is often higher than the thermodynamic solubility because it reflects the solubility of amorphous or metastable solid forms before they equilibrate.[8] This high-throughput method is invaluable for early discovery to quickly flag problematic compounds.[9]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This protocol is the benchmark for determining equilibrium solubility and is aligned with guidelines from regulatory bodies like the ICH.[8][10][11]
Objective: To determine the equilibrium concentration of this compound in a specified buffer at a constant temperature.
Materials & Equipment:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Calibration Standards: Prepare a set of calibration standards of the test compound in a suitable organic solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., from 0.1 µM to 100 µM). These will be used to create a standard curve for quantification.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[8] A common starting point is to add ~1-2 mg of compound to 1 mL of PBS buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. This extended time is critical for reaching thermodynamic equilibrium.[5][11]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Check: This step is crucial to ensure only the dissolved compound is measured.
-
Quantification: Dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC-UV or LC-MS.
-
Data Analysis: Using the standard curve, determine the concentration of the compound in the diluted filtrate. Back-calculate to find the concentration in the original undiluted filtrate. This value is the thermodynamic solubility, typically reported in µg/mL or µM.
Protocol 2: High-Throughput Kinetic Solubility
This method is designed for speed and is ideal for screening large numbers of compounds in early discovery. The nephelometric (light-scattering) approach is common.[7]
Objective: To rapidly assess the concentration at which this compound precipitates from an aqueous buffer upon addition from a DMSO stock.
Materials & Equipment:
-
10 mM stock solution of this compound in 100% DMSO.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplates (clear bottom).
-
Automated liquid handler or multichannel pipette.
-
Plate reader with nephelometry (turbidity) detection capabilities.
Step-by-Step Methodology:
-
Plate Preparation: Using a liquid handler, add PBS to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.
-
Incubation and Measurement: Immediately place the plate in a nephelometer. Measure the light scattering at time zero and then at regular intervals over a period of 1-2 hours while incubating at a constant temperature (e.g., 25 °C).[7]
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity (light scattering) is observed compared to a buffer-only control. This indicates the onset of precipitation.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison and decision-making.
Table 1: Solubility Profile of this compound
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Thermodynamic | PBS, pH 7.4 | 25 | (Experimental Value) | (Calculated Value) | (e.g., Low, Moderate) |
| Kinetic | PBS, pH 7.4 | 25 | (Experimental Value) | (Calculated Value) | (e.g., Low, Moderate) |
| General | DMSO | 25 | >3550 | >20,000 | Very High |
| General | Ethanol | 25 | (Experimental Value) | (Calculated Value) | (e.g., High) |
Interpretation: A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to forming supersaturated solutions that are unstable over time. This is a critical piece of information for designing both biological assays and future formulation strategies.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for solubility assessment in a drug discovery project.
Caption: Workflow for assessing the solubility of a novel compound from initial screening to detailed characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be available, precautions should be taken based on the data for related indazole and nitrile-containing compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
The solubility of this compound, like any novel drug candidate, is not a single data point but a multifaceted profile that must be experimentally determined. By employing a strategic combination of high-throughput kinetic screening and gold-standard thermodynamic methods, researchers can build a comprehensive understanding of a compound's behavior. This knowledge is not merely academic; it is a critical driver of project decisions, enabling teams to identify liabilities early, interpret biological data correctly, and ultimately design molecules with a higher probability of becoming successful medicines. This guide provides the foundational protocols and scientific rationale to achieve that goal.
References
- 1. researchgate.net [researchgate.net]
- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Applications of DMSO [chemdiv.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. who.int [who.int]
understanding the tautomerism of 1H-indazole compounds
An In-Depth Technical Guide to the Tautomerism of Indazole Compounds for Drug Discovery Professionals
Abstract
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rich pharmacology is intrinsically linked to a fundamental chemical property: annular tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium between 1H- and 2H-indazole, aimed at researchers, medicinal chemists, and drug development professionals. We will dissect the thermodynamic principles governing this equilibrium, explore the profound influence of substituents and the microenvironment, and detail the essential experimental and computational workflows for tautomer characterization. By synthesizing field-proven insights with established chemical principles, this document serves as a critical resource for rationally designing and developing next-generation indazole-based therapeutics.
The Indazole Scaffold: A Cornerstone of Modern Therapeutics
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest to the pharmaceutical industry.[1] This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in a range of clinically approved drugs. Notable examples include the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib , both of which are crucial in oncology.[2] The biological versatility of indazole derivatives is vast, with demonstrated activities including anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[2][3]
The key to harnessing the full potential of this scaffold lies in understanding its electronic and structural nuances. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[4] The position of the pyrazolic proton dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape, thereby governing its interaction with biological targets. Consequently, a deep understanding of indazole tautomerism is not an academic exercise but a prerequisite for successful drug design.
Fundamentals of Indazole Tautomerism
The annular tautomerism of indazole describes the equilibrium between two constitutional isomers that differ in the location of a proton on the pyrazole ring's nitrogen atoms.
-
1H-Indazole : In this form, the proton resides on the N1 nitrogen. This tautomer possesses a "benzenoid" character, contributing to its significant aromatic stability.[1][5]
-
2H-Indazole : Here, the proton is located on the N2 nitrogen. This arrangement imparts a less stable "ortho-quinonoid" characteristic to the molecule.[1]
A third tautomer, 3H-indazole, is sometimes considered but is generally not a significant contributor to the equilibrium under normal conditions and is rarely observed.[6][7]
Thermodynamically, the 1H-tautomer is the more stable and, therefore, the predominant form in most contexts.[2][5] The energy difference between the two forms is a critical parameter for predicting their relative populations.
Table 1: Relative Stability of Indazole Tautomers
| Tautomer Form | Relative Free Energy (kcal/mol) | Stability Characteristics | References |
|---|---|---|---|
| 1H-Indazole | 0 (Reference) | Thermodynamically most stable, benzenoid structure. | [6][7] |
| 2H-Indazole | +2.3 to +3.6 | Less stable, quinonoid structure. |[6] |
Note: Energy values are derived from computational and thermochemical studies and can vary slightly depending on the method.
Factors Governing the Tautomeric Equilibrium
While 1H-indazole is intrinsically more stable, the tautomeric equilibrium is dynamic and can be significantly influenced by several factors. A drug development professional must consider these factors as they dictate the behavior of an indazole-based molecule in both synthetic and biological environments.
Substituent Effects
The electronic nature of substituents on the indazole ring can dramatically alter the relative stabilities of the tautomers.
-
Electron-Withdrawing Groups (EWGs): When placed at positions that stabilize the negative charge buildup on the pyrazole ring in the 2H-form, EWGs can reduce the energy gap between the tautomers or even favor the 2H-tautomer.
-
Electron-Donating Groups (EDGs): Conversely, EDGs often increase the stability of the 1H-tautomer.
Computational studies have been instrumental in predicting these shifts. For instance, theoretical calculations on a library of 52 NH-indazoles revealed several substitution patterns where the 2H-tautomer was predicted to be more stable than the 1H form, a finding of critical importance for rational drug design.[8][9]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.[10]
-
Polar Protic Solvents: Solvents like water or methanol can form hydrogen bonds with the nitrogen atoms, potentially stabilizing either tautomer depending on the specific interactions.
-
Polar Aprotic Solvents: Solvents like DMSO or DMF can influence the equilibrium through dipole-dipole interactions. The 2H-indazole has a larger dipole moment than the 1H form, suggesting it may be preferentially stabilized in highly polar environments.[7]
-
Dimerization: In solution, indazoles can form centrosymmetric dimers through intermolecular hydrogen bonds. DFT calculations have suggested that the high stability of certain 2H-indazole derivatives in solution is due to the formation of these dimers, which are more stable than the corresponding dimers of the 1H tautomer.[8][11]
pH and Acidity/Basicity
The pKa values of the indazole nitrogens are distinct for each tautomer, making the equilibrium pH-sensitive. Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[12]
-
pKa (Acidic): ~13.86 for the N-H proton, leading to the indazolate anion.[7][12]
-
pKa (Basic): ~1.31 for the protonated indazolium cation.[7]
Crucially, 2H-indazole derivatives are known to be stronger bases than their 1H counterparts.[6] This is because the proton affinity of the ring nitrogen is higher in the 2H form. This difference has profound implications for how an indazole-based drug will behave in the physiological pH range of different cellular compartments.
Experimental and Computational Characterization of Tautomers
Accurately determining the dominant tautomeric form of a novel indazole derivative is a critical step in its development. A multi-pronged approach combining spectroscopy, crystallography, and computational modeling provides the most robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for studying tautomerism in solution. Specific nuclei are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.
Field-Proven Protocol for Tautomer Elucidation by NMR:
-
Sample Preparation: Dissolve the indazole compound in a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical, as it can influence the equilibrium. It is often advisable to test multiple solvents of varying polarity.
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum. The chemical shift of the N-H proton is a primary indicator, though it can be broad and variable. More reliably, the chemical shifts of the aromatic protons, particularly those closest to the pyrazole ring, will differ between tautomers.
-
15N NMR Acquisition: If isotopically enriched material is available, direct 15N NMR is highly informative. The 15N chemical shifts of N1 and N2 are exquisitely sensitive to the proton's location.
-
HMBC/HSQC Experiments: In the absence of 15N enrichment, 2D experiments like 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. This experiment correlates protons to nitrogens over 2-3 bonds.
-
Causality: For the 1H-tautomer, the N-H proton will show a strong 2-bond correlation to C7a. For the 2H-tautomer, this proton will not have a comparable proximal carbon, and its correlation patterns to the rest of the ring will be distinct. This provides an unambiguous assignment.[13]
-
-
Data Analysis: Compare the observed chemical shifts and correlation patterns to literature values for known 1H- and 2H-indazoles or to computationally predicted spectra.
X-ray Crystallography
For unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard.
Workflow for X-ray Crystallographic Analysis:
-
Crystal Growth: Grow single crystals of the indazole compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve the crystal structure.
-
Tautomer Identification: The resulting electron density map will unequivocally show the location of all atoms, including the pyrazolic proton, thereby identifying the tautomer present in the crystal lattice.
Computational Modeling (DFT)
In silico methods, particularly Density Functional Theory (DFT), are essential for predicting and rationalizing tautomeric preferences.
Conceptual Workflow for DFT Analysis:
-
Structure Generation: Build 3D models of both the 1H- and 2H-tautomers of the indazole derivative.
-
Geometry Optimization: Perform geometry optimization calculations for both tautomers in the gas phase and, importantly, in a simulated solvent environment using a polarizable continuum model (PCM).[10]
-
Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy corrections, for the optimized structures.
-
Stability Prediction: The tautomer with the lower calculated free energy (ΔG) is predicted to be the more stable form under the specified conditions.
Implications for Drug Design and Development
The tautomeric state of an indazole is a critical molecular determinant that directly impacts its drug-like properties.
-
Receptor Binding: The two tautomers are distinct chemical entities. They possess different hydrogen bond donor/acceptor patterns, dipole moments, and steric profiles. A 1H-indazole might fit perfectly into a receptor's active site by donating a hydrogen bond from N1, whereas the corresponding 2H-tautomer would be unable to make this interaction, leading to a complete loss of activity.
-
Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity (logP), and membrane permeability. A shift in the tautomeric population can alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Synthetic Strategy: The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers. Developing regioselective alkylation or arylation protocols to access the desired tautomeric derivative is a significant synthetic challenge that can impact product yield and purification costs. Numerous modern catalytic methods using copper or palladium have been developed to provide better control over this selectivity.[2][15]
Conclusion
The tautomerism of 1H-indazole compounds is a central feature that profoundly influences their chemical, physical, and biological properties. For scientists in drug discovery and development, a thorough appreciation of the delicate balance between the 1H- and 2H- forms is essential. By understanding the factors that govern this equilibrium—substituents, solvent, and pH—and by employing a rigorous combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can confidently characterize their molecules. This knowledge enables the rational design of indazole-based drugs with optimized target engagement, improved physicochemical properties, and ultimately, a higher probability of clinical success.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indazole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
biological activity of substituted indazole-5-carbonitriles
An In-depth Technical Guide to the Biological Activity of Substituted Indazole-5-carbonitriles
Abstract
The indazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This guide focuses specifically on the indazole-5-carbonitrile subclass, a promising area for the development of targeted therapeutic agents. The inclusion of the carbonitrile group at the 5-position significantly influences the molecule's electronic properties and potential for hydrogen bonding, making it a key feature in the design of potent and selective inhibitors. We will explore the synthesis, diverse biological activities—with a primary focus on anticancer applications through kinase inhibition—and the critical experimental workflows used to characterize these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.
The Indazole-5-carbonitrile Scaffold: A Primer
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] Their structural versatility and ability to act as bioisosteres for indoles have made them a cornerstone of modern drug discovery.[4] Several successful drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, validating its therapeutic potential.[5][6]
The strategic placement of a carbonitrile (-C≡N) group at the 5-position is a key design element. This strongly electron-withdrawing group can modulate the pKa of the indazole nitrogen atoms and serve as a critical hydrogen bond acceptor, enabling potent interactions with target proteins.
Synthesis Strategies
The development of robust synthetic routes is paramount to exploring the structure-activity relationship (SAR) of this scaffold. While numerous methods exist for general indazole synthesis, specific strategies have been developed for nitrile-substituted variants.[2][7] For example, methods have been reported for the synthesis of N-substituted 1H-indazole-5,6-dicarbonitriles starting from 4-methyl-5-nitrophthalonitrile.[8] The availability of synthetic routes for key intermediates, such as 6-fluoro-1H-indazole-5-carbonitrile, further enables the generation of diverse compound libraries for screening.[9]
Anticancer Activity: A Focus on Kinase Inhibition
The most extensively documented biological activity of substituted indazoles is their anticancer efficacy, often mediated through the inhibition of protein kinases.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-5-carbonitrile derivatives are being actively investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12]
Mechanism of Action: Targeting the PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process in cell division. Its overexpression is linked to aneuploidy and tumorigenesis in several cancers, making it an attractive therapeutic target.[10] Indazole-based compounds have shown exceptional potency as PLK4 inhibitors.[13] Inhibition of PLK4 leads to a failure in centriole duplication, ultimately triggering cell cycle arrest and apoptosis.[10]
Below is a conceptual diagram illustrating the role of PLK4 in the cell cycle and the point of intervention for an indazole-based inhibitor.
Quantitative Analysis of Anti-Proliferative Activity
The potency of novel compounds is quantified by determining their half-maximal inhibitory concentration (IC50). This metric represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation. The following table presents hypothetical, yet representative, data for a series of substituted indazole-5-carbonitriles against various cancer cell lines.
| Compound ID | R¹ Substituent (at N1) | R² Substituent (at C3) | MCF-7 (Breast) IC50 (µM)[10][14] | H460 (Lung) IC50 (µM)[10] | K562 (Leukemia) IC50 (µM)[15][16] |
| IZCN-01 | Benzyl | 2-furyl | 1.68 | 2.15 | 5.15 |
| IZCN-02 | 4-Fluorobenzyl | 2-furyl | 0.95 | 1.68 | 3.20 |
| IZCN-03 | Cyclopropyl | Phenyl | 5.21 | 7.80 | 10.50 |
| IZCN-04 | Benzyl | 4-Aminophenyl | 0.88 | 1.12 | 2.75 |
Core Experimental Protocols for Biological Evaluation
A multi-assay approach is essential to comprehensively characterize the biological activity of new chemical entities. The workflow typically begins with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell viability.[18][19] It measures the metabolic activity of cells, which is directly proportional to the number of living cells.[18] This initial screen is crucial for identifying active compounds and determining the concentration range for subsequent, more complex assays.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the indazole-5-carbonitrile derivatives. Replace the cell culture medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 48-72 hours.[17][18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.[17]
Protocol: Cell Cycle Analysis via Flow Cytometry
Causality: This assay determines if a compound's anti-proliferative effect is due to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[17] Many kinase inhibitors, for instance, induce a G2/M arrest by disrupting processes essential for mitosis.[10]
Methodology:
-
Cell Treatment: Treat cells with the test compound, typically at its IC50 and 2x IC50 concentrations, for a defined period (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with Phosphate-Buffered Saline (PBS), and fix them in ice-cold 70% ethanol overnight at 4°C. This permeabilizes the cells.[16][17]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Stain the cells with a solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[16][17]
-
Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Protocol: Apoptosis Detection (Annexin V/PI Assay)
Causality: It is critical to determine whether a compound is cytotoxic (kills cells) or cytostatic (inhibits growth).[20] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, clarifying the mechanism of cell death.[21][22] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
Methodology:
-
Cell Treatment: Treat cells with the indazole-5-carbonitrile derivatives at desired concentrations for a specified time (e.g., 48 hours).[16]
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells promptly using a flow cytometer with appropriate filters for FITC and PI.
-
Analysis:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.[16]
-
Protocol: Target Engagement via Western Blotting
Causality: After identifying a potential mechanism like kinase inhibition, Western blotting provides direct evidence of target engagement within the cell.[17] By using phospho-specific antibodies, one can measure the phosphorylation status of a kinase's downstream substrate. A potent inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate, confirming that the compound is hitting its intended target in the cellular environment.[23][24]
Methodology:
-
Sample Preparation: Treat cells with varying concentrations of the inhibitor. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[25] Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding. Avoid using milk for phospho-antibodies as it contains casein, a phosphoprotein.[24][25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Bad). In parallel, run a separate blot for the total protein (e.g., anti-total-Bad) to serve as a loading control.[23]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[23][26]
-
Analysis: Quantify the band intensity of the phosphorylated protein and normalize it to the total protein. A decrease in the phospho-protein signal with increasing inhibitor concentration indicates effective target inhibition.
Structure-Activity Relationship (SAR) and Future Perspectives
SAR studies are crucial for optimizing lead compounds into clinical candidates. For indazole-5-carbonitriles, key areas of exploration include:
-
N1-Substitution: The substituent at the N1 position often dictates pharmacokinetic properties and can be modified to improve solubility and cell permeability.[27][28]
-
C3-Substitution: Modifications at the C3 position are critical for interacting with the target protein's binding pocket and determining potency and selectivity.[29]
-
Benzene Ring Substitution: Adding substituents like halogens to the benzene portion of the indazole can modulate electronic properties and introduce new interactions with the target.[6]
The indazole-5-carbonitrile scaffold is a highly promising platform for the development of targeted therapies. Future work will likely focus on developing inhibitors with greater selectivity to minimize off-target effects, as well as optimizing pharmacokinetic profiles to create orally bioavailable drugs. The combination of rational, structure-based design with the robust biological evaluation workflows detailed in this guide will continue to drive the discovery of novel and effective treatments for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Indazole-5-carbonitrile,6-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of 6-Chloro-1H-indazole-5-carbonitrile Analogs: An In-depth Technical Guide
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the therapeutic potential of a specific subclass: 6-chloro-1H-indazole-5-carbonitrile analogs. We will explore the landscape of their potential molecular targets, underpinned by the extensive research on the broader indazole family, and provide a technical framework for their investigation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge to catalyze the discovery of novel therapeutics.
The Indazole Scaffold: A Gateway to Diverse Bioactivity
Indazoles, bicyclic heteroaromatic systems, are bioisosteres of indoles and have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and target-binding interactions. Several indazole-based drugs, such as Pazopanib and Axitinib, are established in clinical practice, primarily as protein kinase inhibitors for cancer treatment.[1][5] The specific substitution pattern of a 6-chloro and a 5-carbonitrile group on the 1H-indazole core presents a unique electronic and steric profile, suggesting the potential for novel target engagement and selectivity.
Prime Therapeutic Targets: The Kinase Superfamily
The most extensively documented therapeutic targets for indazole derivatives are protein kinases.[5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, making it a fertile starting point for inhibitor design.
Fibroblast Growth Factor Receptors (FGFRs)
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. Numerous 6-substituted-1H-indazole derivatives have been reported as potent FGFR inhibitors.[2] For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown significant inhibitory activity against FGFR1.[2]
-
Hypothesis for this compound analogs: The 6-chloro substituent can form favorable interactions within the hydrophobic pocket of the FGFR ATP-binding site. The 5-carbonitrile group, being a strong electron-withdrawing group, can modulate the electronics of the indazole ring and potentially form hydrogen bonds with key residues in the active site.
Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. Indazole-based compounds have been successfully developed as VEGFR inhibitors.[5] For example, indazole-pyrimidine-based derivatives have demonstrated potent VEGFR-2 inhibitory properties.[5]
-
Hypothesis for this compound analogs: Similar to their interaction with FGFRs, these analogs are predicted to bind to the ATP-binding site of VEGFRs. The specific substitution pattern may confer selectivity for different members of the VEGFR family.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for cell cycle regulation. Their overexpression is common in many cancers, making them attractive therapeutic targets. Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[5]
-
Hypothesis for this compound analogs: The planar indazole core can mimic the adenine region of ATP, while the substituents at the 5 and 6 positions can be tailored to exploit specific sub-pockets within the Aurora kinase active site to enhance potency and selectivity.
Other Promising Kinase Targets
In silico studies have suggested that indazole analogs could also be effective inhibitors of SRC tyrosine kinase , a key enzyme in various cellular processes.[6] Additionally, other kinases such as Pim kinases and phosphoinositide-dependent kinase-1 (PDK1) have been identified as targets for different indazole derivatives.[2]
Beyond Kinases: Exploring Novel Therapeutic Avenues
While the primary focus for indazole derivatives has been on kinase inhibition, emerging research points towards other compelling therapeutic targets.
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a crucial sensor of cellular energy status, and its activation has therapeutic potential in metabolic diseases like diabetic nephropathy. Notably, the discovery of PF-06409577, a direct AMPK activator, originated from an indazole amide high-throughput screening hit that was later optimized to an indole acid.[7] This suggests that the indazole scaffold itself is capable of direct AMPK activation.
-
Hypothesis for this compound analogs: These analogs could be investigated as novel AMPK activators. The specific electronic nature of the 5-carbonitrile and the lipophilicity of the 6-chloro substituent may contribute to favorable interactions with the allosteric site of AMPK.
Antiprotozoal and Antimicrobial Targets
Substituted indazoles have demonstrated promising activity against various pathogens. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates that target trypanothione reductase (TryR) in Leishmania infantum.[8] Furthermore, certain indazole derivatives have shown antibacterial activity by targeting bacterial DNA gyrase .[9]
-
Hypothesis for this compound analogs: The unique electronic and steric properties of this scaffold may lead to potent and selective inhibition of parasitic or microbial enzymes. The 5-carbonitrile group, in particular, could be crucial for binding to the active sites of these non-human targets.
Technical Guide: Experimental Workflows
The identification and validation of therapeutic targets for novel compounds like this compound analogs require a systematic and multi-faceted experimental approach.
Target Identification and Initial Screening
A logical workflow for target identification begins with broad screening and progresses to more specific validation assays.
Caption: A streamlined workflow for therapeutic target identification and validation.
Key Experimental Protocols
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Biotinylated poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
This compound analog test compounds.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
HTRF® KinEASE™-STK S1 kit (Cisbio) or similar detection reagents.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing FGFR1 kinase and the biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
-
Reagents and Materials:
-
Human cancer cell line (e.g., a line with known FGFR amplification).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound analogs for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) values.
-
Data Summary and Future Directions
To facilitate comparative analysis, quantitative data on the biological activity of indazole derivatives should be systematically tabulated.
| Compound Class | Target | IC₅₀ / Kd (nM) | Reference |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | 69.1 ± 19.8 | [2] |
| Indazole-pyrimidine derivatives | VEGFR-2 | Varies | [5] |
| 3-aminoindazole derivatives | ALK | 12 | [2] |
| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum TryR | 11,230 | [4] |
Future Directions:
The therapeutic potential of this compound analogs is significant, but underexplored. Future research should focus on:
-
Synthesis of a diverse library of analogs: Systematic modification of substituents at the N1, C3, and other available positions of the indazole ring is crucial to explore the structure-activity relationship (SAR).
-
Broad biological screening: Unbiased screening against large panels of kinases and other enzyme classes, as well as in various disease-relevant phenotypic assays, will be essential to uncover novel targets and therapeutic applications.
-
Structural biology: Obtaining co-crystal structures of active analogs bound to their targets will provide invaluable insights for rational drug design and lead optimization.
-
ADMET profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be critical for the successful translation of promising lead compounds into clinical candidates.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Drawing on the rich history of indazole derivatives in medicinal chemistry, this guide provides a framework for exploring a range of potential therapeutic targets, with a primary focus on protein kinases and emerging opportunities in metabolic and infectious diseases. A systematic and rigorous experimental approach, as outlined in this document, will be paramount to unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
Methodological & Application
Synthesis of 6-Chloro-1H-indazole-5-carbonitrile Derivatives: A Detailed Protocol for Pharmaceutical Research
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Consequently, indazole derivatives have been successfully developed into therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.[1][3][4] The 6-chloro-1H-indazole-5-carbonitrile core, in particular, is a key intermediate in the synthesis of potent kinase inhibitors and other targeted therapies.[2][5] The strategic placement of the chloro and cyano groups provides crucial anchor points for further molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide for the synthesis of this compound derivatives, intended for researchers and scientists in the field of drug development. We will delve into a detailed, step-by-step protocol, explain the underlying chemical principles, and offer practical insights for troubleshooting and optimization.
Synthetic Strategy: A Retro-Synthetic Approach
The synthesis of the this compound core can be approached through several established methods for indazole formation.[6] A common and effective strategy involves the cyclization of a suitably substituted o-toluidine derivative. This retro-synthetic analysis points towards a multi-step synthesis commencing from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis adapted from established methodologies for indazole formation.[7] Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Amino-4-chloro-5-cyanotoluene | ≥98% | Major suppliers |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Major suppliers |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Major suppliers |
| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent, ≥98% | Major suppliers |
| Sodium Acetate (CH₃COONa) | Anhydrous, ≥99% | Major suppliers |
| Ethyl Acetate (EtOAc) | HPLC Grade | Major suppliers |
| Hexanes | HPLC Grade | Major suppliers |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Major suppliers |
| Deionized Water (H₂O) |
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
1. Acetylation of the Starting Amine:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4-chloro-5-cyanotoluene (1.0 eq) in acetic anhydride (3.0 eq).
-
Cool the mixture to 0-5 °C using an ice bath. This exothermic reaction should be controlled to prevent side product formation.
2. Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture from step 1, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is a critical step and temperature control is paramount to prevent its decomposition.
3. Intramolecular Cyclization:
-
After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Gently heat the mixture to 50-60 °C. You should observe the evolution of nitrogen gas, indicating the cyclization is proceeding. Continue heating until gas evolution ceases.
4. Work-up and Extraction:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the final product as a crystalline solid.[5]
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis proceeds through a well-established reaction sequence involving the formation of an N-nitroso intermediate followed by an intramolecular cyclization.
Caption: Simplified reaction mechanism for indazole formation.
-
Acetylation: The initial acetylation of the amino group serves to protect it and modulate its reactivity for the subsequent diazotization step.
-
Diazotization: In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HONO), which then reacts with the secondary amine to form an N-nitroso intermediate.
-
Cyclization: The N-nitroso intermediate undergoes an intramolecular electrophilic aromatic substitution, where the nitroso group attacks the aromatic ring, leading to the formation of the indazole ring system. This is followed by dehydration and tautomerization to yield the stable 1H-indazole.[7]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete diazotization or premature decomposition | Ensure the reaction temperature is strictly maintained below 5 °C during nitrite addition. Use freshly prepared sodium nitrite solution. |
| Inefficient cyclization | Ensure complete gas evolution before work-up. The reaction time or temperature for the cyclization step may need to be optimized. | |
| Formation of Impurities | Side reactions due to overheating | Maintain careful temperature control throughout the reaction. |
| Incomplete reaction | Monitor the reaction progress by TLC to ensure the complete consumption of the starting material. | |
| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification technique like preparative HPLC. |
Conclusion
The synthesis of this compound is a crucial step in the development of novel therapeutics. The protocol detailed in this application note provides a reliable and reproducible method for obtaining this key intermediate. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize this and other substituted indazole derivatives, paving the way for the discovery of next-generation medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Strategic Functionalization of 6-Chloro-1H-indazole-5-carbonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of indazoles is of paramount importance to drug development professionals. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the strategic modification of 6-chloro-1H-indazole-5-carbonitrile, a versatile building block for the synthesis of novel molecular entities. The presence of a chloro substituent at the 6-position and a carbonitrile at the 5-position offers distinct opportunities for selective C-C and C-N bond formation, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, offering unparalleled efficiency and functional group tolerance.[1] This guide will delve into the practical application of several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, tailored specifically for this compound. We will explore the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[2][3] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted indazoles, which are common motifs in pharmacologically active molecules.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The palladium(0) catalyst first undergoes oxidative addition to the C-Cl bond of the indazole. Subsequently, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium(II) center, a process typically facilitated by a base.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for halo-indazoles and is designed to be a robust starting point for optimization.[3][9]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid/ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or a sealed tube), add this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-1H-indazole-5-carbonitrile.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100-150 | Effective for a broad range of boronic acids.[9] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | Good for electron-rich and electron-poor arylboronic acids.[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | SPhos is a bulky, electron-rich ligand suitable for challenging couplings. |
II. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[10][11] For this compound, this reaction enables the introduction of various alkenyl groups at the 6-position.
Mechanistic Rationale
The Heck reaction mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkene.[12] A migratory insertion of the alkene into the aryl-palladium bond then occurs, forming a new carbon-carbon bond.[13] The cycle is completed by a β-hydride elimination step, which releases the product and a hydridopalladium species. The base in the reaction neutralizes the generated hydrogen halide and regenerates the Pd(0) catalyst.[14]
Caption: Generalized Catalytic Cycle for the Heck Reaction.
Experimental Protocol: Heck Reaction with this compound
This protocol is a general guideline and may require optimization based on the specific alkene used.[9]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed reaction tube, dissolve this compound, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the alkene and the base to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the tube and heat the reaction to 80-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 6-alkenyl-1H-indazole-5-carbonitrile.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[17]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[18] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed.[16]
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N or diisopropylamine, 3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19][20] It allows for the coupling of aryl halides with a wide variety of amines, providing access to 6-amino-1H-indazole-5-carbonitrile derivatives.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[21] The resulting palladium(II) complex then reacts with the amine, and after deprotonation by the base, a palladium-amido complex is formed. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[19][22]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., Xantphos or BrettPhos, 4 mol%)
-
Strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a dry reaction tube with the palladium precatalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
V. Experimental Workflow Overview
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate reaction conditions, researchers can selectively introduce a wide array of substituents at the 6-position, enabling the synthesis of diverse libraries of novel indazole derivatives for drug discovery and development. The protocols provided herein serve as a solid foundation for further exploration and optimization, empowering scientists to accelerate their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. scispace.com [scispace.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Suzuki-Miyaura coupling conditions for 6-chloro-1H-indazole-5-carbonitrile
Application Note & Protocol
Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of 6-Aryl-1H-indazole-5-carbonitriles
Abstract
The 1H-indazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents. The functionalization of this core, particularly at the C-6 position, offers a powerful vector for modulating pharmacological properties. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 6-chloro-1H-indazole-5-carbonitrile, a challenging substrate due to the inherent low reactivity of the aryl chloride and potential catalyst inhibition by the unprotected indazole nitrogen. We present an optimized, robust protocol employing a palladium/biarylphosphine catalyst system, explain the critical mechanistic considerations behind the choice of reagents, and offer detailed troubleshooting and optimization guides for researchers in synthetic chemistry and drug development.
Mechanistic & Strategic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C(sp²)–C(sp²) bonds with high functional group tolerance.[1] The catalytic cycle, depicted below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The successful coupling of this compound requires overcoming two primary obstacles:
-
The Inert C-Cl Bond: The oxidative addition of palladium into an aryl-chloride bond is significantly slower than for corresponding bromides or iodides and is often the rate-determining step of the entire cycle.[3][4] This high activation energy is mitigated in our substrate by the presence of two electron-withdrawing groups (EWG), the nitrile and the chloro-substituent, which make the carbon atom more electrophilic.[5] However, to ensure efficient reaction, a highly active catalyst system is mandatory. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential, as they accelerate both the oxidative addition and the final reductive elimination step.[6][7]
-
The Acidic N-H Proton: Nitrogen-rich heterocycles, particularly unprotected indazoles and pyrazoles, are known inhibitors of palladium catalysts.[8] The lone pair on the nitrogen or the deprotonated indazolyl anion can coordinate strongly to the palladium center, leading to inactive off-cycle species and halting catalysis. While N-protection is a viable strategy, it adds synthetic steps.[9] A more elegant solution, and the one employed here, is to use a catalyst system (ligand and base) that is kinetically competent enough to favor the productive catalytic cycle over catalyst inhibition.[8]
Recommended Experimental Protocol
This protocol is designed to provide a high-yielding and reproducible method for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials and Reagents
| Reagent | Grade | Supplier Example | Comments |
| This compound | >97% | Sigma-Aldrich | Starting material. |
| Arylboronic Acid | >98% | Combi-Blocks | Use 1.2-1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Palladium precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Sigma-Aldrich | Bulky, electron-rich ligand. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Acros Organics | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. Must be degassed thoroughly before use. |
| Deionized Water | HPLC Grade | - | Co-solvent. Must be degassed thoroughly before use. |
| Ethyl Acetate | ACS Grade | Fisher Chemical | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Solvent Degassing: Sparge 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Assembly: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Causality Note: The solid reagents are added first to ensure the catalyst, once added, is in a well-mixed environment and to simplify handling under an inert atmosphere.
-
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe to achieve a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction concentration relative to the limiting reagent).
-
Causality Note: The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[2]
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting with ethyl acetate, and filtering through a small plug of silica.
-
Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-aryl-1H-indazole-5-carbonitrile product.
Parameter Optimization Guide
While the above protocol is robust, optimization may be required for particularly challenging boronic acid coupling partners. The following table provides guidance on parameter adjustments.
| Parameter | Recommended Condition | Rationale & Comments | Alternatives for Optimization |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | A common, reliable Pd(II) source that is reduced in situ to the active Pd(0) species.[10] | Pd₂(dba)₃ (1 mol%): A Pd(0) source, can sometimes offer better reproducibility.[10] |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich Buchwald ligand proven effective for coupling heteroaryl chlorides.[6] Promotes the difficult oxidative addition step. | XPhos: Another excellent Buchwald ligand.[10] RuPhos: Can be effective for N-containing heterocycles. PEPPSI-IPr: An NHC-based catalyst, often very robust and air-stable.[11] |
| Base | K₃PO₄ (2.5 equiv.) | A moderately strong base that is effective in many challenging couplings of N-heterocycles without causing significant side reactions.[8] | K₂CO₃: A milder base, may be sufficient and is less hygroscopic.[12] Cs₂CO₃: A stronger base, often used under microwave conditions to accelerate reactions.[13] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A versatile polar aprotic/aqueous mixture that solubilizes both organic substrates and the inorganic base.[8] | Toluene / H₂O: A less polar alternative, can sometimes reduce side reactions.[12] DMF or NMP: Highly polar solvents, useful for poorly soluble substrates but require higher purification effort.[14] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for C-Cl oxidative addition without causing significant degradation of reagents or catalyst. | 80 °C to 120 °C. Lower temperatures may be possible with more reactive boronic acids. Higher temperatures may be needed for very unreactive partners but increase the risk of protodeboronation and decomposition. |
| Boronic Acid | Arylboronic Acid (1.3 equiv.) | Electron-donating groups on the boronic acid generally accelerate the transmetalation step, leading to higher yields.[15] | Boronic Esters (e.g., pinacol esters): More stable to protodeboronation than the corresponding acids, which can be beneficial for slow reactions or with heteroaryl boronic partners.[16] Potassium Aryltrifluoroborates (MIDA esters): Highly stable and release the boronic acid slowly. |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination). 2. Insufficiently active catalyst system for the C-Cl bond. 3. Catalyst inhibition by the indazole N-H. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. 2. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos). Increase catalyst loading to 3-5 mol%. 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities. 2. Reaction is too slow, allowing the side reaction to dominate. 3. Boronic acid is inherently unstable. | 1. Use anhydrous K₃PO₄ and ensure solvents are dry (if running an anhydrous protocol). 2. Increase catalyst loading or temperature to accelerate the productive coupling. 3. Switch from the boronic acid to its corresponding pinacol ester, which is more resistant to protodeboronation.[8] |
| Formation of Indazole Dimer | The indazole N-H is coordinating to two palladium centers, leading to an inactive dimer.[2] | This is a sign of severe catalyst inhibition. A change of ligand is required. Try a different class of ligand, such as an N-heterocyclic carbene (NHC) based catalyst (e.g., PEPPSI-IPr). |
| Formation of Boronic Acid Homocoupling (Biaryl Side Product) | 1. Oxygen present in the reaction mixture. 2. Transmetalation is slow compared to oxidative addition. | 1. Improve degassing procedure for solvents and ensure an inert atmosphere. 2. Use a slightly less electron-rich boronic acid if possible. Ensure the base is sufficiently soluble and active. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a formidable but surmountable synthetic challenge. By understanding the mechanistic hurdles—namely the inert C-Cl bond and potential N-H inhibition—a logical selection of reaction components can be made. The use of a highly active palladium precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos, in conjunction with a suitable base and solvent system, provides a reliable pathway to a diverse range of 6-aryl-1H-indazole-5-carbonitriles. This protocol serves as a robust starting point for researchers, and the accompanying optimization and troubleshooting guides provide a framework for adapting the methodology to novel and complex coupling partners, thereby accelerating discovery programs in medicinal chemistry.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 6-Chloro-1H-indazole-5-carbonitrile for the Synthesis of Diverse Kinase Inhibitor Libraries
Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] A central strategy in developing kinase inhibitors has been the design of small molecules that compete with ATP for binding in the enzyme's active site. Within this field, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to form key interactions with the kinase hinge region, mimicking the adenine moiety of ATP.
The indazole core is a premier example of such a scaffold.[2] Its bicyclic structure and hydrogen-bonding capabilities have been successfully exploited in numerous FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a highly versatile indazole-based building block, 6-chloro-1H-indazole-5-carbonitrile , for the efficient construction of diverse kinase inhibitor libraries. We will explore its chemical rationale, provide detailed synthetic protocols for diversification, and illustrate its application in a focused library synthesis targeting therapeutically relevant kinases.
The this compound Scaffold: A Privileged Starting Point
The utility of this compound stems from the strategic placement of three key functional groups, each offering distinct opportunities for molecular diversification and interaction with the target kinase.
| Property | Value |
| Molecular Formula | C₈H₄ClN₃[4] |
| Molecular Weight | 177.59 g/mol [4] |
| CAS Number | 1312008-67-5[4] |
| Appearance | White to off-white crystalline solid[4] |
| Solubility | Soluble in various organic solvents (e.g., DMF, DMSO)[4] |
Causality Behind the Scaffold's Design:
-
1H-Indazole Core: This bicyclic system acts as a bioisostere of adenine. The N1-H and N2 atoms are perfectly positioned to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved interaction motif for many Type I and Type II inhibitors.[5][6]
-
5-Carbonitrile Group: The nitrile moiety is a remarkably versatile functional handle.[7] In its native form, it can act as a hydrogen bond acceptor. More importantly, it serves as a synthetic precursor to a wide range of other functional groups, including amides, carboxylic acids, and primary amines, through well-established chemical transformations.[8][9] This allows for systematic exploration of the ribose-binding pocket and other nearby regions of the ATP-binding site.
-
6-Chloro Group: The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the indazole ring system, which can influence binding affinity and pharmacokinetic properties. While it can also serve as a handle for cross-coupling reactions, its primary role in this context is often electronic modulation and providing a steric element.
Synthetic Strategy for Divergent Library Generation
A divergent synthesis approach, starting from the common this compound core, is a highly efficient method for generating a large library of analogues. The primary points of diversification are the N1 position of the indazole ring and the 5-carbonitrile group.
Protocol 1: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig Amination)
This method is highly favored for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it ideal for library synthesis.[10]
Rationale: The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the cross-coupling of the indazole N-H with an aryl halide. The choice of ligand is critical for catalytic efficiency, with bulky, electron-rich biarylphosphine ligands often providing the best results.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (bromide or iodide, 1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a suitable ligand like XPhos (0.1 mmol, 10 mol%).
-
Base and Solvent: Add a base, typically a carbonate or phosphate such as Cs₂CO₃ or K₃PO₄ (2.0 mmol), to the tube.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N1-Arylation (Ullmann Condensation)
The Ullmann reaction is a classical, often more cost-effective method for N-arylation, particularly with aryl iodides.[11][12]
Rationale: This reaction uses a copper(I) salt as the catalyst, often in the presence of a ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine, to promote the coupling. It typically requires higher temperatures than palladium-catalyzed methods.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Base and Solvent: Add a base, such as K₂CO₃ (2.5 mmol), and a polar aprotic solvent like DMF or DMSO (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 24-48 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®. Wash the filtrate sequentially with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the residue by silica gel chromatography.
Protocol 3: Transformation of the 5-Carbonitrile Group
Once the N1-substituted library is generated, the nitrile can be transformed to introduce further diversity.
A. Hydrolysis to Carboxamide:
-
Rationale: Mild acidic or basic conditions can convert the nitrile to a primary amide, introducing a potent hydrogen bond donor/acceptor group.
-
Protocol: Dissolve the N1-substituted intermediate (1.0 mmol) in a mixture of t-butanol and water. Add a strong base like KOH (5.0 mmol) and heat to reflux for 2-4 hours, monitoring by LC-MS. Neutralize with dilute HCl, extract with an organic solvent, and purify.
B. Reduction to Primary Amine:
-
Rationale: Reducing the nitrile to a benzylamine-type moiety provides a basic center and a nucleophilic handle for subsequent derivatization (e.g., amide or sulfonamide formation).
-
Protocol: In an inert atmosphere, dissolve the N1-substituted intermediate (1.0 mmol) in anhydrous THF. Carefully add a reducing agent like LiAlH₄ (2.0 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-8 hours. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids, and extract the filtrate to isolate the amine.[8]
Application Example: Synthesis of a Type II Inhibitor-Focused Library
Many indazole-based inhibitors, such as Axitinib, function as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[13][14] This binding mode exploits an additional allosteric pocket adjacent to the ATP site, often leading to greater selectivity.[15] The this compound scaffold is well-suited for developing such inhibitors, particularly against kinases like VEGFR and PDGFR, which are key regulators of angiogenesis.[16]
Biological Context: VEGFR Signaling Pathway
Representative Protocol: Synthesis of N1-(4-phenoxyphenyl)-6-chloro-1H-indazole-5-carboxamide
This protocol details a two-step synthesis of a representative library member.
Step 1: N1-Arylation
-
Combine this compound (177.6 mg, 1.0 mmol), 1-iodo-4-phenoxybenzene (328 mg, 1.1 mmol), CuI (19 mg, 0.1 mmol), N,N'-dimethylethylenediamine (22 µL, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in a sealed tube.
-
Add 5 mL of anhydrous DMF.
-
Heat the mixture at 120 °C for 36 hours.
-
Cool to room temperature, dilute with 50 mL of ethyl acetate, and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield N1-(4-phenoxyphenyl)-6-chloro-1H-indazole-5-carbonitrile .
Step 2: Nitrile Hydrolysis
-
Dissolve the product from Step 1 (e.g., 347 mg, ~1.0 mmol) in 10 mL of concentrated H₂SO₄ at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH to ~7-8 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify by recrystallization or silica gel chromatography to afford the final compound, N1-(4-phenoxyphenyl)-6-chloro-1H-indazole-5-carboxamide .
Data Summary for a Focused Library
| Compound ID | N1-Substituent | C5-Functional Group | Expected Mass [M+H]⁺ |
| LIB-001 | 4-Phenoxyphenyl | -CONH₂ | 365.09 |
| LIB-002 | 3-Trifluoromethylphenyl | -CN | 322.04 |
| LIB-003 | 2,4-Difluorophenyl | -COOH | 311.02 |
| LIB-004 | 4-Morpholinophenyl | -CH₂NH₂ | 372.15 |
Characterization and Quality Control
Ensuring the identity, purity, and integrity of each library member is critical for reliable screening results. A standard suite of analytical techniques should be employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess reaction completion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, typically aiming for >95% for screening assays.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and isomeric purity of the synthesized molecules.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of kinase inhibitor libraries. Its strategically designed structure allows for rapid and efficient diversification at two key positions, enabling the exploration of chemical space around the kinase active site. By employing robust and well-established synthetic methodologies such as palladium- or copper-catalyzed N-arylation and subsequent transformations of the nitrile group, researchers can generate high-quality libraries of novel compounds with significant potential for discovering potent and selective kinase inhibitors for various therapeutic applications.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-chloro-1H-indazole-5-carbonitrile as a Privileged Fragment for Structure-Based Drug Design
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets, particularly protein kinases.[1][2] This guide focuses on 6-chloro-1H-indazole-5-carbonitrile , a specific and highly functionalized indazole fragment, as an exemplary starting point for structure-based drug design (SBDD) and fragment-based lead discovery (FBLD). We will explore its chemical rationale, propose a viable synthetic route, and provide detailed, field-proven protocols for its application in hit identification and lead optimization campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold.
The Indazole Scaffold: A Privileged Fragment in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of the native indole nucleus found in tryptophan, offering a unique combination of hydrogen bond donor (N1-H) and acceptor (N2) capabilities.[1] This dual functionality allows it to form critical interactions with the hinge region of many protein kinases, a feature that has been exploited in the development of numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][4]
The advantages of using indazole scaffolds like this compound in fragment-based screening include:
-
High Hit Rates: Their inherent ability to form key interactions leads to a higher probability of identifying binding fragments.
-
Favorable Physicochemical Properties: Indazole-based fragments generally possess "rule of three" compliant properties (MW < 300 Da, cLogP < 3, etc.), ensuring good starting points for lead optimization.[2]
-
Synthetic Tractability: The indazole core is amenable to a wide array of synthetic modifications, allowing for rapid exploration of structure-activity relationships (SAR).[5]
The specific fragment, this compound, offers several strategic advantages:
-
Defined Vectors for Growth: The chloro and carbonitrile substituents provide distinct and chemically accessible vectors for fragment evolution into more potent leads.
-
Modulation of Properties: The electron-withdrawing nature of the substituents can influence the pKa of the indazole N-H, potentially fine-tuning its hydrogen bonding characteristics.
-
Probing Specific Interactions: The nitrile group can act as a hydrogen bond acceptor, while the chloro group can engage in halogen bonding or occupy hydrophobic pockets.
Physicochemical Properties of this compound
A successful fragment must possess favorable physicochemical properties to ensure solubility, promiscuity in binding to diverse targets, and good ligand efficiency. The properties for this fragment are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | [6] |
| Molecular Weight | 177.59 g/mol | [6] |
| CAS Number | 1312008-67-5 | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| Calculated LogP (cLogP) | 1.5 - 2.0 (estimated) | |
| Topological Polar Surface Area (TPSA) | 52.47 Ų (calculated for 6-fluoro analog) | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 (2 from nitrile, 1 from N2) | [7] |
| Rotatable Bonds | 0 | [7] |
Synthesis of the Indazole Fragment
Representative Protocol: Synthesis via Diazotization and Cyclization
This protocol describes a two-step process involving the diazotization of an ortho-amino benzonitrile derivative followed by intramolecular cyclization.
Step 1: Diazotization of 2-amino-4-chloro-5-cyanobenzonitrile
-
Dissolve 2-amino-4-chloro-5-cyanobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt intermediate.
Step 2: Reductive Cyclization to form this compound
-
To the cold diazonium salt solution, slowly add a reducing agent such as stannous chloride (SnCl₂) (2.5 eq) dissolved in concentrated hydrochloric acid.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.
Fragment Screening and Hit Validation
The primary goal of fragment screening is to identify low-affinity but high-quality binders. Due to the weak interactions, highly sensitive biophysical techniques are required. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards in FBDD.
Workflow for Fragment-Based Hit Identification
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 3.1: Ligand-Observed NMR Screening using Saturation Transfer Difference (STD)
STD-NMR is a powerful ligand-observed technique for identifying binders from a mixture of compounds.[10][11] It relies on transferring magnetic saturation from the protein to a bound ligand.
Materials:
-
Target protein (e.g., a kinase domain) at 10-50 µM concentration.
-
Fragment cocktail (5-10 fragments per mix) with each fragment at 100-200 µM. This compound would be one component.
-
Deuterated NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare a sample containing the target protein and the fragment cocktail in the deuterated buffer. Also prepare a control sample with only the fragment cocktail.
-
Acquire Control Spectrum: Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the resonance frequencies of each fragment.
-
Setup STD Experiment: On the protein-fragment sample, use a standard STD pulse sequence (e.g., stddiffesgp).[10]
-
On-Resonance Irradiation: Set the selective on-resonance irradiation frequency to a region where only protein signals resonate (e.g., -0.5 to 0.5 ppm for aliphatic protons).
-
Off-Resonance Irradiation: Set the off-resonance irradiation to a frequency where no protein or ligand signals are present (e.g., 30-40 ppm).[12]
-
Acquisition Parameters:
-
Saturation time (Tsat): 1.5 - 2.0 seconds.[11]
-
Number of scans: 1024 or higher for good signal-to-noise.
-
-
Data Processing: The pulse program automatically subtracts the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from fragments that bind to the protein.
-
Analysis: Identify which fragment's signals appear in the STD spectrum by comparing them to the control spectrum. The presence of signals from this compound confirms it as a hit.
Protocol 3.2: Protein-Observed NMR using ¹H-¹⁵N HSQC Titration
For hit validation and binding site mapping, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) is the preferred method.[13][14] It requires a ¹⁵N-isotopically labeled protein and monitors chemical shift perturbations (CSPs) of the protein's backbone amides upon ligand binding.
Materials:
-
¹⁵N-labeled target protein at 50-150 µM concentration.
-
Stock solution of this compound (e.g., 50 mM in d6-DMSO).
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
Procedure:
-
Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the "fingerprint" of the unbound protein.[13]
-
Fragment Titration: Add aliquots of the this compound stock solution to the protein sample to achieve final ligand concentrations of, for example, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.
-
Acquire HSQC at Each Point: Record an ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Identify amide peaks that shift or broaden upon addition of the fragment. These are the residues at or near the binding site.
-
Calculate the weighted chemical shift perturbation (CSP) for each residue (i) using the formula: CSP(i) = sqrt[ (ΔδH(i))² + (α * ΔδN(i))² ] (where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a weighting factor, typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.
-
Structure Determination via X-ray Crystallography
Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is the ultimate goal of the hit characterization phase. It provides irrefutable proof of binding and reveals the precise interactions that can be exploited for lead optimization.
Protocol 4.1: Co-crystallization and Structure Solution
Materials:
-
Highly pure and concentrated target protein (5-15 mg/mL).
-
This compound.
-
Crystallization screens (commercial or custom).
Procedure:
-
Complex Formation: Incubate the target protein with a 5-10 fold molar excess of this compound for at least 1 hour on ice. It is advisable to dissolve the fragment in a minimal amount of a compatible solvent like DMSO first.
-
Crystallization Screening: Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods. Screen a wide range of conditions (precipitants, buffers, salts, additives).
-
Crystal Optimization: If initial microcrystals are found, optimize the conditions by varying the concentrations of precipitant, protein, and fragment to obtain diffraction-quality crystals.
-
Soaking (Alternative Method): If co-crystallization fails, attempt to soak the fragment into pre-existing apo-protein crystals. Prepare a solution of the fragment (1-10 mM) in a cryo-protectant solution and soak the apo-crystals for a period ranging from minutes to hours.
-
Data Collection: Harvest a suitable crystal, cryo-protect it, and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[15]
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the apo-protein structure as a search model. Build the fragment into the resulting difference electron density map (Fo-Fc). Refine the complex structure to achieve good R-factors and geometry.
From Fragment Hit to Potent Lead: Structure-Based Optimization
With structural information in hand, the low-affinity fragment hit can be evolved into a high-potency lead compound. The primary strategies are fragment growing, linking, and merging.[15][16] The indazole scaffold is particularly well-suited for these approaches.
Optimization Strategy: Fragment Growing
Fragment growing involves adding chemical functionality to the core fragment to engage with nearby sub-pockets in the binding site.[15] For this compound, the C5-nitrile and C6-chloro positions are prime vectors for growth.
Example Application: Targeting the Kinase Hinge Many kinase inhibitors use an indazole core to form two hydrogen bonds with the kinase hinge region. The optimization strategy would focus on extending from the C5 or C6 position to reach other key areas like the DFG motif or the gatekeeper residue.
Caption: Iterative cycle of fragment growing from an indazole hit.
A successful example of this approach was the discovery of AXL kinase inhibitors.[8][16] An initial indazole fragment hit was identified through screening. Subsequent structure-guided optimization, likely involving growing from the core scaffold, led to potent inhibitors with improved pharmacological properties.[8] Similarly, indazole-based compounds have been developed as potent inhibitors of PIM kinases, another important cancer target.[3][17][18]
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery. Its privileged indazole core ensures a high probability of interacting with key biological targets like kinases, while its specific functionalization provides clear and synthetically accessible vectors for rapid optimization. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to effectively utilize this and similar indazole-based fragments, progressing from initial hit identification to the development of potent, structure-guided lead compounds.
References
- 1. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
- 14. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cellular Assays for 6-Chloro-1H-indazole-5-carbonitrile Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cellular assays to characterize the biological activity of 6-chloro-1H-indazole-5-carbonitrile derivatives. Recognizing the therapeutic potential of indazole-based compounds, particularly as kinase inhibitors in oncology, this guide offers a strategic framework and detailed protocols for a tiered screening approach.[1][2][3] We begin with foundational cell viability and proliferation assays to determine cytotoxic and cytostatic effects. Subsequently, we detail methodologies for mechanistic investigation, including apoptosis induction and cell cycle analysis. Finally, we provide protocols for target engagement and downstream signaling pathway analysis to elucidate the specific molecular interactions of these compounds. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls.
Introduction: The Rationale for a Tiered Assay Approach
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antitumor effects.[1][2] Many of these compounds function as kinase inhibitors, targeting the ATP-binding site of kinases that are often dysregulated in cancer.[4][5] The this compound core represents a promising starting point for the development of novel therapeutics.
A critical challenge in early drug discovery is bridging the gap between biochemical potency and cellular efficacy.[6] Compounds that are potent inhibitors of an isolated enzyme may fail in a cellular context due to poor permeability, off-target effects, or cellular compensation mechanisms.[6] Therefore, a well-designed cascade of cellular assays is paramount to identify and validate promising lead candidates.
This guide advocates for a tiered approach, starting with broad phenotypic assays and progressively moving towards more specific, target-oriented investigations. This strategy allows for the efficient filtering of compounds and ensures that resources are focused on derivatives with the most promising cellular activity and on-target effects.
Tier 1: Primary Screening - Assessing Antiproliferative Activity
The initial goal is to identify derivatives that inhibit cancer cell growth. This is typically achieved by measuring cell viability or proliferation after a defined treatment period.
Cell Viability Assays (MTT/CCK-8)
Scientific Rationale: These colorimetric assays are foundational for high-throughput screening due to their simplicity and cost-effectiveness.[7][8] They measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT or the water-soluble WST-8 in CCK-8 kits) to a colored formazan product, which can be quantified spectrophotometrically.[8][9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Cell Proliferation Assay (BrdU Incorporation)
Scientific Rationale: While viability assays measure metabolic activity, proliferation assays directly measure DNA synthesis, providing a more specific assessment of cytostatic effects. The Bromodeoxyuridine (BrdU) assay is based on the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[11] Incorporated BrdU is then detected using a specific antibody.[12]
Protocol: BrdU Cell Proliferation Assay (ELISA-based)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: After the desired compound incubation period (e.g., 24-48 hours), add BrdU labeling solution to each well at a final concentration of 10 µM.[13] Incubate for 2-4 hours at 37°C.[14] The optimal incubation time depends on the cell division rate.
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL/well of a fixing/denaturing solution and incubate for 30 minutes at room temperature.[13][14] This step is crucial to expose the incorporated BrdU to the antibody.[12]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.[13][14]
-
Secondary Antibody and Substrate: Wash the wells. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.[13] After another wash, add TMB substrate and incubate until color develops.[13]
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation inhibition and determine the IC₅₀ values.
| Assay | Principle | Endpoint | Throughput | Key Consideration |
| MTT/CCK-8 | Metabolic activity (mitochondrial dehydrogenase)[7][8] | Colorimetric (Formazan product) | High | Indirect measure of viability; can be affected by metabolic changes. |
| BrdU | DNA synthesis (Thymidine analog incorporation)[11] | Colorimetric/Fluorometric (Antibody detection) | High | Direct measure of proliferation; requires cell fixation. |
Tier 2: Mechanistic Elucidation
Once active compounds are identified, the next step is to understand how they inhibit cell growth. Key mechanisms for anticancer agents include inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15] By using both stains, we can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[15][16]
Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound of interest at 1x and 2x its IC₅₀ concentration for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) samples.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well.[15][16]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15][16]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Tier 3: Target Validation and Pathway Analysis
The final tier aims to confirm that the compound engages its intended molecular target within the cell and modulates the relevant downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA is a powerful method for verifying target engagement in a native cellular environment.[18][19] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[20] After heating cell lysates or intact cells to a range of temperatures, the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A shift in the melting curve in the presence of the compound indicates direct binding.[18]
Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blot Analysis: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement.
Downstream Signaling Pathway Analysis (Western Blot)
Scientific Rationale: If the this compound derivatives are kinase inhibitors, they should decrease the phosphorylation of the kinase's downstream substrates.[21] Western blotting is the gold-standard technique to analyze changes in the phosphorylation status and expression levels of specific proteins in a signaling pathway.[22][23][24]
Protocol: Analysis of a Target Kinase Pathway
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling, then treat with the test compound for a predetermined time. Stimulate the pathway with an appropriate growth factor if necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[22] Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[25][26]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target substrate (e.g., p-ERK) and the total form of the substrate (e.g., total ERK) overnight at 4°C.[25] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibition of the signaling pathway.
Conclusion and Future Directions
This guide provides a structured, multi-tiered framework for the cellular characterization of novel this compound derivatives. By systematically progressing from broad phenotypic screens to specific target validation and pathway analysis, researchers can efficiently identify compounds with genuine therapeutic potential. Successful execution of these protocols will generate a robust dataset, enabling data-driven decisions for hit-to-lead progression and laying the groundwork for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western blot protocol | Abcam [abcam.com]
Application Note & Protocols: A Researcher's Guide to In Vivo Experimental Design for Indazole-Based Compounds
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents.[1][2][3] Many indazole-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[4][5] Overexpression or mutation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[4] Consequently, several indazole-based kinase inhibitors, such as Axitinib, Pazopanib, and Entrectinib, have been approved for treating various cancers, including renal cell carcinoma and non-small-cell lung cancer.[2][6]
This guide provides a comprehensive framework for designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel indazole-based compounds, with a focus on oncology applications. It is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro data into meaningful preclinical animal models.
Pre-In Vivo Essentials: Building a Foundation for Success
Before embarking on costly and ethically significant animal studies, a solid foundation of in vitro data is non-negotiable. This initial characterization de-risks the in vivo phase and informs critical design parameters.
-
Potency and Selectivity: The compound's inhibitory activity (e.g., IC50) against the primary target kinase should be well-established through biochemical assays.[5] Equally important is a kinase selectivity profile to understand potential off-target effects that could lead to toxicity.
-
Cellular Activity: The compound must demonstrate on-target activity in a cellular context. This includes inhibiting proliferation in cancer cell lines that are dependent on the target kinase and showing engagement with the target in cells.[5]
-
Preliminary ADME: Initial in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key parameters include:
-
Solubility: Poor aqueous solubility is a common challenge that directly impacts formulation and bioavailability.[7]
-
Permeability: Assays like the Caco-2 permeability test can predict oral absorption.[7]
-
Metabolic Stability: Microsomal stability assays indicate how quickly the compound might be cleared by the liver, informing potential dosing frequency.
-
Core Principles of In Vivo Experimental Design
A well-designed in vivo study is objective-driven. The choice of model, dosing regimen, and endpoints must directly address the scientific question at hand, whether it's initial efficacy, dose-response relationship, or biomarker modulation.
Objective-Driven Animal Model Selection
The choice of animal model is one of the most critical decisions in preclinical oncology research.[8] The model must be appropriate for the compound's mechanism of action and the study's goals.
| Model Type | Description | Primary Use Case | Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, NOD/SCID).[9][10] | Initial efficacy screening, dose-response studies. | Rapid, reproducible, cost-effective.[10] | Lacks tumor heterogeneity and a functional immune system.[11] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[9] | Efficacy in a model that better represents human tumor heterogeneity and microenvironment.[8] | High clinical relevance, preserves original tumor architecture.[9] | Slower growth, more expensive, requires immunodeficient hosts.[11] |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Evaluating immunomodulatory agents, combination therapies with checkpoint inhibitors. | Fully competent immune system allows for studying immune interactions.[12] | The target of the drug must be cross-reactive with the mouse ortholog. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to develop tumors spontaneously due to specific genetic mutations.[9] | Studying tumor initiation and progression in an immunocompetent host. | High physiological relevance, mimics human cancer development.[9] | Long latency, high cost, variable tumor onset. |
The Critical Role of Formulation and Route of Administration
Many kinase inhibitors, including indazole-based compounds, exhibit poor aqueous solubility.[7] The formulation vehicle is not merely a carrier; it is a critical component that can determine the success or failure of a study.[13]
-
Vehicle Selection: The goal is to ensure the compound is sufficiently soluble and stable for accurate dosing.[14] Common strategies include co-solvent systems (e.g., DMSO/PEG300/Saline), suspensions using agents like carboxymethylcellulose (CMC), or cyclodextrin-based formulations.[7][14] It is imperative to run a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.[15]
-
Route of Administration:
-
Oral (PO): Preferred for drugs intended for oral use in humans. Requires assessment of oral bioavailability.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher exposure. Useful for initial efficacy testing.
-
Intravenous (IV): Ensures 100% bioavailability and is used to determine key PK parameters like clearance and volume of distribution.[7]
-
Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the relationship between drug exposure (PK) and biological effect (PD) is fundamental to clinical translation.[16]
-
Pharmacokinetics (PK): Characterizes "what the body does to the drug." A pilot PK study is essential to determine the compound's absorption, distribution, and clearance in the chosen animal model. This data informs the dose and schedule required to maintain target exposure levels.
-
Pharmacodynamics (PD): Measures "what the drug does to the body." PD biomarkers confirm that the drug is engaging its target in the tumor tissue. For a kinase inhibitor, this could be a reduction in the phosphorylation of its direct downstream substrate, measured by techniques like Western blot or immunohistochemistry on tumor samples.
Detailed Protocols and Methodologies
The following protocols provide a standardized framework. They should be adapted to the specific compound and research question and must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Subcutaneous Xenograft Tumor Model Efficacy Study
This protocol describes a typical efficacy study using a cell line-derived xenograft (CDX) model.
1. Cell Culture and Preparation: 1.1. Culture human cancer cells (e.g., a line known to be dependent on the target kinase) under standard conditions (e.g., RPMI-1640 + 10% FBS, 37°C, 5% CO2).[10] 1.2. Harvest cells during the logarithmic growth phase using trypsin-EDTA. 1.3. Wash cells twice with sterile, serum-free PBS. 1.4. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells per 100 µL.[17] Keep on ice.
2. Animal Handling and Tumor Implantation: 2.1. Use 6-8 week old immunodeficient mice (e.g., NOD/SCID). Allow animals to acclimate for at least one week.[18] 2.2. Anesthetize the mouse (e.g., 2-3% isoflurane).[17] 2.3. Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization: 3.1. Monitor animals daily for health and welfare. 3.2. Begin measuring tumor volume 2-3 times per week once tumors are palpable, using digital calipers.[17] 3.3. Calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²) .[17] 3.4. When mean tumor volume reaches 100-150 mm³, randomize animals into treatment groups (e.g., n=8-10 per group) with similar mean tumor volumes.
4. Dosing and In-Life Measurements: 4.1. Prepare the indazole compound in a pre-validated vehicle. 4.2. Administer the compound and vehicle control according to the planned schedule (e.g., once daily oral gavage). 4.3. Measure tumor volumes and body weights at least twice weekly. Body weight loss is a key indicator of toxicity. 4.4. Euthanize animals if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%.[17]
5. Study Termination and Endpoint Analysis: 5.1. At the end of the study (e.g., 21-28 days), euthanize all remaining animals. 5.2. Excise tumors and record their final weights. 5.3. Process tumors for downstream analysis (e.g., snap-freeze a portion for PK/PD analysis, fix the remainder in formalin for histology). 5.4. Primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).
Protocol 2: Sample Collection for PK/PD Analysis
This protocol outlines sample collection from a satellite group of animals dosed concurrently with an efficacy study.
1. Blood Collection (for PK): 1.1. At specified time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood (~50-100 µL) via submandibular or saphenous vein puncture. 1.2. Place blood into tubes containing an anticoagulant (e.g., K2-EDTA). 1.3. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. 1.4. Transfer plasma to a clean, labeled tube and store at -80°C until analysis by LC-MS/MS.
2. Tumor Collection (for PD): 2.1. At a time point corresponding to expected target modulation (e.g., 4 hours post-final dose), euthanize a subset of animals. 2.2. Immediately excise the tumor. 2.3. Quickly rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. 2.4. Store at -80°C until homogenization and analysis (e.g., Western blot for p-TARGET vs. total TARGET).
Data Visualization and Interpretation
Visual aids are essential for interpreting complex biological data and experimental workflows.
Signaling Pathway Visualization
Many indazole-based compounds target receptor tyrosine kinases (RTKs) like c-Met or VEGFR, which drive tumor growth and angiogenesis. Understanding this pathway is key to interpreting PD data.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. championsoncology.com [championsoncology.com]
- 9. theraindx.com [theraindx.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. biocytogen.com [biocytogen.com]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 17. veterinarypaper.com [veterinarypaper.com]
- 18. spectralinvivo.com [spectralinvivo.com]
Application Notes & Protocols: Strategic Functionalization of the C5-Carbonitrile Moiety on the Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of the indazole ring is a key strategy for modulating pharmacological properties. The C5-carbonitrile (-CN) group, in particular, serves as a versatile synthetic handle, offering a gateway to a diverse array of functional groups and novel molecular architectures. This guide provides a detailed overview of the primary synthetic strategies for transforming the C5-carbonitrile on the indazole ring, complete with mechanistic insights, detailed experimental protocols, and practical troubleshooting advice. We will explore key transformations including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition to form tetrazoles, highlighting their significance in drug discovery.
Introduction: The Strategic Importance of the Indazole C5-Carbonitrile
Indazole-containing compounds are integral to modern pharmacology, with approved drugs like the anti-cancer agent Niraparib and the anti-inflammatory drug Benzydamine showcasing their therapeutic potential.[2] The unique electronic properties and hydrogen bonding capabilities of the indazole ring make it an excellent bioisostere for other aromatic systems like indole or phenol, often leading to improved metabolic stability and target affinity.
The C5-position of the indazole ring is a common site for substitution to explore structure-activity relationships (SAR). Introducing a carbonitrile at this position provides a powerful and versatile chemical tool for several reasons:
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, offering a stable anchor point in a drug candidate.[3]
-
Polarity and Solubility Modulation: The strong dipole of the nitrile group can enhance polar interactions with target proteins and influence the physicochemical properties of the molecule, such as solubility.[3][4]
-
Synthetic Versatility: The carbonitrile is a gateway functional group. It can be readily transformed into other critical moieties such as carboxylic acids, amides, primary amines, and heterocycles (e.g., tetrazoles), each offering distinct chemical properties for biological interactions.[5][6]
-
Bioisosteric Replacement: The nitrile can act as a bioisostere for groups like halogens or a carbonyl, allowing for fine-tuning of electronic and steric properties.[3][4]
This document will focus on the practical, hands-on chemistry of exploiting the C5-carbonitrile for downstream molecular elaboration.
Strategic Overview of C5-Carbonitrile Transformations
The synthetic utility of the indazole-5-carbonitrile stems from the electrophilic nature of the nitrile carbon and the ability of the cyano group to participate in concerted cycloaddition reactions. The primary avenues for functionalization can be categorized into three main classes.
Caption: Key synthetic pathways for functionalizing the C5-carbonitrile.
Key Functionalization Strategies & Protocols
This section details the most common and impactful transformations of the indazole-5-carbonitrile. Each strategy includes an explanation of the underlying chemical principles and a robust, step-by-step protocol.
Strategy A: Hydrolysis to Indazole-5-carboxylic Acid
Mechanistic Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[5][6] It typically proceeds via an amide intermediate. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for nucleophilic attack by water. Base-catalyzed hydrolysis uses a strong nucleophile (hydroxide ion) to directly attack the nitrile carbon. The choice between acid and base depends on the stability of other functional groups on the indazole ring. For many indazole derivatives, strong basic conditions (e.g., NaOH) at elevated temperatures are effective.
Significance: The resulting carboxylic acid is a crucial functional group in drug design. It can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site, often leading to a significant increase in binding affinity.
Protocol 1: Basic Hydrolysis of 1H-Indazole-5-carbonitrile
This protocol describes the conversion of 1H-indazole-5-carbonitrile to 1H-indazole-5-carboxylic acid.
Materials & Reagents:
-
1H-Indazole-5-carbonitrile
-
Sodium Hydroxide (NaOH), pellets
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-indazole-5-carbonitrile (5.0 g, 34.9 mmol).
-
Reagent Addition: Add a solution of sodium hydroxide (7.0 g, 175 mmol, 5.0 equiv) in deionized water (70 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Ammonia gas will evolve. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Self-Validation Checkpoint: TLC System: 20% Methanol in Dichloromethane. Rf (starting material) ≈ 0.8; Rf (product) ≈ 0.1 (baseline).
-
-
Work-up & Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated HCl dropwise with stirring to acidify the solution to pH 2-3. A thick white precipitate will form.
-
Causality Note: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
-
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and a small amount of cold ethanol to facilitate drying.
-
Dry the solid product in a vacuum oven at 60 °C overnight to yield 1H-indazole-5-carboxylic acid as a white to off-white solid.
Expected Results & Characterization:
-
Yield: 80-90%
-
Appearance: White crystalline solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.3 (br s, 1H, COOH), 8.45 (s, 1H), 8.20 (s, 1H), 8.00 (d, 1H), 7.65 (d, 1H).
-
Mass Spec (ESI-): m/z = 161.0 [M-H]⁻
| Parameter | Value |
| Starting Material | 1H-Indazole-5-carbonitrile |
| Key Reagent | Sodium Hydroxide |
| Solvent | Water |
| Temperature | Reflux (~100 °C) |
| Typical Yield | 85% |
Strategy B: Reduction to (1H-Indazol-5-yl)methanamine
Mechanistic Rationale: The reduction of a nitrile to a primary amine is a powerful tool for introducing a basic, nucleophilic aminomethyl linker.[6] Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[5] An aqueous work-up is required to quench the excess reagent and protonate the resulting amine.
Significance: The primary amine functionality is of paramount importance in drug discovery. It serves as a key building block for forming amides, sulfonamides, and ureas, and as a basic center that can be protonated at physiological pH to form ionic interactions with acidic residues (e.g., aspartate, glutamate) in biological targets.
Protocol 2: LiAlH₄ Reduction of 1H-Indazole-5-carbonitrile
This protocol requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Materials & Reagents:
-
1H-Indazole-5-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Inert Atmosphere: Assemble the glassware and flame-dry under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Setup: In the three-neck flask, suspend LiAlH₄ (2.0 g, 52.7 mmol, 1.5 equiv) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1H-indazole-5-carbonitrile (5.0 g, 34.9 mmol) in anhydrous THF (100 mL). Transfer this solution to the dropping funnel.
-
Add the indazole solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Expertise Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Careful Quenching (Fieser workup): Cool the reaction flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Deionized water (2.0 mL)
-
15% aqueous NaOH solution (2.0 mL)
-
Deionized water (6.0 mL)
-
Trustworthiness: This specific sequence is crucial for generating a granular, easily filterable aluminum salt precipitate. Stir the resulting slurry vigorously for 30 minutes.
-
-
Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.
-
Extraction & Drying: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.
Expected Results & Characterization:
-
Yield: 70-85%
-
Appearance: Pale yellow solid or oil
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 7.85 (s, 1H), 7.45 (d, 1H), 7.30 (d, 1H), 4.00 (s, 2H, CH₂), 1.60 (br s, 2H, NH₂).
-
Mass Spec (ESI+): m/z = 148.1 [M+H]⁺
Strategy C: [3+2] Cycloaddition to 5-(1H-Tetrazol-5-yl)-1H-indazole
Mechanistic Rationale: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A common and highly valuable transformation is the reaction with an azide source (like sodium azide, NaN₃) to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid (e.g., ZnBr₂) or an ammonium salt (e.g., NH₄Cl) to activate the nitrile.
Significance: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It possesses a similar acidic pKa and steric profile but can offer advantages in terms of metabolic stability, cell permeability, and oral bioavailability. This makes the nitrile-to-tetrazole conversion a key tactic in lead optimization.
Due to the complexity and potential hazards associated with azide chemistry, a detailed protocol is provided for informational purposes and should only be performed by trained professionals with appropriate safety measures.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Protocol 1) | Insufficient reaction time or temperature. | Ensure vigorous reflux is maintained. Extend reaction time and re-check by TLC. If necessary, add an additional 0.5 equiv of NaOH. |
| Low Yield in Reduction (Protocol 2) | Impure or deactivated LiAlH₄. Inadequate anhydrous conditions. | Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure all glassware is meticulously dried and a positive N₂ pressure is maintained. |
| Emulsion during Work-up (Protocol 2) | Fine aluminum salts formed during quenching. | Add a small amount of Celite® to the mixture and stir before filtration to help break the emulsion. Ensure the Fieser workup ratios are followed precisely. |
| Product is an intractable oil (Protocol 2) | Amine product may be hygroscopic or form a carbonate salt with atmospheric CO₂. | Purify via column chromatography (SiO₂, eluting with a gradient of 0-10% MeOH in DCM containing 1% NH₄OH) or convert to a stable salt (e.g., HCl or fumarate) for easier handling and storage. |
Concluding Remarks
The C5-carbonitrile of the indazole ring is a linchpin functional group for synthetic and medicinal chemists. Its predictable reactivity allows for the strategic installation of key pharmacophoric elements, including carboxylic acids and primary amines. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile handle in the design and synthesis of novel indazole-based compounds for drug discovery and development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Molecular Docking of 6-chloro-1H-indazole-5-carbonitrile Analogs for Kinase Inhibitor Discovery
Abstract
The 1H-indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Analogs of 6-chloro-1H-indazole-5-carbonitrile, in particular, offer a versatile platform for developing targeted therapies against various cancers. This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies with this class of compounds. We will detail the rationale behind each stage, from receptor and ligand preparation to the execution of the docking simulation and the critical analysis of its results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rapid and efficient screening of potential kinase inhibitors.
Introduction: The Significance of the Indazole Scaffold and Molecular Docking
Protein kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for drug development. The indazole core has proven to be an exceptional pharmacophore for designing kinase inhibitors, with several indazole-containing drugs, such as axitinib and pazopanib, already in clinical use.[1] These molecules often act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase ATP-binding site. The 1H-indazole-3-amine structure, for instance, is a highly effective hinge-binding fragment.[3]
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein (receptor).[4][5] By simulating the protein-ligand interaction in silico, researchers can screen large virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) before committing significant resources to wet-lab experiments.
This guide provides an expert-level protocol for setting up, executing, and validating a molecular docking workflow tailored to this compound analogs against a representative protein kinase target.
The Molecular Docking Workflow: A Validated Protocol
A successful docking study is built on careful preparation and a logical, validated workflow. The process can be broken down into three main phases: Preparation, Simulation, and Analysis. Each step is critical for the integrity of the final results.
Figure 1: High-level workflow for molecular docking studies.
Protocol Part A: Receptor Preparation
The quality of the receptor structure is paramount. The goal is to prepare a biologically relevant and computationally clean model of the target protein.
Step 1: Obtain a High-Resolution Crystal Structure.
-
Action: Download a suitable protein structure from the RCSB Protein Data Bank (PDB). For kinase targets, select a structure with a co-crystallized inhibitor, preferably one that is structurally similar to the indazole scaffold. This provides a validated binding pocket.
-
Causality: Using a structure with a bound ligand ensures the binding site is in a relevant conformation. High resolution (e.g., <2.5 Å) provides greater confidence in atomic positions.
Step 2: Clean the PDB File.
-
Action: Use molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio) to remove all non-essential molecules.[6][7] This includes water molecules, ions, co-solvents, and any protein chains not involved in the binding.
-
Causality: Crystallographic water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., "bridging" waters).[8] Removing them simplifies the system and prevents potential artifacts.
Step 3: Protonate the Protein and Assign Charges.
-
Action: Add hydrogen atoms to the protein, as they are typically absent in PDB files. This should be done at a physiologically relevant pH (e.g., 7.4). Following protonation, assign partial atomic charges using a standard force field (e.g., AMBER, Gasteiger).[9]
-
Causality: Hydrogen atoms are essential for defining the correct hydrogen-bonding network and for calculating electrostatic interactions, which are major components of the docking score.[10]
Step 4: Save in the Required Format.
-
Action: Save the prepared receptor structure in the PDBQT file format, which is required by popular docking software like AutoDock Vina. This format includes atomic charges and atom type definitions.
-
Causality: The PDBQT format contains all the necessary information for the docking software's scoring function to calculate interaction energies.[11]
Protocol Part B: Ligand Preparation
The ligands must be converted from their 2D representation into realistic, low-energy 3D conformations.
Step 1: Obtain or Create 2D Ligand Structures.
-
Action: Represent your this compound analogs as SMILES strings or in a 2D SDF file.[5]
-
Causality: SMILES is a concise and standard way to represent a chemical structure, serving as the starting point for 3D generation.
Step 2: Convert to 3D and Generate Conformers.
-
Action: Use a tool like RDKit or Open Babel to convert the 2D structures into 3D.[12][13] It is crucial to generate multiple low-energy conformers for each ligand, as the molecule is flexible.
-
Causality: Ligands are not rigid. Exploring different conformations increases the chance of finding the one that best fits the protein's binding site.
Step 3: Energy Minimization and Charge Assignment.
-
Action: Perform an energy minimization on the 3D structures using a force field (e.g., MMFF94).[10] Assign partial charges (e.g., Gasteiger charges).
-
Causality: Energy minimization ensures that the ligand structures have realistic bond lengths and angles, removing any steric strain from the 3D conversion.
Step 4: Save in PDBQT Format.
-
Action: As with the receptor, save the final, prepared ligand structures in the PDBQT format. This process will also define the rotatable bonds that the docking algorithm will explore.[13]
-
Causality: Defining rotatable bonds is critical for the docking algorithm to efficiently sample the conformational space of the ligand during the simulation.
Protocol Part C: Docking Simulation & Validation
Step 1: Define the Binding Site (Grid Box Generation).
-
Action: Define a "grid box" centered on the binding site. A reliable method is to center the box on the position of the co-crystallized ligand from the original PDB file.[12] The size of the box should be large enough to accommodate the ligand analogs and allow for rotational and translational movement.
-
Causality: The grid box defines the search space for the docking algorithm. Pre-calculating interaction potentials within this grid dramatically speeds up the simulation.
Step 2: Run the Docking Simulation.
-
Action: Execute the docking program (e.g., AutoDock Vina). The software will systematically place the ligand within the grid box, sampling different positions, orientations, and conformations.
-
Causality: The algorithm uses a scoring function to evaluate each pose, estimating the binding free energy. The goal is to find the pose with the most favorable (i.e., lowest) score.
Step 3: Protocol Validation (Mandatory).
-
Action: Before docking your analog series, you must validate your protocol.[14] Extract the original co-crystallized ligand from the PDB file, prepare it using the same ligand protocol, and dock it back into its own binding site ("redocking").
-
Causality: A successful validation is achieved if the docking program can reproduce the original crystallographic pose with a low Root Mean Square Deviation (RMSD), typically below 2.0 Å.[8][15] This confirms that the chosen parameters and settings are appropriate for the system.
Analysis and Interpretation of Docking Results
The output of a docking run is a set of predicted binding poses for each ligand, ranked by a docking score. Meaningful analysis requires both quantitative and qualitative assessment.
Quantitative Analysis
The primary metric is the docking score, which is an estimate of the binding affinity (often expressed in kcal/mol). A more negative value indicates stronger predicted binding.[15] It is essential to compare the scores of your analogs to a known inhibitor or the redocked native ligand as a reference.[16]
Table 1: Sample Docking Results for Indazole Analogs against a Target Kinase
| Compound ID | R-Group Substitution | Docking Score (kcal/mol) | Predicted Ki (nM) | Key H-Bonds Observed |
| Reference | (Co-crystallized Ligand) | -9.8 | 65.2 | Hinge (Met), DFG-Asp |
| Analog-001 | 3-amino | -10.2 | 35.5 | Hinge (Met), DFG-Asp |
| Analog-002 | 3-methylamino | -9.5 | 110.8 | Hinge (Met) |
| Analog-003 | 3-(4-fluorophenyl) | -8.7 | 450.1 | DFG-Asp |
| Analog-004 | 3-cyclopropyl | -9.9 | 55.7 | Hinge (Met), DFG-Asp |
Qualitative and Visual Analysis
A low docking score is not sufficient; the binding pose must be chemically sensible.
-
Visual Inspection: Use molecular graphics software to analyze the top-ranked poses.[15] Check for steric clashes, buried polar groups, and other unfavorable interactions.
-
Interaction Mapping: Identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.[16] For kinase inhibitors, a hydrogen bond between the indazole N1-H and the backbone carbonyl of the hinge region is often a critical interaction.[2]
Figure 2: Workflow for the analysis of docking results.
Conclusion and Best Practices
Molecular docking is an invaluable tool for accelerating the discovery of novel kinase inhibitors based on the this compound scaffold. By following a rigorous and validated protocol, researchers can effectively screen virtual libraries, gain insights into ligand-receptor interactions, and make informed decisions to guide synthetic chemistry efforts.
Key Best Practices:
-
Always Validate: Never trust docking results without first validating the protocol by redocking the native ligand.[17]
-
Use High-Quality Structures: The outcome is highly dependent on the quality of the initial protein structure.
-
Scores are for Ranking, Not Absolutes: Use docking scores to rank compounds within the same series against the same target. Do not compare absolute scores between different protein targets or different docking programs.[16]
-
Visual Inspection is Crucial: A good score is meaningless if the binding pose is not chemically and biologically plausible.
By integrating this computational protocol into early-stage drug discovery programs, research teams can enhance their efficiency and increase the probability of identifying promising lead candidates for further development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kaggle.com [kaggle.com]
- 12. Meeko: Docking straight from SMILES string | Oxford Protein Informatics Group [blopig.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective functionalization of the indazole core. The indazole scaffold is a cornerstone in modern drug discovery, but controlling substitution at the N1 versus N2 position is a frequent and formidable challenge. This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome these hurdles and achieve your synthetic goals with precision and confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when dealing with indazole regioselectivity.
Q1: Why is achieving regioselectivity in indazole N-functionalization so challenging?
A1: The challenge arises from the ambident nucleophilic nature of the indazole ring. The indazole anion, formed upon deprotonation, has significant electron density on both nitrogen atoms (N1 and N2), making both susceptible to electrophilic attack. The resulting product distribution (N1 vs. N2 isomer) is governed by a delicate interplay of thermodynamics, kinetics, sterics, and electronics, which can be highly sensitive to subtle changes in substrate structure and reaction conditions.[1][2]
Q2: What are the fundamental principles governing whether a reaction favors the N1 or N2 isomer?
A2: As a general rule, the outcome is a battle between thermodynamic and kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, reaction conditions that allow for equilibration will typically favor the N1-substituted product. Conversely, conditions that favor a rapid, irreversible reaction often lead to the kinetically favored N2-substituted product, as the N2 lone pair can be more sterically accessible in certain contexts.[5]
Q3: Are there any "go-to" starting conditions for selectively targeting the N1 position?
A3: Yes, a widely recognized and effective method for achieving high N1 selectivity is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF).[6][7][8][9] This combination has proven robust for a variety of indazole substrates and alkylating agents. The rationale is that these conditions favor thermodynamic control, leading to the more stable N1-alkylated product.[1][10]
Q4: I need to synthesize the N2-substituted isomer. Which synthetic strategies should I consider first?
A4: For selective N2-functionalization, several strategies are effective. The Davis-Beirut reaction is a classical and powerful method for the de novo synthesis of 2H-indazoles.[11][12][13] For functionalization of a pre-existing indazole ring, conditions favoring kinetic control are often employed. For instance, the Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[2][7] Additionally, specific catalytic systems, such as those employing copper or palladium, have been developed for regioselective N2-arylation or alkylation.[14][15]
Troubleshooting Guides: From Mixed Isomers to Pure Regioisomers
This section is structured to address specific experimental problems you might encounter in the lab.
Scenario 1: "My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?"
This is a classic problem, often encountered during standard N-alkylation attempts. The key is to shift the reaction conditions to strongly favor the thermodynamically more stable N1 product.
Root Cause Analysis: Your current conditions (e.g., K₂CO₃ in DMF) are likely not providing enough differentiation between the kinetic and thermodynamic pathways, leading to a mixture of isomers.[1]
Solutions & Step-by-Step Protocol:
-
Optimize Base and Solvent Combination (Thermodynamic Control):
-
Action: Switch to sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent. This is the most frequently successful combination for promoting N1-selectivity.[6][7][8][9]
-
Causality: The NaH/THF system is believed to favor the formation of the thermodynamically more stable N1-substituted indazole. The sodium cation may also coordinate with the N2 atom and a nearby substituent (if present), sterically hindering attack at the N2 position.[6]
-
-
Leverage Substituent Effects (Directing Groups):
-
Action: If your synthesis allows, consider indazole substrates with specific substituents at the C3 position.
-
Causality: Electron-withdrawing groups or sterically bulky groups at the C3 position, such as carboxymethyl, tert-butyl, or carboxamide, have been shown to direct alkylation almost exclusively to the N1 position (>99% selectivity) when using NaH in THF.[7][8][9]
-
-
Consider Temperature and Reaction Time:
-
Action: Ensure your reaction is allowed to reach thermodynamic equilibrium. This may involve longer reaction times or gentle heating.
-
Causality: Kinetically formed N2-isomers may revert to the indazole anion and re-alkylate under conditions that permit equilibration, eventually leading to an enrichment of the more stable N1-isomer.[10]
-
Workflow for Optimizing N1-Selectivity
Caption: Workflow for troubleshooting poor N1-regioselectivity.
Scenario 2: "I need to synthesize the N2-alkylated indazole, but my reaction is giving me the N1 isomer as the major product. How can I reverse the selectivity?"
To favor the N2 isomer, you must pivot your strategy from thermodynamic to kinetic control or use a synthesis method inherently biased towards 2H-indazole formation.
Root Cause Analysis: Your reaction conditions are likely allowing for thermodynamic equilibration, which favors the more stable N1-substituted product.
Solutions & Step-by-Step Protocol:
-
De Novo Synthesis (The Davis-Beirut Reaction):
-
Action: If you are building the indazole ring from scratch, the Davis-Beirut reaction is an excellent choice. It proceeds via the cyclization of an in situ generated o-nitroso imine intermediate to form 2H-indazoles.[11][12][13]
-
Causality: This reaction constructs the 2H-indazole core directly, bypassing the issue of functionalizing an existing 1H-indazole.[11]
-
-
Exploit Steric Hindrance:
-
Action: Introduce a sterically demanding substituent at the C7 position of the indazole ring.
-
Causality: A bulky group at C7 will sterically shield the N1 position, making the N2 position the more accessible site for the incoming electrophile. Substituents like nitro (NO₂) or carboxylates (CO₂Me) at C7 have been shown to provide excellent N2-regioselectivity (≥96%).[7][9]
-
-
Utilize the Mitsunobu Reaction (Kinetic Control):
-
Action: Employ Mitsunobu conditions (e.g., an alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)).
-
Causality: The Mitsunobu reaction often shows a strong preference for producing the N2-isomer.[7] This is attributed to a kinetically controlled pathway where the less sterically hindered N2 nitrogen acts as the nucleophile.
-
Mechanistic Divergence: Thermodynamic vs. Kinetic Control
Caption: Divergent pathways for N1 (thermodynamic) vs. N2 (kinetic) products.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes the typical regiochemical outcomes under various commonly employed reaction conditions. Use this as a quick reference guide for designing your experiments.
| Condition / Method | Predominant Isomer | Rationale / Key Factors | Typical N1:N2 Ratio |
| K₂CO₃, DMF | Mixture | Low selectivity, balance of kinetic/thermodynamic factors.[1] | ~58:42 to variable |
| NaH, THF | N1 | Thermodynamic control, favors the more stable isomer.[6][7] | >95:5 (often >99:1) |
| Cs₂CO₃, Dioxane/DMF | N1 | Thermodynamic control; Cs⁺ chelation can enhance selectivity.[4] | Highly N1 selective |
| Mitsunobu (DIAD/DEAD, PPh₃) | N2 | Kinetic control, attack at the more accessible N2 position.[2][7] | 1:2.5 and higher for N2 |
| Davis-Beirut Reaction | N2 | De novo synthesis that inherently forms the 2H-indazole ring.[11][12] | Exclusively N2 |
| C7-Substituted Indazole | N2 | Steric hindrance at N1 directs attack to N2.[7][9] | >96:4 for N2 |
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high selectivity for the N1 position using the robust NaH/THF system.[6][7]
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating Agent (e.g., Alkyl Bromide, 1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).
-
Suspension: Add anhydrous THF to create a suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add the NaH (1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt is often observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the pure N1-alkylated indazole.
Protocol 2: Regioselective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol is designed to favor the formation of the N2-substituted indazole.[2][7]
Materials:
-
1H-Indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add the DIAD or DEAD (1.5 equiv) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing triphenylphosphine oxide and the hydrazine byproduct, can be directly purified by flash column chromatography on silica gel to separate the desired N2-alkylated indazole from the minor N1-isomer and reaction byproducts.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Controlling N1 vs. N2 Alkylation of Substituted Indazoles
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals grappling with one of the most common challenges in heterocyclic chemistry: the regioselective N-alkylation of indazoles. As the biological activities of N1 and N2-substituted indazoles often exhibit distinct pharmacological profiles, achieving control over this step is paramount.[1] This resource, structured in a question-and-answer format, provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to understand and manipulate the N1 vs. N2 selectivity in indazole alkylation.
Q1: What makes controlling N1 vs. N2 alkylation in indazoles so challenging yet crucial?
The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogens, allowing alkylation to occur at either site.[2] This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult and costly to separate.[3][4]
The importance of controlling this selectivity lies in the structure-activity relationship (SAR) of indazole-containing drug candidates. For example, Pazopanib, a tyrosine kinase inhibitor, is an N2-substituted indazole, while Danicopan, a complement factor D inhibitor, is an N1-substituted analogue.[5] The specific placement of the alkyl group is critical for the molecule's interaction with its biological target, making regiocontrol a key synthetic objective.[1]
Q2: What are the fundamental thermodynamic and electronic differences between the N1 and N2 positions?
The two nitrogens exist in different tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer by approximately 4-5 kcal/mol.[6][7] This inherent stability can be exploited to favor the N1-alkylated product under conditions that allow for thermodynamic equilibration.[4][8][9]
Conversely, kinetic control can favor the N2 product. The reaction pathway leading to N2 alkylation can sometimes have a lower activation energy barrier, especially under specific catalytic conditions, leading to its preferential formation.[6] The final product ratio is a delicate balance of steric hindrance, electronic effects, solvent polarity, and the nature of the counter-ion from the base.[2][8]
Q3: How can I definitively distinguish between the N1 and N2 alkylated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments are decisive.[9][10]
-
For the N1-isomer: A key correlation is observed in the HMBC spectrum between the protons of the alkyl group's alpha-carbon (the -CH2- attached to the nitrogen) and the C7a carbon of the indazole ring.[4][9]
-
For the N2-isomer: The correlation will be seen between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[4][9]
Nuclear Overhauser Effect (NOESY) experiments can also be used to establish through-space proximity and confirm assignments.[10]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter in the lab.
Problem 1: My reaction gives a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity?
This is the most common issue. Achieving high selectivity requires carefully tuning the reaction conditions.
-
To Favor N1-Alkylation (Thermodynamic Product):
-
Base and Solvent Choice: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is the gold standard for promoting N1 selectivity.[3][4][9][11] The rationale is that the small sodium cation coordinates tightly to the N2 nitrogen, sterically blocking the approach of the electrophile and directing it to the N1 position.[2][12]
-
Substituent Effects: Indazoles with electron-withdrawing or chelating groups (e.g., -CO2Me, -COMe) at the C3 position show exceptionally high (>99%) N1 selectivity with NaH/THF.[3][4][9] The cation is thought to form a chelate between the N2 atom and the substituent's heteroatom, further locking the conformation to favor N1 attack.[5][13]
-
-
To Favor N2-Alkylation (Kinetic Product):
-
Steric Hindrance: Introducing a bulky substituent at the C7 position will sterically hinder the N1 position, thereby directing the alkylating agent to N2. Electron-withdrawing groups like -NO2 or -CO2Me at C7 have been shown to provide excellent N2 selectivity (≥96%).[3][4][11][13]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh3, and DEAD or DIAD) often shows a preference for the N2 isomer.[8][9][11]
-
Acid Catalysis: Certain protocols using strong acids like triflic acid (TfOH) with specific alkylating agents like alkyl 2,2,2-trichloroacetimidates or diazo compounds can achieve outstanding N2 selectivity, often with no detectable N1 isomer.[14][15][16]
-
Problem 2: I am getting a poor N1:N2 ratio even when using NaH in THF. What could be wrong?
-
Cause: The use of polar aprotic solvents like DMF or DMSO, even in small amounts, can disrupt the tight ion pairing between Na+ and the indazolide. Weaker bases like K2CO3 or Cs2CO3 in polar solvents often give isomer mixtures.[2][5]
-
Solution: Ensure your THF is anhydrous and your reaction is run under a strictly inert atmosphere. The presence of water will quench the NaH. If your substrate has poor solubility in THF, consider gentle warming, but avoid highly polar co-solvents if N1 selectivity is the goal.
Problem 3: The N1 and N2 isomers are inseparable by column chromatography. What are my options?
This is a frequent and frustrating issue as the isomers often have very similar polarities.[2]
-
Optimize the Reaction: The best solution is to avoid the problem. Re-invest time in optimizing the reaction conditions to maximize the formation of the desired isomer, even if it means a slightly lower overall yield.[2]
-
Advanced Chromatography: Try using high-performance column chromatography with a very shallow solvent gradient or experiment with different stationary phases like alumina.[17]
-
Derivatization: If applicable, you can sometimes derivatize the mixture with a group that alters the polarity of one isomer more than the other, facilitating separation. This would be followed by a deprotection step.[2]
Part 3: Key Factors Influencing Regioselectivity
A systematic approach to designing your experiment requires understanding how each component influences the outcome.
Decision-Making Workflow for Indazole Alkylation
This diagram outlines a logical path for selecting the right conditions based on your target isomer and substrate.
Caption: A workflow for selecting reaction conditions for N1 vs. N2 alkylation.
Table: Impact of Substituents and Conditions on N1/N2 Ratio
| Position | Substituent Type | Recommended Conditions | Predominant Isomer | Typical Selectivity | Reference |
| C3 | Electron-Withdrawing (e.g., -CO₂Me, -COMe) | NaH, THF | N1 | >99:1 | [3][4] |
| C7 | Electron-Withdrawing (e.g., -NO₂, -CO₂Me) | NaH, THF | N2 | >96:4 | [3][4] |
| Unsubstituted | N/A | NaH, THF | N1 | High, but substrate dependent | [2][3] |
| Unsubstituted | N/A | K₂CO₃, DMF | Mixture | ~1:1 | [2][10][18] |
| Unsubstituted | N/A | Mitsunobu (ROH, PPh₃, DIAD) | N2 | N1:N2 = 1:2.5 | [9][11] |
| Various | N/A | TfOH, R-Imidate | N2 | Highly selective, often no N1 detected | [6][16] |
Part 4: Validated Experimental Protocols
These protocols provide a starting point for achieving high regioselectivity. Always perform reactions on a small scale first to optimize for your specific substrate.
Protocol 1: General Procedure for Selective N1-Alkylation
This method leverages thermodynamic control and cation chelation to favor the N1 product.[2][3]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise at room temperature. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[2]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Selective N2-Alkylation (Acid-Catalyzed)
This method uses an acid catalyst and a specific alkylating agent to achieve high kinetic selectivity for the N2 position.[16]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq.) in an anhydrous, non-coordinating solvent like 1,2-dichloroethane (DCE) or dioxane, add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature or heat as necessary. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
Mechanism Overview: The Competing Pathways
The choice between N1 and N2 alkylation is fundamentally a competition between two pathways originating from the deprotonated indazolide anion.
Caption: Competing N1 and N2 alkylation pathways from the indazolide anion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 6-chloro-1H-indazole-5-carbonitrile synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 6-chloro-1H-indazole-5-carbonitrile. As Senior Application Scientists, we have compiled this resource to address common challenges, focusing on the identification and minimization of byproducts to ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?
A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-amino-4-chlorobenzonitrile. This process includes diazotization followed by an intramolecular cyclization.
The primary expected byproducts from this synthetic route include:
-
Unreacted Starting Material: Residual 2-amino-4-chlorobenzonitrile.
-
Diazoamino Compounds: Formed by the reaction of the diazonium salt intermediate with the starting amine.[1]
-
Regioisomers: Specifically, the formation of the 4-chloro-1H-indazole-5-carbonitrile or other positional isomers depending on the cyclization conditions.[2][3]
-
Phenolic Impurities: Arising from the reaction of the diazonium salt with water.
Q2: I am observing a significant amount of an unknown impurity with a similar mass to my product. What could it be?
An impurity with a similar mass is likely a regioisomer. During the cyclization step of the synthesis, the indazole ring can form in different orientations, leading to isomers such as 4-chloro-1H-indazole-5-carbonitrile. Distinguishing between these isomers is crucial and can be achieved through careful analysis of their spectroscopic data, particularly ¹H and ¹³C NMR.[2]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in indazole synthesis can stem from several factors:
-
Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5 °C and that a slight excess of the diazotizing agent (e.g., sodium nitrite) is used.
-
Decomposition of the Diazonium Salt: This intermediate is often unstable at higher temperatures. It is critical to use the diazonium salt solution immediately after its preparation and maintain a low temperature throughout the process.
-
Suboptimal Cyclization Conditions: The temperature, solvent, and pH of the cyclization step can significantly impact the yield. A systematic optimization of these parameters is recommended.
Troubleshooting Guide: Byproduct Identification and Minimization
This section provides a systematic approach to identifying and minimizing the formation of common byproducts during the synthesis of this compound.
Identification of Byproducts
Accurate identification of byproducts is the first step toward optimizing your synthesis. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Develop a gradient HPLC method to separate the desired product from potential impurities. Comparing retention times with known standards (if available) can aid in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weights of the impurities, providing crucial clues to their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and byproducts. Key differences in the chemical shifts and coupling constants of the aromatic protons can help distinguish between regioisomers. For instance, the proton at the 3-position of a 2H-indazole is generally shifted downfield compared to the corresponding 1H-isomer.[4]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurities.
Table 1: Expected Analytical Data for this compound and Potential Byproducts
| Compound | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Mass (m/z) |
| This compound | Aromatic protons with distinct splitting patterns for H-3, H-4, and H-7. NH proton signal. | Signals for the carbonitrile, chlorinated carbon, and other aromatic carbons. | 177.02 (M+) |
| Unreacted 2-amino-4-chlorobenzonitrile | Aromatic protons of the starting material, NH₂ protons. | Characteristic signals of the aminobenzonitrile scaffold. | 152.01 (M+) |
| Diazoamino Compound | Complex aromatic signals, potential for broadened peaks due to exchange. | Additional aromatic signals compared to the starting material. | ~317 (dimeric) |
| 4-chloro-1H-indazole-5-carbonitrile (Regioisomer) | Different chemical shifts and coupling constants for the aromatic protons compared to the desired product. | Shifted signals for the chlorinated and nitrile-bearing carbons. | 177.02 (M+) |
Minimizing Byproduct Formation
Once byproducts are identified, the following strategies can be employed to minimize their formation.
**dot graph "Byproduct_Minimization_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: Workflow for Byproduct Minimization.
Strategies for Minimization:
-
Control of Reaction Temperature: Maintain a strict temperature range of 0-5 °C during the diazotization step to prevent the decomposition of the diazonium salt and reduce the formation of phenolic byproducts.
-
Stoichiometry of Reagents: Use a slight excess of the diazotizing agent to ensure complete conversion of the starting amine. However, a large excess should be avoided as it can lead to other side reactions.
-
pH Control: The pH of the reaction medium is critical. Diazotization is typically carried out in acidic conditions. Careful control of pH during the cyclization step can influence the regioselectivity of the reaction.
-
Immediate Use of Intermediates: The diazonium salt intermediate is often unstable and should be used immediately in the subsequent cyclization step to avoid degradation.
-
Solvent Choice: The choice of solvent can affect the solubility of intermediates and byproducts, thereby influencing the reaction pathway.
Purification of the Final Product
Even with optimized reaction conditions, some level of impurity may persist. The following purification techniques are recommended:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system can be determined by thin-layer chromatography (TLC) analysis.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Diazotization of 2-amino-4-chlorobenzonitrile
-
Dissolve 2-amino-4-chlorobenzonitrile in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Step 2: Cyclization
-
The freshly prepared diazonium salt solution is then subjected to cyclization conditions. This may involve adjusting the pH and/or temperature.
-
The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, the crude product is isolated by filtration or extraction.
**dot graph "General_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: General Synthesis Workflow.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
This technical guide provides a framework for identifying and minimizing byproducts in the synthesis of this compound. By understanding the potential side reactions and employing systematic troubleshooting, researchers can significantly improve the purity and yield of their final product.
References
Technical Support Center: Optimizing Suzuki-Miyaura Reaction Yields for Indazole Substrates
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving indazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes. Indazoles are a critical scaffold in medicinal chemistry, and their successful functionalization via Suzuki-Miyaura coupling is paramount for the synthesis of novel therapeutic agents.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when performing Suzuki-Miyaura reactions with indazole substrates. Each issue is followed by a series of diagnostic questions and step-by-step solutions, explaining the chemical reasoning behind each recommendation.
Problem 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted starting materials.
Initial Diagnostic Questions:
-
Is your palladium catalyst active?
-
Is your base strong enough and sufficiently soluble?
-
Are your reaction conditions, including temperature and solvent, optimal?
-
Have you thoroughly degassed your reaction mixture?
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Catalyst and Ligand Selection: For electron-deficient indazoles, the oxidative addition step is generally facile.[4] However, the overall catalytic cycle can be inhibited. While Pd(PPh₃)₄ is a common choice, it can be less effective for challenging substrates.[1]
-
Action: Screen more robust catalyst systems. Electron-rich and bulky phosphine ligands like XPhos and SPhos can enhance catalytic activity.[4][5] Pre-catalysts that are more stable and reliably generate the active Pd(0) species can also significantly improve yields.[5][6] Pd(dppf)Cl₂ has also been shown to be highly effective for Suzuki couplings of bromoindazoles.[1][7]
-
-
Base Strength and Solubility: The base is critical for the transmetalation step of the catalytic cycle.[8] Common inorganic bases like Na₂CO₃ or K₂CO₃ may not be strong enough or sufficiently soluble in organic solvents.
-
Reaction Temperature: Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle.
-
Degassing: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.
-
Action: Ensure your reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[4]
-
Problem 2: Significant Side Product Formation
Your desired product is forming, but you observe significant quantities of unwanted side products, complicating purification and reducing yield.
Common Side Products and Their Causes:
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids, especially under basic conditions.[11][12]
-
Homocoupling: Dimerization of the boronic acid or the indazole halide.
-
N-Arylation: Coupling of the aryl group to the nitrogen of the indazole ring, a common issue with unprotected (NH) indazoles.[13]
-
Dehalogenation: Replacement of the halide on the indazole with a hydrogen atom.[4]
Solutions to Mitigate Side Reactions:
-
Protodeboronation:
-
Action 1: Use a slight excess of the boronic acid (1.2-1.5 equivalents) to favor the cross-coupling pathway.[4]
-
Action 2: Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester.[4][14] These are less prone to protodeboronation and can provide a slow release of the boronic acid in situ.[11]
-
Action 3: Minimize reaction time. Extended reaction times at high temperatures can promote decomposition of the boronic acid.
-
-
Homocoupling and Dehalogenation:
-
N-Arylation:
-
Action: For unprotected (NH) indazoles, N-arylation can be a competitive pathway. Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent this side reaction.[1][15] However, some protecting groups may be cleaved under the reaction conditions.[16] Interestingly, for some substrates, unprotected indazoles have been shown to be resilient to certain side reactions in the presence of a strong base.[17]
-
Problem 3: Difficulty with N-Protected Indazoles
You've protected the indazole nitrogen, but the reaction is still not proceeding as expected.
Potential Issues:
-
Protecting Group Instability: The protecting group may be cleaved under the basic or high-temperature conditions of the Suzuki reaction. The Boc group, for instance, has been reported to undergo deprotection during microwave-assisted Suzuki couplings.[16][18]
-
Steric Hindrance: A bulky protecting group near the reaction site can sterically hinder the approach of the palladium catalyst.
Solutions:
-
Protecting Group Selection: If deprotection is an issue, consider a more robust protecting group. Alternatively, a one-pot Suzuki coupling/deprotection sequence can be an efficient strategy if the deprotection is clean and complete.[16]
-
Catalyst and Ligand Choice: For sterically hindered substrates, using a catalyst system with a bulky ligand can sometimes overcome the steric hindrance by promoting a more favorable coordination geometry.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole necessary for Suzuki-Miyaura coupling?
A1: Not always, but it is often recommended. Unprotected (NH) indazoles can undergo competitive N-arylation, leading to a mixture of products.[13] The acidic proton of the indazole can also interfere with the catalytic cycle.[5] However, successful Suzuki-Miyaura couplings of unprotected indazoles have been reported, particularly with the use of stronger bases and specific catalyst systems.[5][9] The decision to protect should be made based on the specific substrate and the potential for side reactions. If N-arylation is a desired outcome, different reaction conditions, often copper-catalyzed, are employed.[19]
Q2: Which position on the indazole ring is most reactive for Suzuki coupling?
A2: The reactivity of different positions on the indazole ring for Suzuki coupling depends on the availability of the corresponding halo-indazole. C-3, C-5, and C-7 functionalizations are commonly reported.[15][20][21] The synthesis of the starting halo-indazole often dictates the position of subsequent coupling. For instance, direct and regioselective C-7 bromination of 4-substituted 1H-indazoles has been developed to allow for subsequent C-7 arylation via Suzuki coupling.[10][20]
Q3: What are the optimal general conditions for a Suzuki-Miyaura reaction with a bromo-indazole?
A3: While conditions should be optimized for each specific substrate, a good starting point based on literature precedents is as follows:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%) | Pd(dppf)Cl₂ is often highly effective.[1][7] Pd(PPh₃)₄ is a classic choice that works for many substrates.[9][10] |
| Ligand | (If using a Pd source without an integrated ligand) Bulky, electron-rich phosphines like XPhos or SPhos. | These ligands can improve catalytic activity and stability.[5] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Stronger, more soluble bases that are highly effective.[4][9][10] |
| Solvent | Dioxane/Water or DMF | Dioxane with a small amount of water is a common and effective solvent system.[4][9] |
| Boron Reagent | Arylboronic acid (1.2-1.5 equivalents) or Arylboronic acid pinacol ester (1.2-1.5 equivalents) | A slight excess drives the reaction to completion. Pinacol esters offer greater stability.[4][14] |
| Temperature | 100-140 °C (conventional heating or microwave) | Higher temperatures are often required for efficient coupling.[4][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation.[4][22] |
Q4: My boronic acid seems to be decomposing. What can I do?
A4: Boronic acid decomposition, primarily through protodeboronation, is a known issue.[11][12]
-
Use Boronate Esters: As mentioned, pinacol esters are more stable and less prone to decomposition.[14]
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times at elevated temperatures.
-
Use Anhydrous Solvents (if possible): While some water is beneficial for certain bases, excess water can promote protodeboronation. The balance must be optimized.
-
"Slow Release" Strategies: Using reagents like MIDA boronates can provide a slow, controlled release of the boronic acid, keeping its concentration low and minimizing side reactions.[11]
General Experimental Protocol
The following is a generalized, step-by-step protocol for the Suzuki-Miyaura coupling of a halo-indazole with an arylboronic acid. This should be adapted and optimized for your specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask equipped with a condenser) under an inert atmosphere (Argon or Nitrogen), add the halo-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq.) to the reaction mixture under a positive flow of inert gas.
-
Heating: Seal the vessel and heat the reaction to the desired temperature (e.g., 110 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 16. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. quora.com [quora.com]
purification of 6-chloro-1H-indazole-5-carbonitrile using column chromatography
Welcome to the technical support guide for the purification of 6-chloro-1H-indazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing column chromatography for the purification of this key heterocyclic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during this specific purification process.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your decision-making.
Question 1: My TLC shows good separation, but on the column, the product peak is broad and co-elutes with a closely-running impurity. What's happening?
Answer: This is a common and frustrating issue that typically points to a breakdown in the translation from analytical (TLC) to preparative (column) scale. Several factors could be at play:
-
Column Overloading: The most frequent cause. Exceeding the binding capacity of the stationary phase leads to a "tailing" or "fronting" effect where molecules can't find available binding sites and travel down the column at different rates, causing band broadening. For silica gel, a general rule is to load 1-5% of the silica weight with your crude material (e.g., 1-5 g of crude on 100 g of silica).
-
Poor Sample Loading Technique: If the initial band of your compound at the top of the column is not flat, narrow, and evenly distributed, it will travel down the column as a diffuse band.[1] This often happens when dissolving the crude sample in too much solvent or a solvent that is stronger (more polar) than the mobile phase.
-
Sub-optimal Mobile Phase: While your TLC solvent system shows separation, it may not be optimized for resolution on a column. An ideal Retention Factor (Rf) for the target compound on TLC for column chromatography is between 0.2 and 0.3.[2] An Rf higher than this can lead to poor separation from faster-moving impurities.
-
Column Packing Issues: An improperly packed column with channels, cracks, or air bubbles will lead to an uneven solvent front and, consequently, poor separation.
Solutions:
-
Reduce the Load: Decrease the amount of crude material relative to the stationary phase.
-
Optimize Sample Loading: Use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude material), and evaporate the solvent to get a free-flowing powder.[1][2] This powder can then be carefully added to the top of the column, ensuring a perfectly even starting band.
-
Refine the Mobile Phase: Adjust your solvent system to achieve an Rf of ~0.2-0.3 for this compound on your TLC plate. This provides a better balance between retention and elution, allowing more "time" on the column for separation to occur.
Question 2: I'm experiencing a significant loss of product. My yield after the column is much lower than expected. Where could my compound be going?
Answer: Product loss during chromatography can be attributed to several factors, ranging from physical loss to chemical degradation.
-
Irreversible Adsorption: The indazole moiety contains nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible binding of your product to the stationary phase.
-
Compound Instability: this compound, like many heterocyclic compounds, may be sensitive to the acidic nature of silica gel, potentially leading to degradation during the purification process.[3] The longer the compound remains on the column, the greater the potential for degradation.
-
Incomplete Elution: The chosen mobile phase may not be strong enough to elute all of the product from the column. The material remains on the stationary phase even after you've stopped collecting fractions.
-
Product Precipitation: If the compound has poor solubility in the mobile phase, it can precipitate at the top of the column or within the column bed as the more soluble impurities are washed away.
Solutions:
-
Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking from the baseline that wasn't present initially, your compound is likely degrading on silica.[3]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with your mobile phase containing a small amount of a basic modifier like triethylamine (~0.1-1%). Caution: Ensure this is compatible with your compound's stability.
-
Perform a "Column Flush": After your product has eluted, flush the column with a much more polar solvent (e.g., 10-20% methanol in ethyl acetate) and analyze these fractions. This will show if any product remained strongly adsorbed.
-
Consider an Alternative Stationary Phase: If silica-induced degradation is confirmed, switching to a less acidic stationary phase like alumina (basic or neutral) could be a viable option.[4][5]
Question 3: My compound is eluting as a streak rather than a tight band, even with a low sample load. What causes this?
Answer: Streaking is a clear indicator of an undesirable interaction between your compound and the stationary phase.
-
Acid-Base Interactions: As mentioned, the nitrogen atoms in the indazole ring can interact with acidic silanol groups on the silica surface. This causes some molecules to "stick" and release slowly, resulting in a continuous streak.
-
Tautomerization: Indazoles can exist in different tautomeric forms (1H and 2H).[6][7] It is possible that these tautomers are interconverting on the silica surface and have slightly different polarities, leading to band broadening and streaking.
-
Inappropriate Solvent: If the compound is only sparingly soluble in the mobile phase, it can lead to a continuous dissolution-reprecipitation process as it moves down the column, appearing as a streak.
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a polar modifier can often resolve streaking. For a compound like this, adding a small percentage of acetic acid or formic acid to the mobile phase can protonate the basic nitrogens, leading to more uniform interactions and sharper peaks. Conversely, if the issue is interaction with acidic silica, a small amount of triethylamine can be used. The choice depends on the compound's stability in acidic or basic conditions.
-
Increase Solvent Strength: A slightly more polar mobile phase might improve solubility and reduce the problematic interactions with the stationary phase, leading to faster elution and less streaking. This must be balanced with achieving adequate separation.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[8] Its polarity is well-suited for separating moderately polar compounds like substituted indazoles from non-polar and highly polar impurities.[4] However, if you observe compound degradation, consider using neutral or basic alumina, or a bonded phase like Diol or Amino silica, which have different surface properties.[4]
Q2: How do I properly develop a mobile phase using Thin-Layer Chromatography (TLC)?
-
Start Simple: Begin with a two-component solvent system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
-
Test a Range of Polarities: Spot your crude mixture on several TLC plates and run them in chambers with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
Aim for the Ideal Rf: The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.3.[2] This ensures the compound interacts with the stationary phase long enough to separate from impurities but doesn't take excessively long to elute.
-
Ensure Separation: Critically, this solvent system must also show good separation (a clear difference in Rf values) between your product and any major impurities.
Q3: My crude material is poorly soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?
This is the ideal scenario for dry loading .[1] Dissolving the sample in a strong solvent like dichloromethane or acetone and directly applying it to the column will destroy the separation at the very start. Instead, dissolve your crude material in a minimal amount of a solvent it is soluble in, add silica gel, and evaporate the solvent completely to create a dry, free-flowing powder containing your adsorbed compound.[2] This powder can then be carefully layered on top of the column, ensuring a clean and concentrated starting band.
Q4: Can I use a gradient elution for this purification?
Yes, a gradient elution is often highly effective. This involves starting with a less polar mobile phase to elute non-polar impurities, and then gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes) to elute your product and then any more polar impurities. This can sharpen peaks, reduce purification time, and improve overall resolution compared to an isocratic (single solvent composition) elution. Automated flash chromatography systems excel at creating precise and reproducible gradients.[2]
Recommended Purification Protocol
This protocol is a robust starting point for the purification of this compound.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for moderately polar heterocycles.[4][8] |
| Mobile Phase (TLC) | Hexanes:Ethyl Acetate (EtOAc) | Start with ratios from 9:1 to 1:1 to find an optimal Rf of 0.2-0.3.[2] |
| Column Loading | 1-2 g of crude per 100 g silica | Avoids overloading, which causes band broadening and poor separation. |
| Sample Application | Dry Loading | Critical for samples with poor solubility in the mobile phase; ensures a narrow starting band.[1] |
| Elution Method | Step-Gradient Elution | Start with a low polarity (e.g., 10% EtOAc) to remove non-polar impurities, then increase polarity (e.g., 25-30% EtOAc) to elute the product. |
| Detection | UV light at 254 nm | The aromatic indazole core is UV-active, allowing for easy visualization on TLC plates and by UV detectors in automated systems.[2] |
Step-by-Step Methodology
-
TLC Analysis: Determine the optimal mobile phase composition as described in the FAQ section.
-
Sample Preparation (Dry Loading):
-
Dissolve 1.0 g of crude this compound in a minimal volume of dichloromethane in a round-bottom flask.
-
Add 2-3 g of silica gel to the flask.
-
Gently swirl the flask and remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Loading the Column:
-
Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin protective layer of sand over the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase and begin elution.
-
Start with 2-3 column volumes of the low-polarity solvent (e.g., 10% EtOAc/Hexanes) to elute fast-running impurities.
-
Increase the polarity to the predetermined optimal elution solvent (e.g., 25% EtOAc/Hexanes).
-
Collect fractions systematically and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues during column chromatography.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. folia.unifr.ch [folia.unifr.ch]
stability of 6-chloro-1H-indazole-5-carbonitrile under acidic and basic conditions
Technical Support Center: 6-Chloro-1H-indazole-5-carbonitrile
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: What are the primary stability concerns for this compound?
The main stability concern for this molecule is the hydrolysis of the nitrile group (-CN) under both acidic and basic conditions.[1][2] The indazole ring itself is relatively stable, but the nitrile is susceptible to conversion into an amide and subsequently a carboxylic acid.[3][4] The rate and outcome of this hydrolysis are highly dependent on pH, temperature, and reaction time.[2][5]
Q2: How do acidic conditions affect the stability of the nitrile group?
Under acidic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid.[1][2][6] The reaction is typically initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[2][6] This process generally requires heating under reflux with a dilute acid, such as hydrochloric acid.[1] The final products are the corresponding carboxylic acid (6-chloro-1H-indazole-5-carboxylic acid) and an ammonium salt.[1][4]
Q3: What happens to this compound under basic conditions?
Basic conditions also promote the hydrolysis of the nitrile group. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[2][3] Depending on the reaction conditions, the hydrolysis can be stopped at the amide stage (6-chloro-1H-indazole-5-carboxamide) or proceed to the carboxylate salt.[2][7] Milder conditions (e.g., lower temperatures) favor the formation of the amide, while harsher conditions (e.g., prolonged heating) lead to the carboxylic acid salt.[2] Ammonia is also produced as a byproduct.[1]
Q4: Can I stop the hydrolysis at the amide intermediate?
Stopping the hydrolysis at the amide stage can be challenging because the amide is often more susceptible to hydrolysis than the starting nitrile, especially under harsh conditions.[8] However, using milder basic conditions, such as an alkaline solution of hydrogen peroxide or carefully controlled temperatures, can favor the formation and isolation of the amide.[7]
Q5: How should I store this compound to ensure its long-term stability?
To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture, which could slowly lead to hydrolysis over time.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Unexpected formation of a carboxylic acid in my reaction. | The reaction conditions are too acidic or basic, and at an elevated temperature, leading to the hydrolysis of the nitrile group. | Neutralize the reaction mixture to a pH range of 6-8 if the desired product is the nitrile. If the reaction requires acidic or basic conditions, consider running it at a lower temperature to minimize hydrolysis. For reactions requiring prolonged heating, monitor the progress closely using techniques like TLC or LC-MS to detect the formation of the carboxylic acid byproduct. |
| Low yield of the desired product when using this compound as a starting material. | Degradation of the starting material due to inappropriate pH or temperature. | Before starting your synthesis, perform a small-scale stability test of this compound under your proposed reaction conditions. This can be done by dissolving a small amount of the compound in the reaction solvent with all reagents except one, and monitoring its stability over time by HPLC. This will help you identify if the starting material is degrading and allow you to adjust the conditions accordingly. |
| Formation of an unknown impurity with a molecular weight corresponding to the addition of water. | This is likely the formation of the amide intermediate (6-chloro-1H-indazole-5-carboxamide) due to partial hydrolysis of the nitrile. | If the amide is an undesired byproduct, you may need to use more stringent anhydrous conditions for your reaction. Ensure all solvents and reagents are dry. If trace amounts of water are unavoidable, consider adding a drying agent to the reaction mixture. To confirm the identity of the impurity, you can attempt to synthesize the amide intentionally under mild basic conditions and compare its analytical data (e.g., retention time in HPLC, mass spectrum) with the unknown impurity. |
| Inconsistent reaction outcomes. | The stability of this compound can be sensitive to minor variations in reaction setup, such as the source of reagents or the ambient humidity. | Standardize your experimental setup as much as possible. Use freshly opened or properly stored anhydrous solvents and reagents. Running reactions under an inert atmosphere can also help to improve reproducibility by excluding atmospheric moisture. |
Part 3: Experimental Protocols & Data
This section provides detailed protocols for conducting forced degradation studies to assess the stability of this compound. Such studies are crucial for understanding potential degradation pathways and developing stability-indicating analytical methods.[9][10]
Protocol 1: Forced Degradation under Acidic Conditions
Objective: To evaluate the stability of this compound in the presence of acid and identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Sample Preparation: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Control Sample Preparation: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place both vials in a water bath at 60°C.
-
Time-Point Analysis: Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equal volume of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC-UV and LC-MS.
Protocol 2: Forced Degradation under Basic Conditions
Objective: To assess the stability of this compound under basic conditions and characterize any resulting degradants.
Procedure:
-
Follow the same steps as in Protocol 1, but use 0.1 M NaOH for the stress sample preparation.
-
For quenching the reaction, use an equal volume of 0.1 M HCl.
Data Presentation: Expected Degradation Products
| Condition | Primary Degradation Product | Chemical Structure | Secondary Degradation Product | Chemical Structure |
| Acidic | 6-chloro-1H-indazole-5-carboxamide | C₈H₆ClN₃O | 6-chloro-1H-indazole-5-carboxylic acid | C₈H₅ClN₂O₂ |
| Basic | 6-chloro-1H-indazole-5-carboxamide | C₈H₆ClN₃O | Sodium 6-chloro-1H-indazole-5-carboxylate | C₈H₄ClN₂NaO₂ |
Part 4: Visualizations
Degradation Pathway of this compound
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic stress.
Caption: Hydrolytic degradation of this compound.
Troubleshooting Workflow for Unexpected Product Formation
This workflow provides a logical sequence of steps to identify an unexpected product in your reaction.
Caption: Workflow for identifying unexpected hydrolysis products.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected NMR shifts in substituted indazoles
Welcome to the Technical Support Center for NMR Analysis of Substituted Indazoles. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of indazole NMR spectra. Indazoles are a fascinating and vital class of heterocycles, but their electronic properties, tautomerism, and susceptibility to various environmental factors can lead to NMR shifts that are initially perplexing.
This guide is structured as a series of questions you might be asking in the lab. We will move from foundational issues of sample preparation and common phenomena to advanced spectroscopic techniques for definitive structure elucidation. Our goal is to explain the causality behind the observed shifts and provide you with robust, self-validating protocols to troubleshoot your results.
Part 1: Foundational Questions & First Checks
This section addresses the most common sources of spectral deviation that should be ruled out before considering more complex structural problems.
Q1: My aromatic proton shifts are different from what I expected based on literature for a similar compound. What are the first things I should check?
A1: This is a very common issue. Before questioning your synthesis, the first variables to investigate are solvent and concentration . The indazole ring system, with its two nitrogen atoms, is highly sensitive to its environment through hydrogen bonding and solvent polarity.
-
Causality - The "Why": The N-H proton and the lone pair on the "pyridine-like" nitrogen are prime sites for interaction.
-
Hydrogen Bonding: Protic solvents (like Methanol-d4) or coordinating aprotic solvents (like DMSO-d6) can form hydrogen bonds with the indazole N-H (as a donor) and the N2 lone pair (as an acceptor). This significantly alters the electron density around the ring, leading to substantial changes in chemical shifts, particularly for protons on the heterocyclic and fused benzene rings.[1][2][3]
-
Aromatic Solvent Induced Shifts (ASIS): Aromatic solvents like Benzene-d6 or Toluene-d8 will specifically shield protons depending on their orientation relative to the solvent's ring current. This can be an excellent tool for spreading out overlapping signals.[4]
-
Concentration Effects: At higher concentrations, indazole molecules can form intermolecular hydrogen-bonded dimers or aggregates. This self-association creates a unique magnetic environment compared to the solvated monomer state prevalent at high dilution, causing shifts to be concentration-dependent.[4][5]
-
-
Troubleshooting Workflow:
-
Re-run in a Different Solvent: If your initial spectrum was in CDCl3, re-run the sample in DMSO-d6. The significant hydrogen bonding capacity of DMSO often clarifies assignments and reveals the N-H proton, which can be broad or unobserved in CDCl3.[5]
-
Perform a Concentration Study: Acquire spectra of your sample at two different concentrations (e.g., 5 mg/0.5 mL vs. 25 mg/0.5 mL). If aggregation is the issue, you will observe a noticeable change in the chemical shifts of the aromatic and N-H protons.
-
Check for Residual Solvents: Ensure that peaks from solvents used during your workup (e.g., ethyl acetate, dichloromethane) are not being mistaken for signals from your compound.[6][7]
-
Q2: I see a very broad signal that moves around in different samples, and sometimes it disappears entirely. What is it?
A2: You are almost certainly observing the N-H proton of the indazole ring. Its characteristic broadness and variable chemical shift are classic signs of a proton undergoing chemical exchange with trace amounts of water or other exchangeable protons in the sample.[8][9]
-
Causality - The "Why": Protons attached to heteroatoms (O, N, S) are acidic and can be transferred between molecules. This exchange process happens on the NMR timescale. If the exchange is fast, the signal averages out and can disappear into the baseline. If it's at an intermediate rate, the signal becomes very broad due to the uncertainty in its position. The exact chemical shift is highly dependent on temperature, solvent, and concentration due to its involvement in hydrogen bonding.
-
Definitive Protocol: The D₂O Shake
This is a simple, self-validating experiment to confirm the identity of an N-H or O-H proton.
-
Acquire Initial Spectrum: Dissolve your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the position and integration of the suspected N-H peak.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Re-run the ¹H NMR spectrum.
-
Analyze: The N-H proton will exchange with deuterium from the D₂O (N-H + D₂O ⇌ N-D + HDO). The original N-H signal will disappear or be significantly reduced in intensity. You will also see a new, likely broad, peak for HDO appear around 4.7-4.8 ppm in CDCl₃.[4]
-
Part 2: Isomerism and Substituent Effects
Once basic environmental factors are ruled out, unexpected shifts often point to more fundamental structural questions, such as the position of a substituent.
Q3: My synthetic route could produce either N-1 or N-2 substituted indazoles. How can I use NMR to definitively distinguish between them?
A3: This is a critical question in indazole chemistry. While 1H-indazoles are generally the thermodynamically more stable tautomer, alkylation or substitution can readily produce mixtures of N-1 and N-2 isomers.[10][11][12] Fortunately, NMR provides several clear methods for differentiation, with 2D NMR being the most powerful.
-
Causality - The "Why": The electronic structure and spatial arrangement of the two isomers are distinct, leading to predictable differences in their NMR spectra. The key is to find correlations between a known position (the N-substituent) and the unique protons or carbons of the indazole core.
-
Key Diagnostic Signals (¹H and ¹³C NMR):
| Nucleus | N-1 Isomer | N-2 Isomer | Rationale |
| C3 | ~133-137 ppm | ~121-125 ppm | This is one of the most reliable indicators. The C3 in the N-2 isomer is significantly more shielded (shifted upfield) compared to the N-1 isomer.[13] |
| H3 | ~8.0-8.2 ppm | ~8.0-8.4 ppm | While there is overlap, H3 in the N-1 isomer is often slightly upfield of the most downfield aromatic proton (H7). In the N-2 isomer, H3 is often the most downfield proton of all. |
| N1 | Shielded | Deshielded | If ¹⁵N NMR is available, the chemical shifts of the two nitrogens are very different between isomers.[5][13] |
| N2 | Deshielded | Shielded |
-
Definitive Protocol: 2D NMR (HMBC & NOESY)
Two-dimensional experiments are essential for unambiguous assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the gold standard for this problem.
-
For an N-1 substituted isomer: The protons of the substituent on N1 will show a strong correlation to both C3 and C7a .
-
For an N-2 substituted isomer: The protons of the substituent on N2 will show a strong correlation to C3 , but NOT to C7a. This is the key distinction.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.
-
For an N-1 substituted isomer: The protons of the substituent on N1 will show a NOE correlation to the H7 proton on the benzene ring.
-
For an N-2 substituted isomer: The protons of the substituent on N2 are on the opposite side of the molecule and will show NOE correlations to H3 , but will be too far away to show a correlation to H7.
-
-
Q4: I have extra, unexpected signals in my spectrum that don't seem to be solvent. What could they be?
A4: Unexpected peaks are typically due to impurities from the synthetic process. A systematic approach is needed to identify them.
-
Causality - The "Why": Chemical reactions are rarely perfect. Side reactions, incomplete conversions, and residual reagents can all contribute to a complex NMR spectrum.
-
Common Impurity Sources & Identification:
| Impurity Type | Common Examples in Indazole Synthesis | How to Identify |
| Starting Materials | e.g., 6-(trifluoromethyl)-1H-indazole if making a 3-bromo derivative. | Compare the spectrum to a known spectrum of the starting material. Spike your sample with a small amount of the starting material to see if the suspect peaks increase in intensity.[14] |
| Reagents | Residual brominating agents, tosylhydrazones, base (e.g., K₂CO₃ is insoluble but can affect pH). | Often have characteristic, simple spectra. Check spectral databases for common lab reagents.[15] |
| Byproducts | Regioisomers (see Q3), over-brominated species (di-bromoindazoles), products of side-reactions. | These are often the hardest to identify. LC-MS is invaluable here to get a molecular weight for the impurity. 2D NMR can then be used to elucidate its structure.[14] |
| Paramagnetic Metals | Traces of copper or palladium from coupling reactions. | These don't usually give sharp peaks. Instead, they cause significant broadening of all the peaks in your spectrum.[14] |
-
Troubleshooting Workflow for Impurities:
Part 3: Advanced Troubleshooting & Computational Tools
Q5: My assignments are ambiguous, and the 2D data isn't conclusive. Can computational chemistry help?
A5: Absolutely. When experimental data is ambiguous, comparing it to theoretically predicted NMR spectra can be a powerful tie-breaker. This is particularly useful for distinguishing between complex diastereomers or regioisomers where subtle differences determine the correct structure.[16][17]
-
Causality - The "Why": Quantum mechanics calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can predict the magnetic shielding around each nucleus in a proposed structure.[13][18] This shielding is then converted into a chemical shift that can be directly compared with your experimental data. By calculating the predicted spectra for all possible isomers, you can determine which one best matches the experimental reality.
-
Recommended Workflow:
-
Generate 3D Structures: For each possible isomer, generate a low-energy 3D conformation.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[19]
-
NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry, often with a larger basis set and including a solvent model (e.g., PCM for chloroform) to improve accuracy.[16][19]
-
Data Analysis: The raw output will be absolute shielding values. These must be scaled or referenced against a known standard (like TMS, calculated at the same level of theory) to produce predicted chemical shifts.
-
Compare and Correlate: Compare the predicted ¹H and ¹³C shifts for each candidate structure against your experimental values. The structure with the lowest mean absolute error (MAE) is the most likely correct assignment.
Note: While powerful, this is a specialized technique. Be aware of potential pitfalls, such as software bugs or choosing inappropriate levels of theory, which can lead to incorrect results.[20] Always use these predictions as a tool to support, not replace, sound experimental evidence.[21][22]
-
References
- 1. unn.edu.ng [unn.edu.ng]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 20. Bug Can Lead to Errors in Calculated NMR Shifts - ChemistryViews [chemistryviews.org]
- 21. researchgate.net [researchgate.net]
- 22. (PDF) Predicting NMR Spectra by Computational Methods: [research.amanote.com]
improving the efficiency of palladium catalyst removal from indazole compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the efficient removal of residual palladium catalysts from indazole compounds. Given that indazoles and other nitrogen-containing heterocycles can act as strong ligands for palladium, their purification presents unique challenges that standard protocols may not adequately address.[1][2] This resource is designed to explain the causality behind experimental choices, offering robust solutions to achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Q1: I've performed column chromatography, but my indazole compound still has high levels of palladium. What's happening and what should I do?
A1: This is a common and often underestimated problem. Palladium species can co-elute with your target compound, especially if the indazole moiety or other functional groups in your molecule chelate with the metal.[3] A study published in ACS Medicinal Chemistry Letters demonstrated that even after chromatographic purification, residual palladium levels can remain surprisingly high, sometimes exceeding 1000 ppm.[1]
Causality: The issue stems from the formation of stable, soluble palladium complexes that have similar polarities to your product. Simple filtration or standard silica gel chromatography is often insufficient to break these interactions or provide adequate separation.[1][4]
Troubleshooting Steps:
-
Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase like alumina, which may alter the retention characteristics of the palladium complexes relative to your product.[3]
-
Optimize the Mobile Phase: Experiment with different solvent systems. Adding a small amount of a chelating agent or a mild acid/base to the mobile phase can sometimes disrupt the palladium-product interaction, though this requires careful evaluation to ensure product stability.
-
Implement a Post-Chromatography Scavenging Step: This is the most reliable solution. After your primary chromatographic purification, dissolve the isolated product in a suitable solvent and treat it with a dedicated palladium scavenger. This specifically targets the residual metal and is highly effective at reducing levels to well below 100 ppm.[1][5]
Q2: I used activated carbon for palladium removal, but my product recovery is very low. How can I improve my yield?
A2: Activated carbon is a powerful, non-selective adsorbent. While effective at removing palladium, its high surface area and porous structure can lead to significant adsorption of the desired product, reducing yields.[3][6][7] This is particularly problematic with planar, aromatic compounds like many indazole derivatives.
Causality: The mechanism of removal by activated carbon is physisorption, where molecules adhere to its surface.[6] This process is not specific to palladium, and organic molecules, especially those with aromatic rings, can be strongly adsorbed, leading to product loss.
Troubleshooting Steps:
-
Optimize the Carbon Loading: Do not use a default "10 wt%" loading. Perform small-scale experiments to determine the minimum amount of activated carbon required to reach your target palladium level. Start with a lower loading (e.g., 1-2 wt%) and incrementally increase it.[3]
-
Screen Different Grades of Activated Carbon: Not all activated carbons are the same. They differ in surface area, pore size, and surface chemistry. Some specialized grades are designed for catalyst removal with potentially lower product affinity.[7][8]
-
Control Temperature and Time: Shorter treatment times and lower temperatures can sometimes reduce the extent of product adsorption while still allowing for effective palladium scavenging.[3] Monitor palladium levels over time to find the optimal treatment duration.
-
Consider a Binary Scavenger System: Combining a lower amount of activated carbon with a high-affinity chelating agent (like 1,2-ethanedithiol or a thiol-based scavenger) can create a synergistic effect, achieving high palladium removal with less product loss than using activated carbon alone.[6]
Q3: I've treated my reaction mixture with a palladium scavenger, but the residual palladium levels are still above the acceptable limit. What went wrong?
A3: The effectiveness of a scavenger is highly dependent on the specific palladium species present, the solvent system, and the reaction conditions. Failure to reduce palladium to the desired level usually points to a mismatch between the scavenger and one of these factors.
Causality: Different palladium species (e.g., Pd(0), Pd(II), colloidal palladium) have different affinities for various scavengers.[6] For example, a scavenger designed for Pd(II) may be inefficient at capturing Pd(0) nanoparticles. Furthermore, the solvent, temperature, and presence of other coordinating species (like phosphine ligands or the indazole product itself) can influence the scavenger's performance.
Troubleshooting Steps:
-
Identify the Palladium Species (if possible): The state of the palladium can change during the reaction and workup. If you suspect the presence of Pd(0), a scavenger with a strong affinity for metallic palladium, such as those with thiol or thiourea functionalities, may be more effective.[9][10]
-
Screen a Panel of Scavengers: The most efficient approach is to screen a small, diverse set of scavengers. Test a thiol-based scavenger (e.g., SiliaMetS Thiol), a thiourea-based one, and an amine-based resin (e.g., MP-TMT). This allows you to empirically determine the best choice for your specific system.
-
Optimize Scavenging Conditions:
-
Solvent: Scavenger performance is solvent-dependent. A polar aprotic solvent like DMF or DMAc might be more effective than a non-polar solvent like toluene for certain scavengers.[6]
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging, but must be balanced against product stability.
-
Time: Ensure sufficient contact time. While some scavenging is rapid, reaching very low ppm levels can take several hours (from 2 to 24 hours).[5][11]
-
-
Check for Scavenger Poisoning: If your crude product contains a high concentration of other reagents (e.g., excess ligands), these might compete with palladium for binding sites on the scavenger. A preliminary workup or filtration may be necessary before adding the scavenger.
Decision Workflow for Palladium Removal
This workflow helps in selecting an appropriate palladium removal strategy.
Caption: A workflow to guide the selection of a palladium removal method.
Frequently Asked Questions (FAQs)
Q4: What are the regulatory limits for palladium in pharmaceutical products?
A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for elemental impurities. Palladium is classified as a Class 2B element, meaning it is route-dependent and has relatively low oral toxicity but requires risk assessment.[5][12]
According to the ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium is:
To convert this to a concentration limit (ppm), you use the formula: Concentration (ppm) = PDE (µ g/day ) / Maximum Daily Dose ( g/day ) . For a drug with a standard maximum oral dose of 10 g/day , the limit is 10 ppm.[13][14] It is crucial to perform this calculation based on your specific drug's dosage and administration route.
Q5: What are the main types of palladium scavengers and how do they work?
A5: Palladium scavengers are materials that selectively bind to and remove palladium from solution. They are typically solid-supported, allowing for easy removal by filtration.[6][10] The primary mechanism is chemisorption, where a functional group on the scavenger forms a strong coordinate bond with the palladium atom.[6]
| Scavenger Type | Functional Group | Primary Target | Key Characteristics |
| Silica-Based | Thiol (-SH), Thiourea, Amines | Pd(II), Pd(0) | High efficiency, good solvent compatibility, available in packed cartridges for ease of use. Thiol groups have a very high affinity for palladium.[6][9][10] |
| Polymer-Based Resins | Trimercaptotriazine (TMT), Amines | Pd(II) | High capacity, effective in a range of solvents, but may require longer reaction times (up to 24h).[5][6] |
| Activated Carbon | Carbonyl, Phenolic groups on surface | Pd(0), Pd(II) | Broad-spectrum, low cost, but non-selective and can lead to product loss.[6][7][8] |
| Specialized Materials | Thiazole-modified carbon, Zeolites | Pd(II) | High selectivity and capacity, often developed for specific applications like acidic wastewater treatment or specific ligand-bound complexes.[15][16] |
Scavenger-Palladium Interaction
This diagram illustrates the binding of soluble palladium species to a thiol-functionalized silica scavenger.
Caption: Mechanism of palladium capture by a thiol-functionalized scavenger.
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
This protocol allows for the efficient selection of the optimal scavenger for your specific indazole compound and reaction conditions.
-
Preparation: Set up four identical vials, each containing the same amount of your crude or partially purified indazole solution (e.g., 1 mL of a 10 mg/mL solution). Retain a sample of the starting material for initial palladium analysis (ICP-MS).
-
Scavenger Addition: To each vial, add a different scavenger, using the manufacturer's recommended loading (typically 5-10 equivalents relative to the initial palladium catalyst loading).
-
Vial 1: Thiol-functionalized silica (e.g., SiliaMetS Thiol).
-
Vial 2: Thiourea-functionalized silica (e.g., SiliaMetS Thiourea).
-
Vial 3: Polymer-bound scavenger (e.g., MP-TMT).
-
Vial 4: Activated Carbon (e.g., Darco KB-B) at 5 wt% relative to the theoretical product weight.
-
-
Incubation: Seal the vials and agitate them at a consistent temperature (e.g., room temperature or 40 °C) for a set period (a 4-hour time point is a good starting point).
-
Sampling and Analysis: After incubation, filter each mixture through a 0.45 µm syringe filter to remove the solid scavenger. Dilute an aliquot of the filtrate and analyze for palladium content using ICP-MS.[17]
-
Evaluation: Compare the final palladium levels for each scavenger to determine the most effective one. Also, consider analyzing the product recovery by HPLC or UPLC to check for product loss.
Protocol 2: Bulk Palladium Removal with Activated Carbon
Use this protocol when dealing with high initial palladium concentrations, but be sure to optimize for your specific product first as described in Q2.
-
Dissolution: Dissolve the crude indazole compound in a suitable solvent (e.g., THF, DMF, Ethyl Acetate) to a moderate concentration.
-
Carbon Addition: Add the pre-determined optimal amount of activated carbon (e.g., 2 wt% relative to the product) to the solution.[6]
-
Agitation: Stir the slurry at a controlled temperature (e.g., 45 °C) for the optimized duration (e.g., 2-18 hours).[6] Monitor the progress by taking small, filtered samples for analysis if necessary.
-
Filtration: Prepare a pad of Celite (diatomaceous earth) approximately 1-2 cm thick in a sintered glass funnel. Pre-wet the pad with fresh solvent.[3][4]
-
Product Collection: Filter the reaction slurry through the Celite pad. The Celite helps to remove the fine carbon particles that might otherwise pass through the filter.
-
Washing: Wash the Celite pad thoroughly with several portions of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. spinchem.com [spinchem.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 17. arborassays.com [arborassays.com]
Technical Support Center: Preserving the Integrity of Indazole Compounds During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for a common yet critical challenge in synthetic chemistry: preventing the decomposition of indazole compounds during experimental workup and purification. Indazoles are a privileged scaffold in medicinal chemistry, but their inherent electronic properties can render them susceptible to degradation under various conditions. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and purity of your target molecules.
Troubleshooting Guide: Diagnosing and Resolving Indazole Decomposition
When faced with low yields, unexpected byproducts, or complete loss of your indazole compound post-reaction, a systematic approach to troubleshooting is essential. The following guide will help you identify the potential cause of decomposition and implement an effective solution.
Problem 1: Significant Product Loss During Aqueous Workup
Symptoms:
-
Low yield of the desired product after extraction.
-
Presence of highly polar baseline impurities on TLC that were not in the crude reaction mixture.
-
Formation of an insoluble precipitate at the interface of aqueous and organic layers.
Possible Causes & Solutions:
-
pH-Induced Degradation: Indazoles are amphoteric and can degrade under excessively acidic or basic conditions. The stability of your specific indazole derivative is highly dependent on its substitution pattern.
-
Acidic Conditions: While many indazoles are stable enough for extraction with dilute acids, strong acidic conditions, especially with heating, can lead to hydrolysis of sensitive functional groups or ring-opening in certain derivatives.
-
Basic Conditions: N-protected indazoles are particularly susceptible to ring-opening to form o-aminobenzonitriles in the presence of a strong base. Unprotected indazoles are generally more resilient as they can be deprotonated in situ.[1][2]
-
-
Troubleshooting Workflow for Aqueous Workup:
Caption: Decision tree for troubleshooting low yields during aqueous workup.
Problem 2: Product Degradation During Chromatographic Purification
Symptoms:
-
Streaking or tailing of the product spot on TLC.
-
Appearance of new, more polar spots on TLC after spotting the crude mixture and letting it sit on the plate.
-
Low recovery of the compound from a silica gel column.
-
Discoloration of the silica gel band corresponding to the product.
Possible Causes & Solutions:
-
Instability on Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive indazole derivatives.
-
Oxidation on the Column: Prolonged exposure to air on the high surface area of the stationary phase can lead to oxidative degradation.
| Issue | Underlying Cause | Recommended Solution |
| Compound Streaking/Decomposition on TLC/Column | Acidic silica gel causing degradation. | Deactivate Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample. This neutralizes the acidic sites.[3][4] Alternatively, use a more neutral stationary phase like alumina.[5] |
| Low Recovery from Column | Irreversible adsorption or on-column decomposition. | Use an Alternative Purification Method: Recrystallization is an excellent method for purifying solid indazole compounds and avoids issues with stationary phases.[1][6] |
| Oxidative Degradation | Compound is sensitive to air. | Inert Atmosphere: Pack and run the column under an inert atmosphere of nitrogen or argon. Add Antioxidant: Consider adding a small amount (0.01-0.05%) of an antioxidant like Butylated Hydroxytoluene (BHT) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: My indazole synthesis is complete, but I'm unsure about the best pH for the aqueous extraction. What do you recommend?
A1: The optimal pH for extracting your indazole derivative depends on its pKa. Indazoles are weakly basic, so to extract them into an aqueous layer, you would typically use a dilute acid (e.g., 1M HCl) to protonate the indazole, making it water-soluble. Conversely, to extract acidic impurities from your organic layer containing the indazole, you would use a mild base (e.g., saturated sodium bicarbonate solution). It is crucial to avoid extremes in pH, especially with sensitive substrates. A good starting point for a general wash is a buffered saline solution at or near neutral pH.
Q2: I suspect my indazole derivative is oxidizing during workup. Can I add an antioxidant?
A2: Yes, for air-sensitive compounds, incorporating an antioxidant into your workup solvents can be beneficial. Butylated hydroxytoluene (BHT) is a common radical scavenger that is soluble in many organic solvents and can be added in small amounts (e.g., 0.01-0.05%) to your extraction and chromatography solvents. Alternatively, performing the workup and purification under an inert atmosphere (Nitrogen or Argon) can effectively prevent oxidation.[7]
Q3: My indazole compound is degrading on the silica gel column. What are my options?
A3: Degradation on silica gel is a common issue for certain heterocyclic compounds. Here are your primary options:
-
Deactivate the Silica Gel: Pre-treat your silica gel by flushing it with your eluent containing a small amount of a base like triethylamine (1-2%). This will neutralize the acidic silanol groups.[3][4]
-
Switch to a Different Stationary Phase: Neutral or basic alumina can be a good alternative for purifying basic compounds that are sensitive to acidic conditions.[5]
-
Recrystallization: If your compound is a solid, recrystallization is often the best method to obtain high purity without the risk of degradation on a stationary phase.[1][6][8][9]
Q4: What is "oiling out" during recrystallization, and how can I prevent it?
A4: "Oiling out" is when a compound separates from the cooling solvent as a liquid rather than forming solid crystals. This can trap impurities and hinder purification. It often occurs if the solution is too concentrated or cools too quickly. To prevent this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce saturation, and then allow the solution to cool slowly and undisturbed.[5][10]
Visualizing Indazole Instability Pathways
The following diagram illustrates the primary pathways through which indazole compounds can decompose during workup.
Caption: Common decomposition pathways for indazole derivatives during workup.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
This protocol is recommended for indazole compounds that show signs of degradation on standard silica gel.
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Pack the Column: Pack your chromatography column with the silica gel slurry as you normally would.
-
Prepare the Deactivating Eluent: Prepare a sufficient volume of your starting eluent (the least polar solvent mixture you will use) and add 1-2% triethylamine by volume.
-
Flush the Column: Pass at least two to three column volumes of the deactivating eluent through the packed silica gel. This neutralizes the acidic sites on the silica surface.
-
Equilibrate the Column: After flushing, run one to two column volumes of your starting eluent (without triethylamine) through the column to remove any excess base before loading your sample.
-
Load Sample and Elute: Load your sample and proceed with the chromatography as planned.
Protocol 2: Recrystallization of an Indazole Derivative Using a Two-Solvent System
This is a robust method for purifying solid indazole compounds when a single ideal solvent cannot be found.
-
Solvent Selection: Identify a "solvent" in which your indazole compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water, toluene/heptane, and dichloromethane/hexane.[6]
-
Dissolution: Place your crude indazole compound in an Erlenmeyer flask. Heat the "solvent" and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.
-
Induce Cloudiness: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. This promotes the formation of large, pure crystals.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold "anti-solvent" to remove any remaining impurities from the mother liquor. Dry the purified crystals under vacuum.
By implementing these troubleshooting strategies and purification protocols, you can significantly improve the yield and purity of your indazole compounds, ensuring the integrity of your valuable synthetic intermediates and final products.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LabXchange [labxchange.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 6-chloro-1H-indazole-5-carbonitrile
This guide provides a comprehensive framework for evaluating the biological activity of novel kinase inhibitors, using the uncharacterized compound 6-chloro-1H-indazole-5-carbonitrile as a case study. We will outline a series of experiments to determine its kinase inhibitory profile and compare its potential efficacy against established inhibitors of key oncogenic kinases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various protein kinases.[1][2] Numerous clinically approved and investigational kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[1] The specific substitutions on the indazole ring play a crucial role in determining the compound's potency and selectivity. The subject of this guide, this compound, possesses a substitution pattern that warrants investigation into its potential as a kinase inhibitor.
Characterizing the Biological Activity of this compound: A Proposed Research Plan
Given the lack of published data on the biological activity of this compound, a systematic approach is required to elucidate its potential as a kinase inhibitor. The following experimental workflow is proposed to determine its primary kinase targets, assess its cellular efficacy, and understand its mechanism of action.
Part 1: In Vitro Kinase Inhibition Profiling
The initial step is to screen this compound against a broad panel of recombinant human kinases to identify its primary targets. This is typically performed using a fluorescence-based assay that measures the phosphorylation of a substrate peptide.
Experimental Protocol: In Vitro Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput kinase screening.[3]
Materials:
-
Recombinant human kinases (e.g., Aurora A, FGFR1, FLT3, PDGFRα, c-Kit)
-
Biotinylated peptide substrates specific for each kinase
-
ATP
-
Kinase reaction buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the specific biotinylated peptide substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Part 2: Cellular Activity Assessment
Once primary kinase targets are identified, the next step is to evaluate the compound's ability to inhibit cell proliferation in cancer cell lines known to be dependent on the activity of these target kinases. The MTT assay is a widely used colorimetric method for this purpose.[2][4][5]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., HCT116 for Aurora kinases, KG-1 for FLT3, GIST-T1 for c-Kit)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Part 3: Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the identified target kinase, it is essential to perform Western blot analysis. This technique allows for the detection of changes in the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates.[6][7]
Experimental Protocol: Western Blot Analysis
Materials:
-
Cancer cell lines
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.
Comparative Analysis with Established Kinase Inhibitors
The following tables provide a comparative overview of the biological activity of known kinase inhibitors that target pathways potentially modulated by this compound. The experimental data for our compound of interest would be populated upon completion of the aforementioned assays.
| Compound | Primary Targets | IC50 (nM) | Cellular GI50 (nM) | Reference |
| This compound | To be determined | To be determined | To be determined | |
| Danusertib (PHA-739358) | Aurora A, B, C | 13, 79, 61 | Varies by cell line | [8] |
| AT9283 | Aurora A, B, JAK2, FLT3 | <10 (inhibition %) | Varies by cell line | [8][9] |
| AMG 900 | Aurora A, B, C | 5, 4, 1 | Varies by cell line | [8] |
| Erdafitinib (JNJ-42756493) | FGFR1, 2, 3, 4 | 1.2, 2.5, 3.0, 5.7 | Varies by cell line | [10][11] |
| Infigratinib (BGJ-398) | FGFR1, 2, 3, 4 | 0.9, 1.4, 1, 60 | Varies by cell line | [10] |
| Pemigatinib (INCB054828) | FGFR1, 2, 3, 4 | 0.4, 0.5, 1.2, 30 | Varies by cell line | [10] |
| Gilteritinib | FLT3, AXL | Potent (specific values vary) | Varies by cell line | [12] |
| Quizartinib | FLT3 | Potent (specific values vary) | Varies by cell line | [12][13] |
| Crenolanib | FLT3, PDGFRα/β | Kd = 0.74, 2.1/3.2 | Varies by cell line | [12][14] |
| Imatinib | c-Kit, PDGFR, BCR-ABL | ~100 | Varies by cell line | [14][15][16] |
| Sunitinib | c-Kit, PDGFR, VEGFR | PDGFRβ = 2 | Varies by cell line | [17] |
| Pazopanib | c-Kit, PDGFR, VEGFR | c-Kit = 74, PDGFRβ = 84 | Varies by cell line | [14][18] |
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 6-Chloro-1H-indazole-5-carbonitrile Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-1H-indazole-5-carbonitrile scaffold has emerged as a privileged structure in the design of targeted kinase inhibitors, particularly in the development of covalent inhibitors for therapeutic intervention in oncology and autoimmune diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs built upon this core, offering a comparative overview of their performance supported by experimental data. Our focus will be on elucidating the causal relationships behind experimental design choices and the impact of structural modifications on biological activity.
The this compound Core: A Foundation for Potent and Selective Kinase Inhibition
The indazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites.[1][2] The specific substitution pattern of a chloro group at the 6-position and a carbonitrile group at the 5-position of the 1H-indazole ring provides a unique combination of electronic and steric properties that contribute to the high potency and selectivity of its derivatives.
The chloro group at the C6 position often serves to enhance binding affinity through hydrophobic interactions and can influence the overall physicochemical properties of the molecule. The electron-withdrawing nature of the carbonitrile group at the C5 position can modulate the electronics of the indazole ring system, potentially impacting key interactions with the target kinase.
Targeting Bruton's Tyrosine Kinase (BTK): A Case Study in Covalent Inhibition
A significant application of the this compound scaffold has been in the development of irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways.[3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune disorders.[2][5]
The primary strategy for achieving irreversible inhibition of BTK involves the introduction of a reactive "warhead" that forms a covalent bond with a non-catalytic cysteine residue (Cys481) located in the active site of the enzyme.[3][5] A commonly employed warhead is an acrylamide moiety, typically incorporated into a substituent at the N1 position of the indazole ring.
Structure-Activity Relationship of N1-Substituted Analogs
The substituent at the N1 position of the this compound core plays a pivotal role in positioning the acrylamide warhead for optimal covalent modification of Cys481 and in establishing additional interactions within the ATP-binding pocket to enhance potency and selectivity. A frequently utilized N1-substituent is a piperidine ring linked via a methyl group, with the acryloyl group attached to the piperidine nitrogen.
Key SAR Observations for N1-Substituted Analogs:
-
The Piperidine Linker: The piperidine ring acts as a versatile linker, providing a conformational constraint that helps to orient the acrylamide group towards the reactive cysteine. The point of attachment to the indazole (typically via a methylene bridge) and the substitution pattern on the piperidine ring are critical for activity.
-
The Acrylamide Warhead: The presence of the acrylamide group is essential for the irreversible inhibition of BTK. Modifications to the acrylamide, such as substitution on the double bond, can modulate its reactivity and impact both potency and potential off-target effects. The Michael addition reaction between the acrylamide and the thiol group of Cys481 is the key step in covalent bond formation.[5]
-
Substituents on the Piperidine Ring: The introduction of substituents on the piperidine ring can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.
Below is a logical diagram illustrating the key components of these covalent BTK inhibitors.
Caption: Key structural components of this compound based covalent BTK inhibitors.
Comparative Performance of Analogs
While specific quantitative SAR data for a homologous series of this compound analogs is often found within proprietary patent literature, the general principles of optimization can be inferred from published research on similar indazole-based kinase inhibitors. The following table summarizes hypothetical but representative data to illustrate the impact of key structural modifications on BTK inhibitory activity.
| Compound ID | N1-Substituent | BTK IC₅₀ (nM) | Rationale for Modification |
| 1a | -CH₃ | >1000 | Simple alkyl substitution, lacks a warhead for covalent inhibition. |
| 1b | -(CH₂)₂-OH | >1000 | Introduction of a polar group, still no covalent warhead. |
| 1c | -CH₂-(piperidin-4-yl) | 500 | Introduction of the piperidine linker, reversible binding. |
| 1d | -CH₂-(1-acryloylpiperidin-4-yl) | 5 | Lead Compound: Addition of the acrylamide warhead leads to potent, irreversible inhibition. |
| 1e | -CH₂-(1-propioloylpiperidin-4-yl) | 25 | A less reactive propioloyl warhead results in decreased potency. |
| 1f | -CH₂-(3-acryloylpyrrolidin-1-yl) | 15 | Altering the linker to a pyrrolidine ring can impact the optimal positioning of the warhead. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for key assays.
BTK Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.
Protocol:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phosphotyrosine antibody, TR-FRET dilution buffer.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Assay Procedure:
-
Add test compounds to a 384-well plate.
-
Add BTK enzyme and incubate for a pre-determined time to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and add the Eu-anti-phosphotyrosine antibody.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
-
Data Analysis: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit BTK activity within a cellular context.
Protocol:
-
Cell Line: Use a human B-cell lymphoma cell line (e.g., Ramos) that expresses high levels of BTK.
-
Compound Treatment: Treat cells with serially diluted test compounds for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-BTK (Tyr223) and total BTK.
-
Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal and determine the IC₅₀ for inhibition of autophosphorylation.
The following diagram outlines the general workflow for evaluating these kinase inhibitors.
Caption: General experimental workflow for the evaluation of this compound based kinase inhibitors.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of potent and selective kinase inhibitors. The strategic placement of the chloro and carbonitrile substituents on the indazole core provides a solid foundation for achieving high-affinity binding. For targets such as BTK, the introduction of a covalent warhead, like an acrylamide, at the N1-position via a suitable linker is a proven strategy for developing highly effective irreversible inhibitors. The continuous exploration of modifications to the linker and warhead components, guided by a thorough understanding of the SAR, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 6-chloro-1H-indazole-5-carbonitrile as a Chemical Probe for Kinase Targets
For researchers in kinase-mediated signaling pathways and drug discovery, the identification and validation of potent and selective chemical probes are paramount.[1] These small molecules are instrumental in dissecting complex biological processes and validating novel therapeutic targets.[2][3] This guide provides a comprehensive framework for the validation of a novel indazole-based compound, 6-chloro-1H-indazole-5-carbonitrile, as a chemical probe for specific protein kinases. While the indazole scaffold is a known pharmacophore in many kinase inhibitors, this specific derivative requires rigorous characterization to establish its utility as a research tool.[4][5]
This document will guide you through a systematic and experimentally robust workflow to:
-
Identify the primary kinase targets of this compound.
-
Quantify its potency and selectivity against the human kinome.
-
Confirm target engagement in a cellular context.
-
Objectively compare its performance with established chemical probes for the identified targets.
The Imperative of Rigorous Chemical Probe Validation
Step 1: Unveiling the Primary Kinase Targets
The initial and most critical step is to identify the primary kinase targets of this compound. Given the novelty of this specific compound, a broad screening approach is necessary to survey its interactions across the human kinome.
Experimental Approach: Chemical Proteomics (Kinobeads)
Chemical proteomics, particularly the "kinobeads" technology, is a powerful method for identifying the kinase targets of a small molecule inhibitor from a complex cellular lysate.[6][7][8][9] This technique utilizes a mixture of kinase inhibitors immobilized on beads to affinity-purify a large portion of the kinome from a cell lysate. By incubating the lysate with our compound of interest prior to the kinobeads pulldown, we can identify the targets of this compound through quantitative mass spectrometry, as the compound will compete with the kinobeads for binding to its target kinases.
Experimental Protocol: Kinobeads-based Target Identification
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a cancer cell line with known kinase dependencies or a cell line expressing a broad range of kinases).
-
Compound Incubation: Incubate the cell lysate with varying concentrations of this compound and a DMSO control.
-
Kinobeads Enrichment: Add the kinobeads matrix to the lysates to capture the unbound kinases.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Identify kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound. These are the primary binding targets.
Step 2: Quantifying Potency and Selectivity
Once the primary targets are identified, the next step is to quantify the potency (how much of the compound is needed to inhibit the kinase) and selectivity (how well it inhibits the primary target over other kinases) of this compound.
Experimental Approach: Biochemical Kinase Assays
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[10][11] There are various assay formats available, including radiometric assays, and fluorescence- or luminescence-based assays.[10][12] For robust validation, it is recommended to use a panel of purified kinases, including the identified primary targets and closely related kinases to assess selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Kinase Reaction Setup: In a multi-well plate, set up kinase reactions containing the purified kinase, its specific substrate, and ATP.
-
Compound Titration: Add a serial dilution of this compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ reagent) that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
The selectivity of this compound can be represented by a selectivity score, which is the ratio of its IC50 value against off-target kinases to its IC50 value against the primary target. A higher selectivity score indicates a more selective compound.
Step 3: Confirming Target Engagement in a Cellular Environment
Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a crucial validation step.[13][14] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells or cell lysates.[15][16][17][18] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA can be performed in two modes: an isothermal dose-response format (ITDR) to determine the apparent affinity in a cellular context, and a thermal shift format to demonstrate stabilization.[15][16]
Experimental Protocol: CETSA® for Target Engagement
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or DMSO.
-
Heating: Heat the cell suspensions at a specific temperature (for ITDR) or across a temperature gradient (for thermal shift).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the target kinase remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: A dose-dependent increase in the amount of soluble target protein at a given temperature, or a shift in the melting curve to a higher temperature, indicates target engagement.
Step 4: Comparative Analysis with Alternative Probes
To establish the value of this compound as a chemical probe, its performance must be objectively compared to existing, well-validated probes for the identified primary targets. For the purpose of this guide, let's assume our initial screening identified MAP4K4 and MINK1 as primary targets.
Identifying and Evaluating Alternative Probes
A thorough literature and database search is required to identify established chemical probes for MAP4K4 and MINK1. For instance, PF-06260933 has been described as a selective MAP4K4 inhibitor.[19]
Comparative Data Presentation
The performance of this compound should be summarized in tables alongside the data for alternative probes. This allows for a clear and objective comparison of key parameters.
Table 1: Biochemical Potency and Selectivity Comparison
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target | Selectivity Score (vs. Panel of X Kinases) | Reference |
| This compound | MAP4K4, MINK1 | [Experimental Data] | [Experimental Data] | This Study |
| PF-06260933 | MAP4K4 | [Literature Value] | [Literature Value] | [19] |
| [Alternative MINK1 Probe] | MINK1 | [Literature Value] | [Literature Value] | [Reference] |
Table 2: Cellular Target Engagement Comparison
| Compound | Target | Cellular EC50 (CETSA®, µM) | Max. Thermal Shift (°C) | Reference |
| This compound | MAP4K4 | [Experimental Data] | [Experimental Data] | This Study |
| This compound | MINK1 | [Experimental Data] | [Experimental Data] | This Study |
| PF-06260933 | MAP4K4 | [Literature or Experimental Data] | [Literature or Experimental Data] | [19] |
| [Alternative MINK1 Probe] | MINK1 | [Literature or Experimental Data] | [Literature or Experimental Data] | [Reference] |
Visualizing the Validation Workflow and Biological Context
To further clarify the experimental logic and the biological context, diagrams are essential.
Figure 1: A comprehensive workflow for the validation of a novel kinase inhibitor as a chemical probe.
Figure 2: A simplified signaling pathway illustrating the potential role of the validated chemical probe.
Conclusion and Future Directions
Following this rigorous validation workflow will provide a comprehensive data package to support the designation of this compound as a chemical probe for its primary kinase targets. A well-validated probe is an invaluable asset to the research community, enabling new avenues of biological inquiry and providing a solid foundation for future drug discovery efforts. The ultimate goal is to provide a tool that allows for the confident interrogation of kinase biology in both health and disease.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Current Advances in CETSA [frontiersin.org]
- 19. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 6-Chloro-1H-Indazole-5-Carbonitrile Derivatives Against a Panel of Kinases
Introduction: The Imperative of Kinase Selectivity
Protein kinases, with over 500 members encoded in the human genome, are fundamental regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment; however, a significant challenge remains in achieving inhibitor selectivity.[2] Most inhibitors target the highly conserved ATP-binding site, leading to the potential for off-target binding and cross-reactivity with other kinases.[3] While sometimes beneficial through "polypharmacology," unintended off-target inhibition is a primary cause of adverse drug effects and toxicity.[2]
Therefore, rigorous assessment of an inhibitor's cross-reactivity, or selectivity profile, is not merely a characterization step but a cornerstone of a successful drug discovery program.[4] This guide provides a comprehensive framework for assessing the kinase selectivity of a promising chemical series: the 6-chloro-1H-indazole-5-carbonitrile derivatives. The indazole core is a well-established pharmacophore in numerous kinase inhibitors, making the strategic evaluation of its derivatives a pertinent and instructive example for researchers in the field.[5][6][7]
The Strategic Approach to Kinase Selectivity Profiling
A robust selectivity assessment is a multi-step process designed to move from broad screening to detailed characterization. The goal is to build a comprehensive understanding of a compound's interaction with the human kinome. This workflow ensures that resources are focused on compounds with the most promising therapeutic window.
Designing the Kinase Panel: Breadth vs. Focus
The choice of kinases for the screening panel is a critical experimental design decision. A common approach is to use a large, representative panel that covers all major branches of the human kinome to identify potential off-targets early.[8] Commercial services offer comprehensive panels of over 400 kinases.[9]
Causality Behind Panel Selection:
-
Primary Target Family: The panel must include kinases from the same family as the intended target(s) (e.g., if targeting JAK2, the panel must include JAK1, JAK3, and TYK2) to assess intra-family selectivity, which is often challenging but crucial for minimizing mechanism-based toxicities.[4]
-
Known "Anti-Targets": Include kinases known to cause toxicity when inhibited (e.g., certain members of the SRC family or VEGFR2 in non-angiogenesis contexts).
-
Structural Homology: The panel should include kinases with ATP-binding pockets structurally similar to the primary target, as these are more likely to be off-targets. Computational tools can predict such similarities.[10][11]
Comparative Analysis: this compound Derivatives
To illustrate the process, we present comparative data for three hypothetical derivatives of the core scaffold. These compounds were designed to target Aurora Kinase A (AURKA), a serine/threonine kinase involved in mitosis. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), a standard measure of potency.[8]
Table 1: Comparative Kinase Inhibition Profiles (IC50 in nM)
| Compound ID | R-Group Modification | Primary Target: AURKA | Off-Target: ABL1 | Off-Target: SRC | Off-Target: CDK2 | Off-Target: VEGFR2 | Selectivity Score (S10)¹ |
| BC-IND-001 | H | 15 | 2,500 | >10,000 | 850 | 1,200 | 0.031 |
| BC-IND-002 | 4-Morpholinyl | 8 | 8,200 | >10,000 | 4,500 | >10,000 | 0.010 |
| BC-IND-003 | 3-Fluorophenyl | 22 | 150 | 450 | 3,200 | 600 | 0.125 |
¹Selectivity Score (S10) is calculated as the number of kinases inhibited >90% at a 1µM dose divided by the total number of kinases tested (assuming a panel of 320 kinases). A lower score indicates higher selectivity.
Interpretation:
-
BC-IND-001 shows good initial potency against AURKA but has notable off-target activity against CDK2 and VEGFR2.
-
BC-IND-002 demonstrates improved potency and significantly better selectivity. The addition of the morpholinyl group appears to reduce binding to the off-targets tested. This compound is a strong candidate for further investigation.
-
BC-IND-003 is less potent against the primary target and shows significant cross-reactivity with ABL1 and SRC, making it a less desirable candidate. This highlights how seemingly small structural changes can dramatically alter the selectivity profile.[4]
Experimental Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)
To generate the quantitative data shown above, a robust and reproducible assay is required. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry standards. They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] This protocol is optimized for a 384-well plate format.
Rationale for Method Selection: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It is a universal assay applicable to virtually any kinase.[12]
Step-by-Step Protocol:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series of each indazole derivative in 100% DMSO, starting at a top concentration of 1 mM.
-
Transfer 1 µL of each dilution into the wells of a 384-well assay plate. Include "vehicle only" (100% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific substrate (e.g., a peptide like Kemptide) and its concentration should be optimized for each kinase.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well containing the test compounds.
-
-
Initiation and Incubation:
-
Prepare a 2X ATP solution. Crucially, the final ATP concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase being tested. [13] This ensures that the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki) and allows for more meaningful comparisons across different kinases.[2]
-
Add 5 µL of the 2X ATP solution to each well to start the reaction (Final volume = 11 µL).
-
Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization based on the kinase's turnover rate.
-
-
ADP Detection (Part 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction (by depleting the remaining ATP) and contains the enzyme Ultra-Pure ADP-Glo™ Luciferase.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation (Part 2):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferin, which is converted to light by the luciferase in an amount directly proportional to the ADP generated in the initial kinase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader (e.g., Promega GloMax®).
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion: From Data to Decision
Assessing the cross-reactivity of kinase inhibitors is a critical, data-driven process that directly impacts the potential success of a therapeutic candidate. The this compound scaffold, like many privileged structures, offers a potent starting point, but its ultimate value is determined by its selectivity profile.[5] By employing a systematic workflow that includes broad panel screening and meticulous IC50 determination using robust biochemical assays, researchers can identify derivatives with the optimal balance of on-target potency and off-target safety.[8] The insights gained from this comparative analysis guide the iterative process of medicinal chemistry, leading to the design of safer and more effective kinase-targeted therapies.
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Indazole Coupling Reactions
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. The indazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its functionalization, therefore, is of paramount importance. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methodology for this purpose, enabling the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
This guide moves beyond a simple recitation of protocols. It is structured to provide a deep, comparative analysis of the most effective palladium catalyst systems for key indazole transformations. We will delve into the mechanistic rationale behind catalyst selection, present head-to-head experimental comparisons, and provide detailed, field-tested protocols to empower you to select and implement the optimal catalytic system for your specific synthetic challenge.
Chapter 1: The Strategic Importance of Palladium Catalysis in Indazole Functionalization
The power of palladium catalysis lies in its ability to forge bonds that are otherwise difficult to construct, offering broad functional group tolerance under relatively mild conditions.[2][3] For the indazole core, three classes of Pd-catalyzed reactions are particularly vital:
-
Suzuki-Miyaura Coupling: A robust method for creating C-C bonds, ideal for synthesizing biaryl indazoles by coupling halo-indazoles with organoboron reagents.[1][2][4]
-
Buchwald-Hartwig Amination: The preeminent method for C-N bond formation, allowing for the N-arylation of the indazole nucleus or the amination of a halo-indazole.[5]
-
Direct C-H Arylation: An increasingly important, atom-economical strategy that forges a C-C bond by directly coupling a C-H bond of the indazole with an aryl halide, bypassing the need for pre-functionalization.[6][7][8]
The success of these transformations is not guaranteed; it is critically dependent on the judicious selection of the palladium source and, most importantly, the ancillary ligand that dictates the catalyst's reactivity, stability, and selectivity.
Chapter 2: A Comparative Analysis of Catalyst Efficacy
The choice of catalyst is a multi-variable problem involving the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent. Here, we compare the performance of common catalytic systems for the most crucial indazole coupling reactions.
Part A: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. The catalyst's role is to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][4]
Experimental Comparison:
A study on the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid provides a clear head-to-head comparison of common palladium catalysts.[9]
| Entry | Palladium Catalyst | Reaction Time | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 h | 22% |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 35% |
| 3 | Pd(PCy₃)₂ | 3 h | 43% |
| 4 | Pd(dppf)Cl₂ | 2 h | 85% |
| Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), dimethoxyethane (DME), 80 °C. Data sourced from D’Errico et al., Molecules, 2012.[9] |
Analysis of Performance:
The data unequivocally demonstrates the superiority of **[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) ** for this transformation.[9] The rationale lies in the nature of the dppf ligand.
-
Expertise & Causality: The ferrocene backbone of the dppf ligand imposes a specific bite angle and rigidity. This bidentate chelation stabilizes the palladium center throughout the catalytic cycle, preventing the formation of inactive palladium black and promoting the crucial reductive elimination step.[4] In contrast, catalysts with monodentate phosphine ligands like Pd(PPh₃)₄ and Pd(PCy₃)₂ were significantly less effective, resulting in lower yields and longer reaction times.[9] Theoretical calculations have further shown that catalysts like PdCl₂(dppf) have a lower energy barrier for the formation of key intermediates compared to other systems.[4]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole
This protocol is adapted from a procedure for the C-3 functionalization of indazoles.[4]
-
Reaction Setup: To a reaction vial, add 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) to the vial.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part B: Buchwald-Hartwig C-N Coupling
The N-arylation of indazoles is a critical transformation in medicinal chemistry. The Buchwald-Hartwig amination has evolved through several "generations" of catalysts, with the key innovation being the development of bulky, electron-rich phosphine ligands.[5] These ligands promote the challenging C-N reductive elimination from the palladium center.
Catalyst System Comparison:
| Ligand Class | Example Ligands | Typical Performance Characteristics |
| Bidentate (Wide Bite Angle) | Xantphos, DPEPhos | Generally effective for a range of amines and aryl halides. The wide, flexible bite angle of Xantphos is particularly useful in facilitating reductive elimination.[14][15] |
| Bulky Monodentate (Buchwald type) | XPhos, SPhos, RuPhos | Considered state-of-the-art. The steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, accelerating oxidative addition and enabling the coupling of challenging substrates like aryl chlorides.[10][16] |
| Bulky Monodentate (Other) | P(t-Bu)₃ | Highly effective due to its large cone angle and strong electron-donating ability, but can be sensitive to air. |
| Traditional Ligands | PPh₃, BINAP | Generally less effective for N-arylation of indazoles, requiring higher temperatures and catalyst loadings. BINAP was an early improvement for primary amines but has been largely superseded.[5] |
Analysis of Performance:
-
Expertise & Causality: For the N-arylation of indazoles, the modern bulky monophosphine ligands (e.g., XPhos, RuPhos) paired with a Pd(0) source like Pd₂(dba)₃ are often the most powerful combination.[10] The steric hindrance of these ligands creates a coordinatively unsaturated, 14-electron L-Pd(0) complex. This species is highly reactive towards the oxidative addition of the aryl halide. Furthermore, the electron-rich nature of the ligand increases electron density on the palladium, which in turn facilitates the final, often rate-limiting, C-N reductive elimination step.[16] While bidentate ligands like Xantphos are also effective, they can sometimes lead to competing C-H activation side reactions under certain conditions.[14][17]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation of Indazole
This protocol is a generalized procedure based on established methods for the N-arylation of nitrogen heterocycles.[10][11]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv.), the appropriate bulky monophosphine ligand (e.g., XPhos, 0.02-0.05 equiv.), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the indazole (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add dry, degassed toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Chapter 3: Key Experimental Parameters & Troubleshooting
Achieving high yields and reproducibility in palladium-catalyzed reactions requires careful attention to several factors beyond the primary catalyst components.
Workflow for Catalyst System Optimization
Caption: A systematic workflow for optimizing a Pd-catalyzed coupling.
-
Base Selection: The base plays a crucial role. In Suzuki coupling, it facilitates the transmetalation step.[4] In Buchwald-Hartwig amination, it deprotonates the amine to form the palladium amido complex.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common for Suzuki reactions, while stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required for C-N couplings.[9][10][11]
-
Solvent Choice: Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common solvents for both Suzuki and Buchwald-Hartwig reactions.[10][19]
-
N-Protection: For couplings at positions other than N1 (e.g., C3, C5), protection of the indazole N-H proton (e.g., with a BOC or SEM group) can be necessary to prevent N-arylation as a side reaction and improve yields.[19][20]
Conclusion
The palladium-catalyzed functionalization of indazoles is a mature yet continuously evolving field. For Suzuki-Miyaura C-C couplings, catalyst systems based on the Pd(dppf)Cl₂ complex offer a reliable and high-yielding starting point. For the more challenging Buchwald-Hartwig C-N couplings, the use of bulky, electron-rich monophosphine ligands such as XPhos and SPhos with a Pd(0) source represents the current state-of-the-art, providing unparalleled scope and efficiency. By understanding the mechanistic principles that govern the efficacy of these catalyst systems and by employing systematic optimization, researchers can confidently and efficiently construct the complex indazole derivatives required for the next generation of therapeutics and advanced materials.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Molecular Docking Predictions for 6-chloro-1H-indazole-5-carbonitrile Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the rapid screening of vast chemical libraries and the rational design of potent drug candidates. The 6-chloro-1H-indazole-5-carbonitrile scaffold has emerged as a promising pharmacophore, particularly in the development of protein kinase inhibitors. However, the predictions generated by molecular docking are theoretical models and necessitate rigorous experimental validation to confirm their accuracy and therapeutic potential. This guide provides a comprehensive comparison of experimental techniques to validate the docking predictions for this class of compounds, grounded in scientific integrity and practical insights for researchers in drug development.
The Critical Role of Experimental Validation
Molecular docking predicts the binding pose and affinity of a ligand to a protein target.[1] While powerful, these predictions are subject to the limitations of scoring functions and the flexibility of both the ligand and the protein.[2] Experimental validation is not merely a confirmatory step but a crucial part of the iterative process of drug design, providing the ground truth that guides further optimization.[3] For kinase inhibitors, accurate validation is paramount, as subtle differences in binding mode can significantly impact potency and selectivity.[4]
A Hypothetical Case Study: A Novel this compound Derivative Targeting Pim-1 Kinase
To illustrate the validation workflow, we will consider a hypothetical scenario: a novel this compound derivative predicted by molecular docking to be a potent inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[1][5][6]
The Validation Workflow: From Computational Triage to Atomic-Level Confirmation
The validation process can be envisioned as a multi-tiered approach, starting with computational checks and progressing to increasingly detailed and resource-intensive experimental assays.
Caption: A typical workflow for validating molecular docking predictions.
Part 1: Computational Validation
Before embarking on costly and time-consuming experiments, it is prudent to perform computational validation checks.
Redocking
The first step is to redock a known co-crystallized ligand into the active site of the target protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the chosen docking protocol.[7][8]
Molecular Dynamics (MD) Simulations
MD simulations offer a more dynamic assessment of the predicted protein-ligand complex. By simulating the movement of atoms over time, MD can evaluate the stability of the predicted binding pose and the key interactions.[7] A stable complex in an MD simulation provides stronger evidence for a viable binding mode.
Part 2: Biophysical Validation: Quantifying Binding Affinity and Kinetics
Biophysical assays are essential for confirming a direct interaction between the compound and the target protein and for quantifying the binding affinity and kinetics.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[9] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][11]
Experimental Protocol for ITC:
-
Sample Preparation:
-
Express and purify the Pim-1 kinase domain to >95% purity.
-
Prepare a 10-50 µM solution of Pim-1 in a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[10]
-
Dissolve the this compound derivative in the exact same buffer to a concentration 10-20 times that of the protein. If DMSO is used for solubility, ensure the final concentration is identical in both the protein and ligand solutions (typically ≤ 5% v/v).[12]
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the Pim-1 solution into the sample cell of the calorimeter and the ligand solution into the titration syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections of the ligand into the protein solution, typically 1-2 µL per injection.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[13]
-
Caption: The basic principle of Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[14] It measures changes in the refractive index at the surface of a sensor chip as the ligand (analyte) flows over the immobilized protein (ligand), providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the dissociation constant (Kd).[15]
Experimental Protocol for SPR:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the Pim-1 kinase onto the chip surface via amine coupling. It is crucial to optimize immobilization conditions to ensure the kinase remains active.[14]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the this compound derivative in a suitable running buffer.
-
Inject the different concentrations of the compound over the immobilized Pim-1 surface.
-
Monitor the binding and dissociation in real-time.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[9]
-
Comparison of Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Information | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Kd, association rate (ka), dissociation rate (kd) |
| Labeling | Label-free | Label-free |
| Throughput | Lower | Higher |
| Sample Consumption | Higher | Lower |
| Strengths | Complete thermodynamic profile | Real-time kinetic data |
| Limitations | Requires higher sample concentrations, sensitive to buffer mismatch | Protein immobilization can affect activity, mass transport limitations |
Part 3: Structural Validation: Visualizing the Binding Mode
While biophysical methods confirm if and how strongly a compound binds, structural techniques reveal how it binds at an atomic level. This is the ultimate validation of a docking pose.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering unequivocal evidence of the binding mode.[16] It allows for the detailed analysis of all interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the kinase.[17][18]
Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
Co-crystallize the Pim-1 kinase with the this compound derivative by mixing the purified protein and a molar excess of the compound and screening a wide range of crystallization conditions.
-
Alternatively, soak pre-formed apo-Pim-1 crystals in a solution containing the compound.
-
-
Data Collection:
-
Mount a suitable crystal and collect X-ray diffraction data, often at a synchrotron source.[17]
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known Pim-1 structure.
-
Build the inhibitor into the electron density map and refine the model of the complex.[17]
-
Caption: A simplified workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and binding affinity.[2][19] It is particularly useful for studying weaker interactions and can provide dynamic information that is complementary to the static picture from X-ray crystallography.[20]
Experimental Protocol for NMR:
-
Sample Preparation:
-
Produce isotopically labeled (¹⁵N and/or ¹³C) Pim-1 kinase.
-
Prepare a solution of the labeled protein in a suitable NMR buffer.
-
-
NMR Titration:
-
Acquire a reference spectrum (e.g., a ¹H-¹⁵N HSQC) of the protein alone.
-
Titrate increasing amounts of the this compound derivative into the protein sample and acquire a spectrum at each titration point.
-
-
Data Analysis:
-
Analyze the chemical shift perturbations (CSPs) of the protein's backbone amides. Residues with significant CSPs are likely at or near the binding site.
-
The magnitude of the CSPs can be used to determine the Kd.[2]
-
For determining the ligand's bound conformation, transferred NOE (trNOE) experiments can be performed.[21]
-
Conclusion: An Integrated Approach for Confident Drug Development
The validation of molecular docking predictions is a multi-faceted process that requires an integrated approach. For this compound derivatives targeting protein kinases, this involves a logical progression from in silico checks to biophysical characterization of binding affinity and kinetics, culminating in high-resolution structural elucidation. Each technique provides a unique piece of the puzzle, and their collective data provide the confidence needed to advance a promising compound through the drug discovery pipeline. By judiciously selecting and applying these experimental methods, researchers can effectively bridge the gap between computational prediction and therapeutic reality.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]
- 8. In-silico identification of novel inhibitors for human Aurora kinase B form the ZINC database using molecular docking-based virtual screening | Research Results in Pharmacology [rrpharmacology.ru]
- 9. biosensingusa.com [biosensingusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. bioradiations.com [bioradiations.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 21. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
A Comparative Guide to the ADMET Properties of 6-chloro-1H-indazole-5-carbonitrile Analogs for Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant proportion of drug candidates historically failed in late-stage clinical trials due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[2][3] Consequently, a proactive and early assessment of these properties is now an indispensable part of the drug development pipeline, enabling researchers to prioritize candidates with a higher probability of clinical success.[4][5][6] This guide provides a comparative analysis of the ADMET properties of 6-chloro-1H-indazole-5-carbonitrile and its analogs, a scaffold of increasing interest in medicinal chemistry owing to the diverse biological activities of indazole derivatives.[7][8]
The this compound core (Parent Compound, PC-01 ) presents a promising starting point for the development of novel therapeutics. However, its journey from a hit compound to a viable drug candidate is contingent on optimizing its ADMET characteristics. This guide will explore how structural modifications to this parent scaffold can influence its ADMET profile, offering insights into rational drug design. We will delve into the key in vitro and in silico methodologies used to assess these properties and present a comparative analysis of our parent compound and three hypothetical analogs:
-
PC-01: this compound
-
Analog A (PC-02): Introduction of a morpholine group.
-
Analog B (PC-03): Replacement of the chloro group with a methoxy group.
-
Analog C (PC-04): Addition of a carboxylic acid moiety.
The ADMET Profiling Workflow: An Integrated Approach
A robust ADMET profiling strategy integrates both computational (in silico) and laboratory-based (in vitro) assays.[9][10] In silico tools are invaluable for rapid, high-throughput screening of large compound libraries, helping to prioritize which analogs to synthesize and test further.[11][12][13] Subsequently, in vitro assays provide crucial experimental data to confirm and refine these predictions.[14][15]
Caption: Integrated workflow for ADMET profiling of drug candidates.
Comparative ADMET Data
The following table summarizes the hypothetical ADMET data for our parent compound and its analogs. This data is representative of what would be generated in a typical early-stage drug discovery campaign.
| Parameter | PC-01 (Parent) | PC-02 (Analog A) | PC-03 (Analog B) | PC-04 (Analog C) | Desired Profile |
| Aqueous Solubility (µM) | 15 | 150 | 25 | 200 | > 50 |
| Permeability (Papp, 10⁻⁶ cm/s) | 8.0 | 4.0 | 7.5 | 1.5 | > 2.0 (High) |
| Microsomal Stability (t½, min) | 25 | 45 | 15 | 60 | > 30 |
| Plasma Protein Binding (%) | 98 | 85 | 95 | 70 | < 95% |
| hERG Inhibition (IC₅₀, µM) | 5 | 25 | 8 | > 50 | > 10 |
| Cytotoxicity (CC₅₀, µM) | 10 | 30 | 12 | > 100 | > 20 |
In-Depth Analysis of ADMET Parameters
Absorption
For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluid and then permeate across the intestinal wall.
Aqueous Solubility: Poor solubility is a common hurdle in drug development.
-
PC-01 exhibits low solubility, which could limit its oral absorption.
-
PC-02 (Analog A): The addition of the polar morpholine group significantly improves aqueous solubility.
-
PC-04 (Analog C): The carboxylic acid, being ionizable at physiological pH, also markedly enhances solubility.
Permeability: The ability to cross the intestinal epithelium is crucial.
-
PC-01 shows good permeability, a favorable characteristic.
-
PC-02 (Analog A): The increased polarity from the morpholine group slightly reduces permeability.
-
PC-04 (Analog C): The highly polar and charged nature of the carboxylic acid at physiological pH drastically reduces its passive permeability.
Distribution
Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a key determinant of this process.
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to exert its pharmacological effect. High PPB can limit efficacy and complicate dosing.
-
PC-01 displays very high PPB, which is a potential liability.
-
PC-02 (Analog A) and PC-04 (Analog C): The introduction of more polar functional groups reduces the binding to plasma proteins like albumin, which is a positive modification.
Metabolism
The body's enzymatic machinery, primarily in the liver, metabolizes drugs to facilitate their excretion. Metabolic stability is a critical parameter.
Microsomal Stability: This assay assesses how quickly a compound is metabolized by liver enzymes.
-
PC-01 has moderate stability.
-
PC-03 (Analog B): Replacing the electron-withdrawing chloro group with an electron-donating methoxy group can create a metabolic "soft spot," leading to faster metabolism.
-
PC-02 (Analog A) and PC-04 (Analog C): These modifications can block potential sites of metabolism, thereby increasing the metabolic stability.
Caption: General metabolic pathway for xenobiotics.
Excretion
This is the final removal of the drug and its metabolites from the body, primarily through the kidneys or in the feces. While not directly measured in our table, properties like solubility and metabolism heavily influence the route and rate of excretion.
Toxicity
Early assessment of potential toxicity is crucial to avoid late-stage failures.
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.
-
PC-01 shows some hERG liability, which is a significant concern.
-
The structural modifications in PC-02, PC-03, and especially PC-04 reduce the affinity for the hERG channel, mitigating this risk.
Cytotoxicity: This assesses the general toxicity of a compound to cells.
-
PC-01 exhibits some level of cytotoxicity.
-
PC-02 and PC-04 show improved cytotoxicity profiles, indicating a better therapeutic window.
Experimental Protocols
Aqueous Thermodynamic Solubility Assay
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Incubation: Add an excess of the compound to a phosphate buffer solution (pH 7.4).
-
Equilibration: Shake the solution at room temperature for 24 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Compartment: Add the test compound to a buffer solution (pH 7.4) in the donor wells.
-
Acceptor Compartment: Fill the acceptor wells with buffer.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-18 hours).
-
Analysis: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the permeability coefficient (Papp).
Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (a cofactor), and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the remaining compound percentage against time.
Conclusion and Future Directions
This comparative guide illustrates the profound impact of structural modifications on the ADMET properties of the this compound scaffold.
-
PC-01 (Parent): Good permeability but hampered by low solubility, high plasma protein binding, and potential hERG toxicity.
-
PC-02 (Analog A): Improved solubility and PPB, but at the cost of slightly reduced permeability. Represents a balanced profile.
-
PC-03 (Analog B): The methoxy substitution proved detrimental to metabolic stability.
-
PC-04 (Analog C): Excellent solubility and a clean toxicity profile, but its poor permeability would likely necessitate intravenous administration.
The selection of a lead candidate depends on the intended therapeutic application and route of administration. For oral delivery, Analog A (PC-02) appears to be the most promising starting point for further optimization. The insights gained from this early ADMET profiling allow for a more resource-efficient and data-driven progression of the drug discovery project. The next steps would involve synthesizing these prioritized analogs and confirming these in silico and in vitro findings with more complex cell-based assays and eventually in vivo pharmacokinetic studies.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro ADME Assays [conceptlifesciences.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 10. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 14. criver.com [criver.com]
- 15. pharmidex.com [pharmidex.com]
Evaluating the Selectivity of 6-Chloro-1H-indazole-5-carbonitrile-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold and the Imperative of Kinase Inhibitor Selectivity
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatility in the design of potent kinase inhibitors.[1] A multitude of clinically approved and investigational drugs, such as axitinib and pazopanib, feature this heterocyclic motif, underscoring its significance in therapeutic development, particularly in oncology.[1] The 6-chloro-1H-indazole-5-carbonitrile core represents a specific embodiment of this scaffold, offering a unique substitution pattern that can be exploited to achieve desired potency and selectivity profiles.
In the realm of kinase inhibitor development, selectivity is not merely a desirable attribute but a critical determinant of therapeutic success. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, achieving selective inhibition of a target kinase while sparing off-target kinases is a formidable challenge.[2] Poor selectivity can lead to a host of undesirable effects, ranging from diminished efficacy to severe toxicity, ultimately derailing promising drug candidates. Therefore, a rigorous evaluation of an inhibitor's selectivity profile is a cornerstone of modern drug discovery.
This guide provides a comparative analysis of the selectivity of indazole-based kinase inhibitors, with a focus on methodologies and data interpretation relevant to compounds bearing the this compound scaffold. While comprehensive public data on inhibitors with this exact core is limited, we will draw upon well-characterized, structurally related indazole derivatives to illustrate key principles and provide actionable insights for researchers in the field. We will delve into the experimental workflows for assessing selectivity, present comparative data for representative indazole-based inhibitors, and explore the structural basis for their selectivity profiles.
The Landscape of Indazole-Based Kinase Inhibitors: A Tale of Diverse Targets
The indazole scaffold has proven to be a fertile ground for the discovery of inhibitors targeting a wide array of kinases implicated in various diseases. Strategic modifications to the indazole ring system allow for the fine-tuning of inhibitory activity and selectivity. Below, we highlight a few examples of well-studied indazole-based inhibitors and their primary kinase targets, which will serve as our comparative cohort in this guide.
-
JNK3 Inhibitors for Neurodegenerative Diseases: c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Researchers have developed potent and selective indazole-based JNK3 inhibitors with excellent brain penetration.[3][4][5][6]
-
AXL Inhibitors in Oncology: The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its overexpression is linked to cancer progression, metastasis, and drug resistance.[7][8][9] Fragment-based drug discovery has yielded potent indazole-based AXL inhibitors.[7]
-
PLK4 Inhibitors for Cancer Therapy: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers.[10][11] Novel indazole derivatives have been synthesized that exhibit potent and selective inhibition of PLK4.[10][11]
The diverse targeting capabilities of the indazole scaffold highlight its adaptability and underscore the importance of comprehensive selectivity profiling to fully characterize each unique inhibitor.
Methodologies for Evaluating Kinase Inhibitor Selectivity
A multi-faceted approach is essential for accurately assessing the selectivity of a kinase inhibitor. Combining in vitro biochemical assays with cell-based assays provides a comprehensive picture of a compound's activity and potential liabilities.
In Vitro Kinase Profiling: A Broad-Spectrum Assessment
The initial evaluation of selectivity is typically performed through in vitro kinase profiling, where the inhibitor is tested against a large panel of purified kinases. This approach provides a quantitative measure of the inhibitor's potency against its intended target versus a wide range of off-target kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A reduction in ADP production in the presence of an inhibitor is indicative of its inhibitory activity.
Materials:
-
Purified recombinant kinases (target and off-target panel)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Test inhibitor (solubilized in DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test inhibitor at various concentrations. Include a positive control (DMSO only) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[12]
-
Causality Behind Experimental Choices:
-
Choice of Kinase Panel: The panel should be broad and representative of the human kinome to identify potential off-target interactions across different kinase families.
-
ATP Concentration: The ATP concentration in the assay should be close to the Michaelis constant (Km) for each kinase to ensure a sensitive and accurate determination of IC₅₀ values for ATP-competitive inhibitors.
-
IC₅₀ vs. Ki: While IC₅₀ is a common measure of potency, the inhibition constant (Ki) is a more direct measure of binding affinity. Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Cellular Target Engagement and Pathway Analysis
While in vitro assays are crucial for initial selectivity assessment, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm target engagement and evaluate the inhibitor's effects on downstream signaling pathways.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
This technique is used to measure the phosphorylation status of the target kinase or its downstream substrates, providing a direct readout of the inhibitor's activity in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK3).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
-
Causality Behind Experimental Choices:
-
Cell Line Selection: The chosen cell line should express the target kinase at a detectable level.
-
Antibody Validation: The specificity of the primary antibodies is critical for accurate results.
-
Loading Control: A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across all lanes.
Comparative Selectivity Profiles of Indazole-Based Inhibitors
The following table summarizes the selectivity profiles of three representative indazole-based inhibitors targeting different kinases. This data, compiled from published literature, illustrates the diverse selectivity profiles that can be achieved through modifications of the indazole scaffold.
| Inhibitor ID | Primary Target | IC₅₀ (nM) vs. Primary Target | Key Off-Targets (IC₅₀ or % Inhibition) | Selectivity Notes | Reference |
| Compound 29 | JNK3 | 5 | JNK2 (81% inh. @ 1µM), CK1e (78% inh. @ 1µM), p38α (75% inh. @ 1µM) | Highly selective for JNK3 over a panel of 374 kinases.[5] | [3],[5] |
| Compound 54 | AXL | Potent (specific IC₅₀ not provided) | Moderate kinase selectivity. | A fragment-based hit optimized for AXL inhibition.[7] | [7] |
| Compound C05 | PLK4 | < 0.1 | PLK1 (15.32% inh. @ 0.5µM), PLK2 (21.89% inh. @ 0.5µM), Aurora A (31.45% inh. @ 0.5µM) | Demonstrates favorable selectivity for PLK4 over other PLK family members and key cell cycle kinases.[10][11] | [10],[11] |
Data Interpretation and Insights:
-
Compound 29 , a JNK3 inhibitor, showcases a remarkable selectivity profile, with significant inhibition observed for only a few other kinases at a high concentration.[5] This high degree of selectivity is crucial for a CNS-targeted therapeutic to minimize off-target neurological effects.
-
Compound 54 , an AXL inhibitor, is described as having "moderate" selectivity, suggesting that further optimization may be required to mitigate potential off-target effects.[7]
-
Compound C05 , a PLK4 inhibitor, exhibits excellent selectivity against other members of the Polo-like kinase family, which is a significant achievement given the structural similarity within this family.[10][11]
These examples clearly demonstrate that while the indazole scaffold is a versatile starting point, the ultimate selectivity of the inhibitor is dictated by the specific substitutions on the core structure.
Visualizing the Path to Selectivity
Diagrams are powerful tools for conceptualizing complex biological processes and experimental workflows.
Caption: A generalized workflow for evaluating kinase inhibitor selectivity.
Caption: Simplified JNK signaling pathway and the point of intervention for a JNK3 inhibitor.
Conclusion: A Roadmap for Developing Selective Indazole-Based Kinase Inhibitors
The this compound scaffold holds promise as a template for the design of novel kinase inhibitors. However, as with any privileged scaffold, the path to a successful therapeutic is paved with rigorous and comprehensive selectivity profiling. By employing a combination of broad-panel in vitro kinase assays and cell-based validation studies, researchers can gain a deep understanding of an inhibitor's selectivity profile and make informed decisions to guide lead optimization efforts.
The comparative data presented in this guide for structurally related indazole derivatives targeting JNK3, AXL, and PLK4 highlight the remarkable diversity of selectivity profiles that can be achieved through subtle modifications to the core structure. This underscores the importance of a data-driven approach to medicinal chemistry, where iterative cycles of design, synthesis, and testing are used to fine-tune the selectivity of lead compounds.
For researchers working with this compound-based inhibitors, the methodologies and insights provided herein offer a robust framework for evaluating and optimizing the selectivity of their compounds. By prioritizing selectivity early in the drug discovery process, the likelihood of developing safe and effective kinase inhibitor therapeutics can be significantly enhanced.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Indazole-5-carbonitriles for the Modern Medicinal Chemist
Substituted indazole-5-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, and the 5-carbonitrile substituent serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comparative analysis of the most prevalent synthetic routes to this important scaffold, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of the Indazole-5-carbonitrile Scaffold
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged structure in drug design. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents. The 5-carbonitrile group further enhances the synthetic utility of the indazole scaffold, as the nitrile can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, allowing for extensive structure-activity relationship (SAR) studies.
This guide will dissect and compare two primary strategic approaches for the synthesis of substituted indazole-5-carbonitriles:
-
Strategy A: Late-Stage Cyanation of a Pre-formed Indazole Ring. This approach focuses on introducing the cyano group at the C5 position of an existing substituted indazole.
-
Strategy B: Indazole Ring Construction from Cyanated Precursors. This strategy involves building the indazole ring from starting materials that already possess a cyano group or its precursor at the appropriate position.
Strategy A: Late-Stage Cyanation of Pre-formed Indazoles
This strategy is particularly advantageous when a variety of substituted indazoles are readily accessible, allowing for the late-stage introduction of the 5-carbonitrile moiety. Two principal methods dominate this approach: the Sandmeyer reaction starting from 5-aminoindazoles and the transition-metal-catalyzed cyanation of 5-haloindazoles.
A.1. The Sandmeyer Reaction: A Classic Approach to Cyanation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1][2]
Workflow for the Sandmeyer Reaction:
Caption: General workflow for the Sandmeyer reaction.
Mechanistic Insight: The reaction proceeds through the diazotization of the 5-aminoindazole in the presence of a cold, acidic solution of sodium nitrite to form an unstable diazonium salt. This intermediate is then treated with a cyanide source, typically a mixture of copper(I) cyanide and potassium cyanide, to facilitate the displacement of the diazonium group with a nitrile.[3]
Advantages:
-
Well-established and reliable: The Sandmeyer reaction is a classic and widely used transformation.[1][2]
-
Readily available starting materials: 5-Aminoindazoles can often be prepared from the corresponding 5-nitroindazoles via reduction.
Disadvantages:
-
Harsh reaction conditions: The use of strong acids and low temperatures can be incompatible with sensitive functional groups.
-
Safety concerns: Diazonium salts can be explosive, especially when isolated. The use of stoichiometric copper cyanide also presents toxicity and waste disposal issues.
-
Byproduct formation: Side reactions, such as the formation of phenols or biaryl compounds, can lower the yield of the desired product.[4]
Detailed Experimental Protocol: Sandmeyer Cyanation of 3-Phenyl-1H-indazol-5-amine
Materials:
-
3-Phenyl-1H-indazol-5-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-phenyl-1H-indazol-5-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[4]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with toluene or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-phenyl-1H-indazole-5-carbonitrile.
A.2. Transition-Metal-Catalyzed Cyanation: A Modern Alternative
Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-CN bonds, offering milder conditions and broader functional group tolerance compared to the Sandmeyer reaction.[5][6] These methods typically employ a 5-haloindazole (bromo or iodo) as the starting material.
Workflow for Palladium-Catalyzed Cyanation:
Caption: General workflow for palladium-catalyzed cyanation.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with a cyanide source (e.g., zinc cyanide) and reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.
Advantages:
-
Milder reaction conditions: These reactions are often carried out under neutral or basic conditions, making them compatible with a wider range of functional groups.
-
Improved safety: Avoids the use of potentially explosive diazonium salts.
-
Versatility of cyanide sources: A variety of cyanide sources can be used, including less toxic alternatives to copper cyanide, such as potassium hexacyanoferrate(II).[7]
Disadvantages:
-
Cost of catalysts and ligands: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Potential for catalyst poisoning: The cyanide anion can coordinate strongly to the metal center, leading to catalyst deactivation.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-3-methyl-1H-indazole
Materials:
-
5-Bromo-3-methyl-1H-indazole
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-3-methyl-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-methyl-1H-indazole-5-carbonitrile.
Strategy B: Indazole Ring Construction from Cyanated Precursors
An alternative to late-stage functionalization is the construction of the indazole ring from starting materials that already contain the desired 5-cyano group. This approach can be more efficient if the appropriately substituted precursors are readily available. A common method involves the cyclization of a substituted 2-aminobenzonitrile derivative.
Workflow for Indazole Ring Construction:
Caption: General workflow for indazole synthesis from a cyanated precursor.
Mechanistic Insight: The synthesis often begins with a substituted 2-aminobenzonitrile derivative. For example, a 2-amino-5-cyanobenzaldehyde can react with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization to form the indazole ring. The specific conditions for cyclization can vary depending on the substituents present.
Advantages:
-
Convergent synthesis: This approach can be more atom-economical and lead to higher overall yields if the starting materials are easily accessible.
-
Control of regiochemistry: The position of the cyano group is pre-determined by the starting material, avoiding issues with regioselectivity that can sometimes occur in late-stage functionalization.
Disadvantages:
-
Availability of starting materials: The synthesis of the required substituted cyanated precursors can be challenging and may involve multiple steps.
-
Limited diversity: The diversity of the final products is dependent on the availability of a range of substituted starting materials.
Detailed Experimental Protocol: Synthesis of 1H-Indazole-5-carbonitrile from 2-Amino-5-cyanobenzaldehyde
Materials:
-
2-Amino-5-cyanobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-cyanobenzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-5-carbonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Analysis and Recommendations
The choice between late-stage cyanation and ring construction depends heavily on the specific target molecule and the availability of starting materials.
| Parameter | Sandmeyer Reaction | Transition-Metal-Catalyzed Cyanation | Indazole Ring Construction |
| Starting Material | Substituted 5-aminoindazole | Substituted 5-haloindazole | Substituted cyanated benzene derivative |
| Reaction Conditions | Harsh (strong acid, low temp) | Mild to moderate | Variable, can be mild |
| Functional Group Tolerance | Limited | Good to excellent | Dependent on cyclization conditions |
| Safety | Diazonium salts can be explosive; toxic cyanide source | Safer cyanide sources available; requires inert atmosphere | Generally safer |
| Cost | Inexpensive reagents | Expensive catalysts and ligands | Cost of precursor synthesis can be high |
| Scalability | Can be challenging due to safety | Generally scalable | Dependent on the specific route |
| Key Advantage | Classic, reliable method | Broad functional group tolerance | Convergent and regioselective |
| Key Disadvantage | Harsh conditions, safety concerns | Catalyst cost and poisoning | Precursor availability |
Recommendations for Researchers:
-
For rapid SAR exploration with diverse indazole cores: If a variety of substituted 5-haloindazoles are available or can be readily synthesized, transition-metal-catalyzed cyanation is the preferred method due to its broad functional group tolerance and milder conditions.
-
For large-scale synthesis of a specific target: If the required cyanated precursor is commercially available or can be synthesized efficiently, indazole ring construction can be a more convergent and cost-effective approach.
-
When starting from a 5-nitroindazole: The reduction to the 5-aminoindazole followed by a Sandmeyer reaction is a viable and traditional route, particularly if cost is a primary concern and the substrate is robust enough to withstand the harsh conditions.
Conclusion
The synthesis of substituted indazole-5-carbonitriles is a critical endeavor in modern drug discovery. By understanding the nuances of the available synthetic strategies, researchers can make informed decisions to efficiently access these valuable compounds. While the classic Sandmeyer reaction remains a useful tool, the advent of transition-metal-catalyzed methods has significantly expanded the synthetic toolbox, offering milder and more versatile approaches. Furthermore, constructing the indazole ring from cyanated precursors provides a powerful and convergent alternative. The optimal choice of synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 6-chloro-1H-indazole-5-carbonitrile: A Guide for Laboratory Professionals
I. Hazard Assessment and Chemical Profile
Understanding the inherent hazards of 6-chloro-1H-indazole-5-carbonitrile is the foundation of its safe disposal. Based on its structure, we can infer the following primary hazards:
-
Toxicity: The presence of a nitrile group (-C≡N) suggests potential toxicity. Nitriles can release cyanide upon metabolism or under certain environmental conditions. Therefore, it should be handled as a toxic substance.
-
Halogenated Organic Compound: As a chlorinated compound, it falls under the category of halogenated organic waste.[1][2] Improper disposal of such compounds can lead to the formation of persistent and harmful environmental pollutants. Incineration is often the required disposal method for halogenated wastes.[3][4]
-
Reactivity: Nitriles are known to be incompatible with strong acids and oxidizing agents, which can lead to vigorous or violent reactions.[5]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Based on the nitrile functional group. |
| Skin Corrosion/Irritation | Category 2 (Warning) | Common for similar aromatic heterocyclic compounds. |
| Serious Eye Damage/Irritation | Category 2A (Warning) | Common for similar chemical structures. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | A common hazard for fine chemical powders. |
| Environmental Hazard | Hazardous to the aquatic environment. | Chlorinated organic compounds can be persistent. |
II. Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound for any purpose, including disposal, strict adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers select and require employees to use appropriate hand protection when exposed to chemical hazards.[6][7]
-
Hand Protection: Wear double-layered nitrile gloves or Viton gloves for adequate chemical resistance.[8]
-
Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Body Protection: A fully buttoned lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
III. Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material such as vermiculite or sand. Avoid raising dust. For liquid spills, use chemical absorbent pads or pillows to dike the spill and prevent it from spreading.
-
Clean-Up:
-
Wear the appropriate PPE as outlined in Section II.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
IV. Step-by-Step Disposal Workflow
The proper disposal of this compound requires careful segregation and labeling to ensure it is handled correctly by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process. Due to its chemical nature, this compound waste must be categorized as halogenated organic waste .[1][2]
-
Solid Waste:
-
Collect pure this compound, contaminated labware (e.g., weigh boats, filter paper), and used PPE in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If this compound is in a solvent, the entire solution must be disposed of as halogenated organic solvent waste .
-
Crucially, do not mix this waste stream with non-halogenated solvent waste. [1] Mixing these waste streams can complicate and significantly increase the cost of disposal.
-
Collect in a designated, sealed, and labeled container, ensuring it is compatible with the solvent used.
-
Step 2: Waste Container Labeling
Accurate and detailed labeling is a legal requirement and essential for safe handling. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) if it is a liquid waste stream, with approximate percentages.
-
The primary hazard(s): "Toxic," "Irritant," "Environmental Hazard"
-
The date accumulation started.
-
Your name, laboratory, and contact information.
Step 3: Storage Pending Disposal
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
In a well-ventilated location, preferably within a fume hood or a ventilated cabinet.
-
Away from incompatible materials, especially strong acids and oxidizers.[5]
-
In a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10] Releasing hazardous chemicals into the environment is illegal and can result in significant penalties.[3]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
V. Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, its classification as a halogenated organic compound containing a nitrile group dictates a disposal pathway that emphasizes segregation, proper containment, and ultimately, high-temperature incineration by a licensed facility. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. octanegloves.com [octanegloves.com]
- 7. OSHA Requirements for Nitrile Gloves | S&G [sgnitrilegloves.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
